molecular formula C8H14O2 B1329522 Ethyl cyclopentanecarboxylate CAS No. 5453-85-0

Ethyl cyclopentanecarboxylate

Cat. No.: B1329522
CAS No.: 5453-85-0
M. Wt: 142.2 g/mol
InChI Key: UWSJCCUODNDXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl cyclopentanecarboxylate is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18903. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl cyclopentanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-10-8(9)7-5-3-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSJCCUODNDXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202942
Record name Ethyl cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-85-0
Record name Ethyl cyclopentanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5453-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyclopentanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5453-85-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cyclopentanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL CYCLOPENTANECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KB7W3C29Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl cyclopentanecarboxylate is a valuable ester characterized by a cyclopentane ring attached to an ethyl carboxylate group.[1] It serves as a key intermediate in the synthesis of pharmaceuticals and fragrances.[1] This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the Fischer-Speier esterification. We will explore the underlying mechanisms, present detailed experimental protocols, and offer a comparative analysis to inform methodological choices in research and development settings.

Introduction: Properties and Significance

This compound (CAS No: 5453-85-0, Molecular Formula: C₈H₁₄O₂) is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its structure is comprised of a five-membered aliphatic ring and an ethyl ester functional group, which dictates its reactivity.[1] This compound is sparingly soluble in water but demonstrates good solubility in common organic solvents.[1]

The significance of this compound in the pharmaceutical and drug development landscape is noteworthy. While direct therapeutic applications are not its primary use, it functions as a critical building block in the synthesis of more complex molecular architectures. For instance, related structures like ethyl 2-oxocyclopentanecarboxylate are foundational in the total synthesis of prostaglandins, a class of physiologically active lipid compounds.[2] The cyclopentane motif is a common feature in many biologically active molecules, making efficient methods for its derivatization a key focus in medicinal chemistry.

Core Synthesis Mechanism: Fischer-Speier Esterification

The most direct and widely employed method for synthesizing this compound is the Fischer-Speier esterification of cyclopentanecarboxylic acid with ethanol. This classic reaction involves refluxing the carboxylic acid and alcohol in the presence of a strong acid catalyst.[3]

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4] The mechanism proceeds through several distinct, equilibrium-driven steps.[5]

  • Step 1: Protonation of the Carbonyl Oxygen: The acid catalyst (commonly H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the cyclopentanecarboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[3][6][7]

  • Step 2: Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[3][7]

  • Step 3: Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is typically facilitated by another molecule of the alcohol or the conjugate base of the catalyst. This step converts a poor leaving group (-OH) into a good leaving group (H₂O).[3][5][6]

  • Step 4: Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[3][7]

  • Step 5: Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final this compound product and regenerate the acid catalyst.[3][7]

Caption: Fischer-Speier esterification mechanism.

This protocol is a generalized procedure for the synthesis of an ester, exemplified by a related compound, and should be adapted for this compound.

Materials:

  • Cyclopentanecarboxylic acid

  • Absolute ethanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Benzene or Toluene (for azeotropic removal of water, optional)

  • Sodium carbonate solution (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent), combine cyclopentanecarboxylic acid and a large excess of absolute ethanol.[8]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux. The reaction progress is driven by the removal of water, either by using a large excess of the alcohol reactant or by azeotropic distillation with a solvent like benzene or toluene.[4][6][8]

  • Monitoring: Monitor the reaction until no more water is collected in the Dean-Stark trap, or until TLC/GC analysis indicates the consumption of the starting carboxylic acid.[8]

  • Workup: Cool the reaction mixture to room temperature. Wash the mixture successively with water and a saturated sodium carbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess ethanol by rotary evaporation.[8]

  • Purification: The crude ester is then purified by vacuum distillation to yield pure this compound.[8]

  • Reversibility: The key challenge in Fischer esterification is the reversible nature of the reaction.[4][5] To achieve high yields, the equilibrium must be shifted towards the products. This is accomplished by Le Châtelier's principle, either by using one reactant (usually the less expensive alcohol) in large excess or by actively removing water as it is formed.[4][6]

  • Catalyst Choice: While sulfuric acid is common, other acids like p-toluenesulfonic acid can be used.[3][8] Lewis acids such as hafnium(IV) and zirconium(IV) salts have also been shown to be effective catalysts.[6] The choice of catalyst can influence reaction times and yields.

  • Steric Hindrance: Fischer esterification works best with primary and secondary alcohols.[3] Tertiary alcohols are prone to elimination under the strong acidic and heated conditions.[3] Both cyclopentanecarboxylic acid and ethanol are sterically unhindered, making this an efficient reaction.

Alternative Synthesis Route: Dieckmann Condensation

An alternative, albeit more indirect, approach to structures related to this compound involves the Dieckmann condensation. This intramolecular Claisen condensation of a diester is a powerful method for forming five- or six-membered rings.[9][10]

The synthesis of ethyl 2-oxocyclopentanecarboxylate, a closely related and synthetically valuable compound, is a classic example.[10][11]

  • Starting Material: The reaction begins with diethyl adipate.[9]

  • Base-Catalyzed Cyclization: In the presence of a strong base, such as sodium ethoxide, an intramolecular condensation occurs to form a five-membered β-keto ester ring.[9][10]

  • Neutralization and Isolation: The reaction is quenched with acid, and the product, ethyl 2-oxocyclopentanecarboxylate, is isolated.[9][10]

To obtain this compound from this intermediate, further reduction and/or decarboxylation steps would be necessary.

Dieckmann_Condensation cluster_reactants Reactants cluster_products Product DiethylAdipate Diethyl Adipate CyclicIntermediate Cyclic β-Keto Ester (anion) DiethylAdipate->CyclicIntermediate + NaOEt - EtOH SodiumEthoxide Sodium Ethoxide (Base) Product Ethyl 2-oxocyclopentanecarboxylate CyclicIntermediate->Product + H3O+ AcidWorkup H3O+

Caption: Dieckmann condensation workflow.

Comparative Analysis of Synthesis Routes

ParameterFischer-Speier EsterificationDieckmann Condensation Route
Starting Materials Cyclopentanecarboxylic acid, EthanolDiethyl Adipate, Sodium Ethoxide
Number of Steps 1Multiple (for target molecule)
Atom Economy High (byproduct is only water)Moderate (byproduct is ethanol)
Conditions Acidic, RefluxBasic, Reflux
Key Advantage Direct, high atom economyExcellent for ring formation
Key Disadvantage Reversible reaction requires optimizationIndirect route to the target ester

Purification and Characterization

Independent of the synthetic route, the final product must be rigorously purified and its identity confirmed.

  • Purification: Vacuum distillation is the standard method for purifying this compound, owing to its relatively high boiling point.[9][12]

  • Characterization: The identity and purity of the compound can be confirmed using several analytical techniques:

    • HPLC: Reverse-phase HPLC can be used to assess purity. A typical mobile phase might consist of acetonitrile and water with a phosphoric acid modifier.[13]

    • Spectroscopy: NMR (¹H and ¹³C), IR, and mass spectrometry would be used to confirm the molecular structure, matching the data to established literature values.

Conclusion

The synthesis of this compound is most efficiently achieved via the Fischer-Speier esterification of cyclopentanecarboxylic acid. This method is direct, atom-economical, and well-understood. The key to a successful synthesis lies in effectively managing the reaction equilibrium to drive product formation. While other routes like the Dieckmann condensation are powerful for creating the cyclopentane ring itself, they are less direct for producing this specific ester. For researchers and drug development professionals, a solid grasp of the Fischer-Speier mechanism and its practical execution is essential for accessing this and other valuable ester intermediates.

References

An In-depth Technical Guide to the Fischer Esterification of Cyclopentanecarboxylic Acid with Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the Fischer esterification of cyclopentanecarboxylic acid with ethanol to synthesize ethyl cyclopentanecarboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles, kinetic considerations, and practical execution of the reaction. It presents a field-tested protocol that emphasizes causality, self-validation, and optimization. The guide includes detailed procedural steps, from reaction setup to product purification and characterization, supported by data tables and process diagrams to ensure clarity and reproducibility.

Introduction: The Strategic Value of Fischer Esterification

The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for its straightforward and atom-economical approach to converting carboxylic acids and alcohols into esters.[1] This acid-catalyzed condensation reaction is particularly valuable in pharmaceutical and fragrance industries, where esters like this compound serve as key intermediates or final products.[2][3]

The synthesis of this compound from cyclopentanecarboxylic acid and ethanol is a classic example of this transformation.[4] While fundamentally simple, achieving high yield and purity requires a nuanced understanding of the reaction's equilibrium dynamics and the rationale behind each procedural step. This guide moves beyond a mere recitation of steps to provide the in-depth perspective of an application scientist, focusing on the "why" to empower researchers to not only replicate but also troubleshoot and adapt the methodology.

Mechanistic Underpinnings & The Principle of Reversibility

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] The reaction's success hinges on understanding and manipulating its equilibrium. The entire process can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[6]

The Catalytic Cycle:

  • Protonation of the Carbonyl: The process initiates with the protonation of the carbonyl oxygen of cyclopentanecarboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile like ethanol.[7]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer is a rapid equilibrium that converts a poor leaving group (-OH) into an excellent leaving group (H₂O).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst, allowing it to re-enter the catalytic cycle.

dot

Fischer_Esterification_Mechanism RCOOH Cyclopentanecarboxylic Acid Protonated_RCOOH Protonated Acid (Activated Electrophile) RCOOH->Protonated_RCOOH 1. Protonation EtOH Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate (Oxonium Ion) EtOH->Tetrahedral_Intermediate 2. Nucleophilic Attack H_plus H⁺ (Catalyst) H_plus->Protonated_RCOOH 1. Protonation Protonated_RCOOH->Tetrahedral_Intermediate 2. Nucleophilic Attack Activated_Complex Activated Complex (Ready for H₂O loss) Tetrahedral_Intermediate->Activated_Complex 3. Proton Transfer Protonated_Ester Protonated Ester Activated_Complex->Protonated_Ester 4. Elimination - H₂O Ester This compound Protonated_Ester->Ester 5. Deprotonation - H⁺ H_plus_regen H⁺ (Regenerated) H2O Water

Caption: The acid-catalyzed mechanism of Fischer Esterification.

Optimizing for Yield: A Practical Approach to Kinetics

The primary challenge in Fischer esterification is its thermodynamic reversibility.[6] To achieve high conversion, the reaction equilibrium must be shifted toward the products. This is accomplished by applying Le Châtelier's principle in one of two primary ways:

  • Use of an Excess Reagent: The most common strategy is to use one of the reactants in large excess. Since ethanol is inexpensive and can also serve as the reaction solvent, it is the logical choice. Using ethanol as the solvent ensures a high concentration, driving the equilibrium forward. Studies have shown that increasing the alcohol excess from 1:1 to 10:1 can dramatically increase the yield from ~65% to over 95%.[6]

  • Removal of Water: As water is a product, its removal from the reaction mixture will pull the equilibrium towards the ester. This can be achieved by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, or by using a dehydrating agent. Concentrated sulfuric acid serves a dual role as both a catalyst and a potent dehydrating agent, sequestering the water as it is formed.[8][9]

Table 1: Physical Properties of Reactants and Product

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Cyclopentanecarboxylic AcidC₆H₁₀O₂114.142161.053
EthanolC₂H₅OH46.07[10]78.4[11]0.789[10]
This compoundC₈H₁₄O₂142.20[3]172-174[12]0.958[12]

Field-Tested Experimental Protocol

This protocol is designed as a self-validating system. Each step, from reagent ratios to purification washes, is chosen to maximize yield and purity while minimizing common side reactions.

4.1. Materials and Reagents

  • Cyclopentanecarboxylic acid (≥99%)

  • Absolute Ethanol (200 proof, ≥99.5%)

  • Concentrated Sulfuric Acid (98%)

  • Diethyl ether (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

4.2. Reaction Setup and Execution

  • Glassware Preparation: Ensure all glassware (a 100 mL round-bottom flask, reflux condenser, and magnetic stir bar) is thoroughly dried to prevent the introduction of water, which would inhibit the forward reaction.

  • Reagent Charging: To the round-bottom flask, add cyclopentanecarboxylic acid (5.71 g, 50.0 mmol, 1.0 equiv.). Add a magnetic stir bar. In the fume hood, add absolute ethanol (35 mL, ~600 mmol, 12 equiv.).

  • Catalyst Addition: While stirring the solution, slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise. Causality Note: The slow addition is critical to safely manage the exothermic heat of solution. Sulfuric acid acts as both the catalyst and a dehydrating agent.[8][13]

  • Reflux: Attach the reflux condenser and ensure a steady flow of cold water. Heat the reaction mixture to a gentle reflux (the boiling point of ethanol, ~78 °C) using a heating mantle. Continue refluxing for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible. Typical reaction times vary from 1-10 hours depending on the substrate.[1]

4.3. Workup and Isolation

  • Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers in the separatory funnel. Causality Note: The ester is significantly more soluble in the organic solvent than in the aqueous phase, allowing for its efficient separation.[3]

  • Neutralization Wash: Wash the combined organic layers with 30 mL of saturated aqueous sodium bicarbonate solution. Continue washing until effervescence ceases. Causality Note: This step is crucial to neutralize any remaining sulfuric acid catalyst and unreacted cyclopentanecarboxylic acid, converting them into water-soluble salts that can be removed.[9][14]

  • Brine Wash: Wash the organic layer with 30 mL of brine. Causality Note: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.[15] Swirl the flask until the drying agent no longer clumps together.

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.

4.4. Purification

The crude this compound can be purified by simple or fractional distillation.

  • Distillation Setup: Assemble a simple distillation apparatus.

  • Fraction Collection: Heat the flask gently. Collect the fraction boiling between 172-174 °C.[12] A sharp, constant boiling point is a good indicator of purity.[16]

  • Final Product: Weigh the collected pure product and calculate the percent yield. Yields for this reaction are typically in the range of 85-95% under these optimized conditions.[14]

Experimental Workflow Diagram

dot

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis charge_reagents 1. Charge Flask: - Cyclopentanecarboxylic Acid - Ethanol (excess) add_catalyst 2. Add H₂SO₄ (catalyst) charge_reagents->add_catalyst reflux 3. Reflux at ~78°C (2-4 hours) add_catalyst->reflux cool_quench 4. Cool & Quench (Pour into ice-water) reflux->cool_quench extract 5. Extract with Et₂O cool_quench->extract wash_bicarb 6. Wash with NaHCO₃ (Neutralize Acid) extract->wash_bicarb wash_brine 7. Wash with Brine wash_bicarb->wash_brine dry 8. Dry with MgSO₄ wash_brine->dry evaporate 9. Evaporate Solvent (Rotovap) dry->evaporate distill 10. Distillation (Collect at 172-174°C) evaporate->distill characterize 11. Characterization (Yield, NMR, IR, MS) distill->characterize

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Spectroscopic Data for this compound

Analysis TypeExpected Key Signals
¹H NMR Signals corresponding to the ethyl group (triplet and quartet) and multiplets for the cyclopentyl ring protons.[17]
IR Spectroscopy Strong C=O stretch for the ester functional group (~1730 cm⁻¹). Absence of the broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).[17][18]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 142. Key fragmentation peaks corresponding to the loss of the ethoxy group.[17]

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Insufficient excess of ethanol. 3. Presence of water in reagents/glassware. 4. Product loss during workup.1. Increase reflux time; monitor by TLC. 2. Increase the molar ratio of ethanol to acid. 3. Use anhydrous reagents and dry glassware thoroughly. 4. Ensure efficient extraction and avoid vigorous shaking that can cause emulsions.
Slow Reaction 1. Insufficient catalyst. 2. Suboptimal temperature.1. Ensure the correct catalytic amount of H₂SO₄ is added. 2. Maintain a steady reflux temperature.
Product Contaminated with Starting Acid Incomplete neutralization during workup.Wash the organic layer thoroughly with NaHCO₃ solution until all effervescence ceases. Check the pH of the final aqueous wash to ensure it is basic.

Conclusion

The Fischer esterification of cyclopentanecarboxylic acid with ethanol is a robust and efficient method for synthesizing this compound. Success in this procedure is not merely about following steps but about understanding the chemical principles that govern them. By controlling the reaction equilibrium through an excess of ethanol and leveraging the dual role of sulfuric acid, researchers can consistently achieve high yields of a pure product. The protocol detailed herein provides a reliable and scalable foundation for laboratory and developmental applications.

References

An In-depth Technical Guide to the Physical Properties of Ethyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl cyclopentanecarboxylate (CAS No. 5453-85-0) is a versatile ester widely utilized as an intermediate in the synthesis of pharmaceuticals and as a fragrance component, valued for its characteristic fruity odor.[1] Its chemical structure, consisting of a cyclopentane ring attached to an ethyl ester group, dictates its unique physical and chemical properties. This guide provides a comprehensive overview of the critical physical properties of this compound, offering field-proven insights and detailed experimental protocols for their determination. This document is intended to be a vital resource for researchers, scientists, and drug development professionals who handle this compound.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is paramount for its effective use in research and development, particularly in process design, safety assessments, and quality control.

General Characteristics

This compound is typically a colorless to pale yellow liquid at room temperature.[2] It possesses a pleasant, fruity aroma, which has led to its application in the fragrance industry.[1]

Quantitative Physical Properties

The key physical parameters of this compound are summarized in the table below. These values have been compiled and cross-referenced from multiple authoritative sources to ensure accuracy.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₂[1][3][4][5]
Molecular Weight 142.20 g/mol [1][3][4][6]
Density 0.995 g/cm³[1][7]
Boiling Point 178.1 °C at 760 mmHg[1][7]
Melting Point Not available (liquid at room temperature)[7][8]
Refractive Index (n_D^20) 1.453[1][7]
Flash Point 56.4 °C[1][7]
Solubility Low in water; soluble in organic solvents[2]
Vapor Pressure 1.0 ± 0.3 mmHg at 25°C (Predicted)[1]

Note on Melting Point: One source reports a melting point of 109 °C, which is inconsistent with its state as a liquid at ambient temperatures and is likely an error.[1] Most sources do not provide a specific melting point, which is typical for a substance that remains liquid under standard laboratory conditions.

Spectroscopic Profile

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals corresponding to the ethyl and cyclopentyl moieties. Data is available from instruments such as the BRUKER AC-300.[9]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the carbons of the cyclopentane ring, and the ethyl group carbons.[9]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. A strong absorption band characteristic of the C=O stretch of the ester group is a key feature.

Mass Spectrometry (MS)

Mass spectrometry data, including GC-MS analysis, can be used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification. The top peak in the mass spectrum is observed at m/z 101.[9]

Safety and Handling

As a flammable liquid and potential irritant, proper safety precautions are essential when handling this compound.

GHS Hazard Classification
  • Flammable liquids: Category 3 (Warning: Flammable liquid and vapor)[3]

  • Skin corrosion/irritation: Category 2 (Warning: Causes skin irritation)[3]

  • Serious eye damage/eye irritation: Category 2A (Warning: Causes serious eye irritation)[3]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation: (Warning: May cause respiratory irritation)[3]

Safe Handling and Storage
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

  • Ventilation: Use in a well-ventilated area.

  • Storage: Store in a cool, well-ventilated place away from sources of ignition.[10]

  • Firefighting: In case of fire, use CO₂, dry chemical, or foam for extinction.[10]

Experimental Protocols for Physical Property Determination

The following protocols provide step-by-step methodologies for the experimental determination of key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be used to assess the purity of a liquid sample. Simple distillation is a common and effective method for this determination.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus in a fume hood.

  • Sample Preparation: Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the distillation flask.

  • Temperature Monitoring: Position a thermometer so that the bulb is just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Data Recording: Record the temperature at which the liquid is actively boiling and a stable temperature is observed on the thermometer. This stable temperature is the boiling point.

  • Barometric Pressure: Record the atmospheric pressure, as boiling point is pressure-dependent.

RefractiveIndexMeasurement Start Start Calibrate Calibrate Refractometer with Distilled Water Start->Calibrate Apply_Sample Apply this compound to Prism Calibrate->Apply_Sample Ensures Accuracy Measure Initiate Measurement at 20°C Apply_Sample->Measure Record_Value Record Refractive Index Measure->Record_Value Instrument provides reading Clean Clean Prism with Solvent Record_Value->Clean End End Clean->End DensityDetermination step1 Step 1: Mass Measurement Weigh clean, dry pycnometer (m1) step2 Step 2: Sample Filling Fill pycnometer with this compound step1->step2 step3 Step 3: Mass Measurement Weigh filled pycnometer (m2) step2->step3 step4 Step 4: Temperature Record sample temperature step3->step4 step5 Step 5: Volume Calibration Determine pycnometer volume (V) using distilled water step4->step5 step6 Step 6: Calculation Density = (m2 - m1) / V step5->step6

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclopentanecarboxylate, a seemingly unassuming ester, holds a significant position in the toolkit of synthetic organic chemists. Its unique combination of a compact cycloalkane moiety and a reactive ester functionality makes it a versatile building block in the synthesis of complex molecular architectures, particularly in the realms of pharmaceuticals and fragrances.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties and reactivity of this compound, moving beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and practical, field-proven experimental protocols.

Part 1: Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a pleasant, fruity odor.[1] It is derived from the esterification of cyclopentanecarboxylic acid with ethanol.[1] Its moderate volatility and good solubility in common organic solvents, contrasted with its low solubility in water, are key considerations in its handling and use in reactions.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research. The following tables summarize the key data for this compound.

PropertyValueSource
Molecular Formula C₈H₁₄O₂PubChem[2]
Molecular Weight 142.20 g/mol PubChem[2]
CAS Number 5453-85-0PubChem[2]
Appearance Colorless to pale yellow liquidCymitQuimica[1]
Odor Pleasant, fruityCymitQuimica[1]
Boiling Point 172-174 °C at 752 TorrECHEMI
Density 0.9583 g/cm³ at 20 °CCAS Common Chemistry
Solubility Low in water; soluble in organic solventsCymitQuimica[1]
Flash Point 56.4 °CGuidechem

Table 1: Physicochemical Properties of this compound

Spectrum TypeKey Peaks and ObservationsSource
¹H NMR Signals corresponding to the ethyl group (triplet and quartet) and the cyclopentyl ring protons.PubChem[2]
¹³C NMR Resonances for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the cyclopentyl ring.PubChem[2]
Infrared (IR) Strong C=O stretching vibration characteristic of an ester (typically 1750-1735 cm⁻¹), and C-O stretching bands.[3]PubChem[2]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 142. Fragmentation patterns include the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅). The base peak is often observed at m/z 101.[2]PubChem[2]

Table 2: Spectroscopic Data Summary for this compound

Part 2: Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its ester functional group. This section will explore the key transformations this molecule can undergo, providing mechanistic insights and detailed experimental protocols.

Hydrolysis: Cleavage of the Ester Bond

Like all esters, this compound can be hydrolyzed to yield cyclopentanecarboxylic acid and ethanol. This reaction can be catalyzed by either acid or base, with the latter, known as saponification, being an irreversible process.

The acid-catalyzed hydrolysis is a reversible equilibrium process. To drive the reaction to completion, it is typically carried out with a large excess of water.

Mechanism: The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol regenerate the acid catalyst and yield the carboxylic acid.

acid_hydrolysis Ester R-CO-OR' Protonated_Ester R-C(=O+H)-OR' Ester->Protonated_Ester + H⁺ Tetrahedral_Intermediate_1 R-C(OH)(O+H₂)-OR' Protonated_Ester->Tetrahedral_Intermediate_1 + H₂O Tetrahedral_Intermediate_2 R-C(OH)₂(O+R'H) Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 Proton Transfer Carboxylic_Acid R-COOH Tetrahedral_Intermediate_2->Carboxylic_Acid - R'OH, - H⁺ H3O+ H₃O⁺ H2O H₂O R'OH R'OH H+ H⁺

Caption: Acid-Catalyzed Ester Hydrolysis Mechanism.

Saponification is an irreversible process because the carboxylic acid formed is deprotonated by the strong base to form a carboxylate salt, which is unreactive towards nucleophilic attack.

Mechanism: The reaction begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide ion (⁻OR') as a leaving group. The alkoxide ion is a strong base and deprotonates the newly formed carboxylic acid, driving the reaction to completion. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.

base_hydrolysis Ester R-CO-OR' Tetrahedral_Intermediate R-C(O⁻)(OH)-OR' Ester->Tetrahedral_Intermediate + OH⁻ Carboxylic_Acid R-COOH Tetrahedral_Intermediate->Carboxylic_Acid - R'O⁻ Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + R'O⁻ or OH⁻ Carboxylate->Carboxylic_Acid + H₃O⁺ OH- OH⁻ R'O- R'O⁻ H3O+ H₃O⁺ (workup)

Caption: Base-Catalyzed Ester Hydrolysis (Saponification) Mechanism.

Experimental Protocol: Saponification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Base: Add a solution of sodium hydroxide (1.5 equivalents) in water to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopentanecarboxylic acid.

Reduction to Cyclopentylmethanol

The ester functionality of this compound can be reduced to a primary alcohol, cyclopentylmethanol, using a strong reducing agent such as lithium aluminum hydride (LAH). Weaker reducing agents like sodium borohydride are generally not effective for the reduction of esters.

Mechanism: The reaction proceeds via a two-step nucleophilic acyl substitution followed by a nucleophilic addition. The first equivalent of hydride attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release an ethoxide ion and form an aldehyde intermediate. The aldehyde is then rapidly reduced by a second equivalent of hydride to form the primary alcohol. An aqueous workup is necessary to protonate the resulting alkoxide.

lah_reduction Ester R-CO-OEt Tetrahedral_Intermediate_1 R-C(O⁻)(H)-OEt Ester->Tetrahedral_Intermediate_1 + 'H⁻' from LiAlH₄ Aldehyde R-CHO Tetrahedral_Intermediate_1->Aldehyde - EtO⁻ Alkoxide R-CH₂-O⁻ Aldehyde->Alkoxide + 'H⁻' from LiAlH₄ Alcohol R-CH₂-OH Alkoxide->Alcohol + H₃O⁺ LAH LiAlH₄ H3O+ H₃O⁺ (workup)

Caption: LAH Reduction of an Ester to a Primary Alcohol.

Experimental Protocol: LAH Reduction of this compound (Adapted from a general Organic Syntheses procedure for ester reduction[4])

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a mechanical stirrer, place a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Addition of Ester: Cool the LAH suspension in an ice bath. Add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.

  • Workup: Filter the resulting precipitate and wash thoroughly with diethyl ether.

  • Drying and Concentration: Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford cyclopentylmethanol.

Grignard Reaction: Formation of Tertiary Alcohols

This compound reacts with two equivalents of a Grignard reagent to produce a tertiary alcohol. This is a powerful carbon-carbon bond-forming reaction.

Mechanism: The first equivalent of the Grignard reagent adds to the carbonyl carbon to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form a ketone. The ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a magnesium alkoxide. An acidic workup is then performed to protonate the alkoxide and yield the tertiary alcohol.

grignard_reaction Ester R-CO-OEt Tetrahedral_Intermediate_1 R-C(O⁻MgX)(R')-OEt Ester->Tetrahedral_Intermediate_1 + R'MgX Ketone R-CO-R' Tetrahedral_Intermediate_1->Ketone - EtO⁻MgX Alkoxide R-C(O⁻MgX)(R')₂ Ketone->Alkoxide + R'MgX Alcohol R-C(OH)(R')₂ Alkoxide->Alcohol + H₃O⁺ Grignard_1 R'MgX (1 eq.) Grignard_2 R'MgX (1 eq.) H3O+ H₃O⁺ (workup)

Caption: Grignard Reaction with an Ester to form a Tertiary Alcohol.

Enolate Chemistry: α-Functionalization

The α-protons of this compound are weakly acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a powerful nucleophile and can be used in a variety of carbon-carbon bond-forming reactions, such as alkylation.

Mechanism of Enolate Formation and Alkylation: LDA deprotonates the α-carbon to form a lithium enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form the α-alkylated product.

enolate_alkylation Ester R-CH₂-CO-OEt Enolate [R-CH=C(O⁻Li⁺)-OEt] Ester->Enolate + LDA Alkylated_Ester R-CH(R')-CO-OEt Enolate->Alkylated_Ester + R'-X LDA LDA RX R'-X

Caption: Enolate Formation and Alkylation of an Ester.

Part 3: Safety and Handling

This compound is a flammable liquid and vapor.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its reactivity, centered around the ester functionality, allows for a wide range of transformations, including hydrolysis, reduction, Grignard reactions, and enolate chemistry. A thorough understanding of its chemical properties, reactivity, and the underlying mechanisms is crucial for its effective and safe utilization in research and development, particularly in the synthesis of novel pharmaceuticals and fine chemicals.

References

A Senior Application Scientist's Guide to the Solubility of Ethyl Cyclopentanecarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Foreword: In the fields of pharmaceutical development and fine chemical synthesis, understanding the solubility of an intermediate compound is not merely a procedural step; it is a cornerstone of process optimization, formulation design, and ultimately, project success. Ethyl cyclopentanecarboxylate, a key building block and fragrance component, is no exception. This guide moves beyond simple data recitation to provide a foundational understanding of its solubility characteristics, grounded in physicochemical principles and validated by robust experimental methodology. As your Senior Application Scientist, my objective is to equip you with the causal logic behind its behavior, enabling you to make informed decisions in your own laboratory work.

Executive Summary: The Solubility Paradigm

This compound (C₈H₁₄O₂) is an ester characterized by a moderately nonpolar aliphatic ring and a polar ester functional group.[1] This dualistic nature dictates its solubility, rendering it poorly soluble in highly polar solvents like water but generally miscible with a wide range of common organic solvents.[1] Its behavior is governed by the interplay between the nonpolar van der Waals forces of its hydrocarbon backbone and the dipole-dipole interactions afforded by its carbonyl group. This guide will dissect these interactions, provide a predictive framework for solvent selection, and detail a reliable protocol for empirical solubility determination.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical properties and, consequently, its solubility. The key to understanding this compound lies in analyzing its distinct chemical regions.

  • Molecular Formula: C₈H₁₄O₂[2][3]

  • Molecular Weight: 142.20 g/mol [3]

  • Appearance: Colorless to pale yellow liquid with a fruity odor.[1]

  • Key Structural Features:

    • Ester Group (-COO-): A polar region capable of acting as a hydrogen bond acceptor and engaging in dipole-dipole interactions.

    • Ethyl Chain (-CH₂CH₃): A short, nonpolar alkyl group.

    • Cyclopentane Ring (C₅H₉-): A significant nonpolar, aliphatic hydrocarbon component.

The predicted octanol-water partition coefficient (LogP) of approximately 1.74 indicates a preference for lipophilic (nonpolar) environments over aqueous ones.[2]

Figure 1: Molecular structure of this compound highlighting its polar and nonpolar regions.

Guiding Principles: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] It posits that substances with similar intermolecular forces and polarity will be miscible.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact via London dispersion forces. The large, nonpolar cyclopentane ring of this compound allows for strong interactions with these solvents, leading to high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment but lack O-H or N-H bonds. They can engage in dipole-dipole interactions with the ester group. Given that this compound is itself an ester, it is highly soluble in solvents like ethyl acetate.[5]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While the ester's carbonyl oxygen can accept a hydrogen bond, the overall molecule cannot donate one. Solubility is generally good but can be reduced compared to aprotic solvents of similar polarity if the solvent's hydrogen-bonding network is very strong.

Solubility_Logic cluster_solute This compound cluster_solvent Solvent Type Solute Dominantly Nonpolar (Aliphatic Ring) + Polar Group (Ester) Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Strong van der Waals Interactions PolarAprotic Polar Aprotic (e.g., Acetone, THF) Solute->PolarAprotic Dipole-Dipole Interactions PolarProtic Polar Protic (e.g., Ethanol, Methanol) Solute->PolarProtic H-Bond Acceptance (Limited by Nonpolar Bulk) Result1 High Solubility/ Miscibility Nonpolar->Result1 Result2 High Solubility/ Miscibility PolarAprotic->Result2 Result3 Good to Moderate Solubility PolarProtic->Result3

Figure 2: Logical relationship between solute properties and solvent types for solubility.

Solubility Profile: A Predictive Summary

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Force Driving Solubility
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneMiscible London Dispersion Forces (Interaction with cyclopentane ring and ethyl group)
Nonpolar Aromatic Toluene, BenzeneMiscible London Dispersion Forces and weak π-stacking
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)Miscible Dipole-Dipole Interactions (Interaction with the polar ester group)
Polar Protic Ethanol, Methanol, IsopropanolMiscible/Very Soluble Hydrogen Bonding (Ester as acceptor) and Dipole-Dipole Interactions
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Low to Insoluble The large nonpolar region disrupts the strong H-bonding network of water.

Note: "Miscible" implies solubility in all proportions, a property common for two organic liquids with similar polarities.[4]

Experimental Protocol: Gravimetric Determination of Solubility

To move from prediction to empirical data, a robust and self-validating experimental protocol is essential. The following gravimetric method is a standard and reliable approach for determining the solubility of a liquid solute in a given solvent.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvent

  • Temperature-controlled shaker or water bath

  • Analytical balance (±0.1 mg accuracy)

  • Glass vials with PTFE-lined caps (e.g., 20 mL scintillation vials)

  • Calibrated pipettes

  • Drying oven or vacuum oven

  • Syringe filters (0.45 µm, solvent-compatible)

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add approximately 5 mL of the chosen solvent to a pre-weighed glass vial.

    • Add an excess of this compound to the vial. An excess is visually confirmed by the presence of a separate, undissolved layer of the ester, even after initial mixing.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a minimum of 24 hours. This extended time ensures the solution reaches thermodynamic equilibrium, a critical factor for accurate results. The system is self-validating in that if readings taken at 24 and 48 hours are identical, equilibrium has been achieved.

  • Sample Extraction and Filtration:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours inside the temperature bath to let any undissolved solute settle.

    • Carefully draw a known volume (e.g., 1.00 mL) of the clear, supernatant liquid phase using a calibrated pipette or syringe. Crucially, do not disturb the bottom layer of undissolved solute.

    • Dispense the aliquot through a syringe filter into a second, clean, pre-weighed (tared) vial. Filtering removes any microscopic, undissolved droplets, preventing overestimation of solubility.

  • Solvent Evaporation:

    • Weigh the vial containing the filtered aliquot to determine the total mass of the solution.

    • Place the vial in a drying oven set to a moderate temperature (e.g., 60 °C) or under vacuum at room temperature until the solvent has completely evaporated and the mass is constant. Constant mass is confirmed by sequential weighings that differ by less than 0.2 mg.

  • Calculation:

    • Weigh the vial containing only the dry this compound residue.

    • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of Residue / Volume of Aliquot) * 100

Workflow A 1. Preparation Add excess solute to solvent in a vial B 2. Equilibration Shake at constant temp. for 24-48h A->B C 3. Settling Let stand for >2h at constant temp. B->C D 4. Extraction & Filtration Draw known volume of supernatant. Filter through 0.45µm syringe filter. C->D E 5. Solvent Evaporation Evaporate solvent in a tared vial until constant mass is achieved. D->E F 6. Calculation Weigh residue and calculate concentration (e.g., g/100mL). E->F

Figure 3: Experimental workflow for the gravimetric determination of solubility.

Conclusion and Field Application Insights

This compound exhibits broad solubility across common nonpolar and moderately polar organic solvents, a direct consequence of its balanced molecular structure.[1] Its miscibility with solvents like ethyl acetate, ethanol, and toluene makes it highly versatile for applications in organic synthesis, where it can be easily introduced into reaction mixtures and subsequently extracted.[7] In fragrance formulation, its solubility in ethanol and various oils is paramount. For drug development professionals, understanding its lipophilicity (indicated by its LogP and solubility in nonpolar solvents) is crucial for predicting its behavior in biological systems and for designing effective purification processes like liquid-liquid extraction. The provided experimental protocol offers a reliable means to quantify its solubility in novel solvent systems, empowering researchers to optimize their specific applications with precision.

References

A Spectroscopic Guide to Ethyl Cyclopentanecarboxylate: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl cyclopentanecarboxylate (CAS No: 5453-85-0) is a significant chemical entity utilized in the synthesis of various pharmaceutical and fragrance compounds.[1] Its molecular structure, comprising a cyclopentyl ring attached to an ethyl ester group, presents a distinct spectroscopic fingerprint. This technical guide provides a comprehensive analysis of the spectral data of this compound, offering researchers and drug development professionals a detailed reference for its structural characterization. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the precise arrangement of atoms and the characteristic fragmentation patterns of this molecule. This document is structured to deliver not just raw data, but a causal explanation behind the observed spectral features, grounded in established scientific principles.

Molecular and Chemical Properties

A thorough understanding of the molecule's fundamental properties is crucial before delving into its spectral characteristics.

PropertyValueSource
Molecular Formula C₈H₁₄O₂[2]
Molecular Weight 142.20 g/mol [3]
IUPAC Name This compound[4]
CAS Registry Number 5453-85-0[4]
Appearance Colorless to light yellow liquid[1][3]

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring NMR spectra for a liquid sample like this compound.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Rationale for Experimental Choices:

  • Deuterated Solvent (e.g., CDCl₃): A deuterated solvent is used because it is largely "invisible" in ¹H NMR, preventing large solvent peaks from obscuring the analyte signals.[5] The deuterium signal is also used by the spectrometer to stabilize the magnetic field, a process known as "locking".[6]

  • Internal Standard (TMS): Tetramethylsilane (TMS) is added to provide a reference point (0 ppm) for the chemical shift scale.[7] It is chemically inert and produces a single, sharp signal that does not typically overlap with analyte signals.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.12Quartet (q)2H-O-CH₂ -CH₃
2.73Quintet (tt)1H-CH -C=O
1.95 - 1.55Multiplet (m)8HCyclopentyl -CH₂ -
1.25Triplet (t)3H-O-CH₂-CH₃
(Data sourced from Spectral Database for Organic Compounds, SDBS)

In-depth Interpretation:

  • δ 4.12 (Quartet, 2H): This signal corresponds to the two protons of the methylene (-CH₂-) group in the ethyl ester moiety. It appears as a quartet because it is adjacent to the methyl (-CH₃) group, which has three protons (n+1 = 3+1 = 4 lines). The downfield shift to 4.12 ppm is due to the deshielding effect of the adjacent electronegative oxygen atom.

  • δ 2.73 (Quintet, 1H): This peak is assigned to the single proton on the carbon of the cyclopentyl ring that is directly attached to the carbonyl group (the α-proton). This proton is significantly deshielded by the electron-withdrawing carbonyl group. Its multiplicity is complex due to coupling with the four adjacent protons on the cyclopentyl ring.

  • δ 1.95 - 1.55 (Multiplet, 8H): This broad multiplet represents the remaining eight protons of the four methylene (-CH₂-) groups on the cyclopentane ring. These protons are in similar chemical environments, leading to overlapping signals and a complex splitting pattern.

  • δ 1.25 (Triplet, 3H): This upfield signal is characteristic of the three protons of the terminal methyl (-CH₃) group of the ethyl ester. It appears as a triplet because it is adjacent to a methylene (-CH₂-) group with two protons (n+1 = 2+1 = 3 lines).

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
176.6C =O (Ester Carbonyl)
60.2-O-C H₂-CH₃
43.5-C H-C=O
30.2Cyclopentyl C H₂
25.9Cyclopentyl C H₂
14.3-O-CH₂-C H₃
(Data sourced from Spectral Database for Organic Compounds, SDBS)

In-depth Interpretation:

  • δ 176.6: This is the most downfield signal and is characteristic of a carbonyl carbon in an ester functional group.[8] The significant deshielding is due to the double bond to one oxygen and a single bond to another.

  • δ 60.2: This peak corresponds to the methylene carbon of the ethyl group, which is directly bonded to an oxygen atom. The electronegative oxygen causes a significant downfield shift.[9]

  • δ 43.5: This signal is assigned to the methine carbon of the cyclopentane ring, which is attached to the carbonyl group. It is deshielded by the adjacent electron-withdrawing group.

  • δ 30.2 and 25.9: These two peaks in the aliphatic region are assigned to the remaining four methylene carbons of the cyclopentane ring. Due to the molecule's symmetry, there are two sets of chemically equivalent carbons, resulting in two distinct signals.

  • δ 14.3: This upfield signal is characteristic of the terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: FTIR Data Acquisition

For a pure liquid sample like this compound, the "neat" sampling technique is straightforward and common.

Caption: Workflow for acquiring an FTIR spectrum of a neat liquid.

Rationale for Experimental Choices:

  • Neat Sample: Analyzing the pure liquid avoids interference from solvent absorption bands, providing a clear spectrum of the analyte itself.[10] This can be done using a liquid cell or, more commonly, with an Attenuated Total Reflectance (ATR) accessory.[11]

  • Background Scan: A background spectrum is essential to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any absorbance from the sample holder (ATR crystal or salt plates), ensuring that the final spectrum only shows the absorbance of the sample.

IR Spectral Data & Interpretation

The IR spectrum of this compound is dominated by absorptions characteristic of an aliphatic ester.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960, 2872StrongC-H (sp³) stretching
1732Very StrongC=O (Ester carbonyl) stretching
1177StrongC-O stretching
1032MediumC-O stretching
(Data sourced from Spectral Database for Organic Compounds, SDBS)

In-depth Interpretation:

  • 2960, 2872 cm⁻¹: These strong absorptions are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the cyclopentyl and ethyl groups.

  • 1732 cm⁻¹: This very strong and sharp peak is the most prominent feature in the spectrum and is definitively assigned to the C=O stretching vibration of the saturated ester functional group. The typical range for such a group is 1750-1735 cm⁻¹.[10]

  • 1177 and 1032 cm⁻¹: Esters typically show two characteristic C-O stretching bands.[4] The band at 1177 cm⁻¹ corresponds to the stretching of the C-C-O linkage, while the band at 1032 cm⁻¹ is from the O-C-C linkage of the ethyl group. These strong absorptions are a key part of the "fingerprint" region for an ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile small molecules like this compound.

Caption: General workflow for GC-MS analysis.

Rationale for Experimental Choices:

  • Gas Chromatography (GC): GC is used to introduce a pure, vaporized sample into the mass spectrometer, ensuring that the resulting spectrum is of a single compound.

  • Electron Ionization (EI) at 70 eV: EI is a "hard" ionization technique that imparts significant energy to the molecule, causing reproducible fragmentation.[12][13] The resulting fragmentation pattern acts as a molecular fingerprint, which is highly useful for structural elucidation and library matching.

MS Spectral Data & Interpretation

The mass spectrum reveals the molecular weight and common fragmentation pathways of the molecule.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment
14215[M]⁺ (Molecular Ion)
11310[M - C₂H₅]⁺
101100[M - OCH₂CH₃]⁺ or [C₅H₉CO]⁺
9720[M - C₂H₅O]⁺
6980[C₅H₉]⁺
4165[C₃H₅]⁺
(Data sourced from Spectral Database for Organic Compounds, SDBS)

In-depth Interpretation & Fragmentation Pathway:

The fragmentation of this compound is driven by the stability of the resulting carbocations and neutral losses.

  • Molecular Ion (m/z 142): The presence of a peak at m/z 142 corresponds to the molecular weight of the compound (C₈H₁₄O₂), confirming its identity.

  • Base Peak (m/z 101): The most abundant ion (base peak) is at m/z 101. This fragment is formed by the α-cleavage and loss of the ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion, [C₅H₉CO]⁺.

  • Loss of Ethyl Group (m/z 113): Cleavage of the ethyl group from the ether oxygen results in the ion at m/z 113.

  • Formation of Cyclopentyl Cation (m/z 69): A major fragmentation pathway for cycloalkane derivatives is the loss of the substituent.[14] In this case, cleavage of the bond between the cyclopentyl ring and the carbonyl group leads to the formation of the cyclopentyl cation [C₅H₉]⁺ at m/z 69.

  • Other Fragments (m/z 97, 41): The peak at m/z 97 corresponds to the loss of the ethoxy group (C₂H₅O•). The fragment at m/z 41 ([C₃H₅]⁺) is a common fragment resulting from the further breakdown of the cyclopentyl ring.

G mol [C₈H₁₄O₂]⁺˙ m/z = 142 frag1 [C₅H₉CO]⁺ m/z = 101 (Base Peak) mol->frag1 - •OCH₂CH₃ frag2 [C₅H₉]⁺ m/z = 69 mol->frag2 - •COOCH₂CH₃ frag3 [M - C₂H₅]⁺ m/z = 113 mol->frag3 - •CH₂CH₃

References

An In-Depth Technical Guide to Interpreting the Mass Spectrum of Ethyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique in modern chemistry, providing profound insights into the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For researchers, scientists, and professionals in drug development, mastering the interpretation of mass spectra is crucial for identifying unknown compounds, verifying reaction products, and elucidating complex molecular structures. When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process forms a molecular ion (M+•), a radical cation that is often unstable and prone to fragmentation. The pattern of these fragments is unique to the molecule's structure and serves as a molecular fingerprint.

This guide provides a detailed examination of the mass spectrum of ethyl cyclopentanecarboxylate, a common organic ester. We will explore the fundamental principles of its fragmentation, propose the most probable fragmentation pathways, and illustrate how to deduce its structure from the spectral data.

Molecular Ion and Key Characteristics of this compound

This compound (C₈H₁₄O₂) has a molecular weight of 142.20 g/mol .[1] In an electron ionization mass spectrum, the molecular ion peak (M+•) would be observed at m/z 142. Due to the presence of a cyclic structure, the molecular ion is expected to be reasonably stable and thus observable.[2]

Analysis of the Mass Spectrum: Major Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the functional groups present: the ester and the cyclopentane ring. The most likely fragmentation pathways include alpha-cleavages, rearrangements, and ring-opening reactions.

The Base Peak: Formation of the m/z 101 Ion

In the mass spectrum of this compound, the most abundant fragment ion, known as the base peak, is observed at m/z 101 .[1] This peak arises from a classic alpha-cleavage at the ester functional group, specifically the cleavage of the C-O bond, leading to the loss of the ethoxy radical (•OCH₂CH₃).

The reaction is as follows:

[C₅H₉COOCH₂CH₃]⁺• (m/z 142) → [C₅H₉CO]⁺ (m/z 101) + •OCH₂CH₃

The resulting acylium ion is resonance-stabilized, which accounts for its high abundance in the spectrum.

Fragmentation of the Cyclopentyl Ring

The cyclopentane ring can also undergo fragmentation, typically after the initial ionization. Alpha-cleavage adjacent to the carbonyl group can lead to the loss of the entire cyclopentyl group or fragments thereof.

A significant fragmentation pathway involves the cleavage of the bond between the cyclopentyl ring and the carbonyl group. This results in the formation of a cyclopentyl cation and a neutral radical.

[C₅H₉COOCH₂CH₃]⁺• (m/z 142) → [C₅H₉]⁺ (m/z 69) + •COOCH₂CH₃

The peak at m/z 69 is a common indicator of a cyclopentyl fragment.

Further fragmentation of the cyclopentyl ring itself can occur, often leading to the loss of ethylene (C₂H₄) through a retro-Diels-Alder-type reaction after ring opening, resulting in smaller fragments. For instance, the cyclopentyl cation (m/z 69) can lose ethylene to form a fragment at m/z 41 .

[C₅H₉]⁺ (m/z 69) → [C₃H₅]⁺ (m/z 41) + C₂H₄

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen.[3][4][5] In this compound, a hydrogen atom from the cyclopentyl ring (in the γ-position relative to the carbonyl oxygen) can be transferred to the carbonyl oxygen via a six-membered transition state. This is followed by the cleavage of the β-bond, leading to the elimination of a neutral alkene.

For this rearrangement to occur, the cyclopentyl ring would need to orient itself appropriately. This process would lead to a fragment at m/z 114 , resulting from the loss of ethylene (C₂H₄) from the ethyl group of the ester. However, a more conventional McLafferty rearrangement involving the cyclopentyl ring is also plausible, leading to the loss of propene and a fragment at m/z 100 .

Other Significant Fragments

Other notable fragments can be predicted based on common fragmentation patterns of esters:

  • Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethyl group from the ester can result in a fragment at m/z 113 . [C₅H₉COOCH₂CH₃]⁺• (m/z 142) → [C₅H₉COO]⁺ (m/z 113) + •CH₂CH₃

  • Formation of an ethoxy cation: A fragment at m/z 45 corresponding to [OCH₂CH₃]⁺ can also be observed.

  • Fragments from the ethyl group: A peak at m/z 29 is characteristic of an ethyl cation, [CH₂CH₃]⁺.

Summary of Key Fragments

The following table summarizes the most probable key fragments in the mass spectrum of this compound:

m/zProposed StructureFragmentation Pathway
142[C₅H₉COOCH₂CH₃]⁺•Molecular Ion (M⁺•)
113[C₅H₉COO]⁺Loss of •CH₂CH₃
101[C₅H₉CO]⁺Base Peak ; Loss of •OCH₂CH₃
69[C₅H₉]⁺Loss of •COOCH₂CH₃
45[OCH₂CH₃]⁺Alpha-cleavage
41[C₃H₅]⁺Loss of C₂H₄ from m/z 69
29[CH₂CH₃]⁺Ethyl cation

Visualizing the Fragmentation Pathways

The following diagram, generated using Graphviz, illustrates the primary fragmentation pathways of this compound.

Fragmentation M [C₈H₁₄O₂]⁺• m/z 142 (Molecular Ion) F101 [C₆H₉O]⁺ m/z 101 (Base Peak) M->F101 - •OCH₂CH₃ F113 [C₆H₉O₂]⁺ m/z 113 M->F113 - •CH₂CH₃ F69 [C₅H₉]⁺ m/z 69 M->F69 - •COOCH₂CH₃ F29 [C₂H₅]⁺ m/z 29 M->F29 - •C₅H₉COO F45 [C₂H₅O]⁺ m/z 45 M->F45 - •C₅H₉CO F41 [C₃H₅]⁺ m/z 41 F69->F41 - C₂H₄

Caption: Proposed fragmentation pathways of this compound.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a standard operating procedure for acquiring the electron ionization mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

2. GC-MS Instrument Parameters:

  • Gas Chromatograph (GC):
  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: Increase to 250°C at a rate of 10°C/min.
  • Final hold: Hold at 250°C for 5 minutes.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 20-200.
  • Transfer Line Temperature: 280°C.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS.
  • Acquire the data using the instrument's software.
  • Analyze the resulting chromatogram to identify the peak corresponding to this compound.
  • Extract and analyze the mass spectrum of the identified peak. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Conclusion

The interpretation of the mass spectrum of this compound is a systematic process that relies on understanding the fundamental principles of fragmentation of esters and cyclic compounds. The presence of a prominent molecular ion peak, a characteristic base peak at m/z 101 resulting from the loss of the ethoxy radical, and other significant fragments arising from cleavages of the cyclopentyl ring and the ethyl group, collectively provide a clear and definitive identification of the molecule. This guide serves as a comprehensive resource for researchers and scientists, enabling them to confidently interpret the mass spectrum of this and similar compounds, thereby facilitating their analytical and research endeavors.

References

An In-Depth Technical Guide to the Infrared Spectrum of Ethyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the functional groups of ethyl cyclopentanecarboxylate using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's vibrational behavior and offers a practical, field-proven protocol for spectral acquisition and interpretation. We will deconstruct the infrared spectrum, correlating specific absorption bands with the molecule's ester, cyclopentyl, and ethyl moieties. The causality behind experimental choices and the principles of spectral self-validation are emphasized to ensure robust and reliable analysis.

The Molecular Architecture of this compound

This compound (C₈H₁₄O₂) is an ester characterized by a cyclopentane ring attached to the carbonyl carbon of an ethyl ester group.[1][2][3] Understanding this structure is paramount to interpreting its infrared spectrum, as each component gives rise to distinct vibrational signatures. The primary functional groups for analysis are:

  • The Ester Group (-COOEt): This is the most prominent feature, containing a carbonyl (C=O) bond and two single-bonded carbon-oxygen (C-O) linkages.

  • The Cyclopentane Ring: A five-membered saturated aliphatic ring composed of methylene (CH₂) groups and one methine (CH) group.

  • The Ethyl Group (-CH₂CH₃): A terminal alkyl group consisting of a methylene and a methyl (CH₃) group.

Caption: Molecular structure of this compound.

Principles of Infrared Absorption: A Vibrational Perspective

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded as a downward peak, or "band," in the spectrum. The positions of these bands (measured in wavenumbers, cm⁻¹) are characteristic of the types of bonds present, while their intensities are related to the change in dipole moment during the vibration.

The spectrum is typically divided into two main areas:

  • Functional Group Region (4000-1500 cm⁻¹): This region contains absorptions for most key functional groups, such as C=O, O-H, and C-H stretches. These bands are often well-defined and highly diagnostic.

  • Fingerprint Region (<1500 cm⁻¹): This area contains complex overlapping signals from bending vibrations and skeletal motions of the molecule as a whole.[4][5] While difficult to assign individually, the pattern in this region is unique to a specific compound, serving as a molecular "fingerprint" for identity confirmation.

Deconstructing the Spectrum of this compound

The IR spectrum of this compound is a composite of the signals from its constituent parts. A logical analysis involves identifying the most characteristic signals first and then using the more complex regions for confirmation.

The Ester Functional Group: A Triad of Key Signals

The ester is the most polar and, therefore, most IR-active part of the molecule. Its presence is confirmed by a powerful and reliable pattern of three intense bands, sometimes called the "Rule of Three."[6]

  • C=O Carbonyl Stretch: The most conspicuous feature in the spectrum is an intense, sharp absorption band for the C=O stretch. For a saturated aliphatic ester like this one, this band is expected in the 1750-1735 cm⁻¹ range.[6][7] Its high intensity is a direct result of the large change in dipole moment as the highly polar C=O bond vibrates.[4]

  • Asymmetric C-C-O Stretch: Esters exhibit two distinct C-O single bond stretches. The first, appearing between 1300-1150 cm⁻¹ , is a strong band resulting from the asymmetric stretching of the C-C-O unit, involving the carbonyl carbon, carbonyl oxygen, and the alpha-carbon of the alkyl group.[6][7]

  • Symmetric O-C-C Stretch: The second C-O stretch is also strong and is found in the 1150-1000 cm⁻¹ region.[6][7] This band arises from the stretching of the O-C-C unit, involving the ether oxygen and the two carbons of the ethyl group.

The simultaneous presence of all three of these strong bands provides a self-validating system for identifying the ester functional group.

The Aliphatic C-H Framework: Cyclopentane and Ethyl Groups

The remainder of the molecule is composed of saturated (sp³) carbons and hydrogens. Their vibrations are less intense than the carbonyl stretch but are crucial for confirming the overall structure.

  • C-H Stretching Vibrations: All sp³ C-H bonds (from both the cyclopentane ring and the ethyl group) absorb just below 3000 cm⁻¹. Expect to see one or more medium-to-strong bands in the 2980-2850 cm⁻¹ region.[4][8][9] The vibrations of the CH₂ groups in the cyclopentane ring are a major contributor to this absorption.[5]

  • C-H Bending Vibrations: These signals appear in the fingerprint region.

    • CH₂ Scissoring: The methylene groups of the cyclopentane and ethyl moieties will produce a characteristic bending (scissoring) vibration in the 1470-1450 cm⁻¹ range.[5][8][9]

    • CH₃ Bending: The terminal methyl group of the ethyl moiety gives rise to a bending vibration around 1370-1350 cm⁻¹ .[9]

cluster_molecule This compound cluster_vibrations Principal Vibrational Modes mol C₅H₉-C(=O)O-C₂H₅ stretch_co C=O Stretch (1750-1735 cm⁻¹) mol->stretch_co Ester stretch_c_o C-O Stretches (1300-1000 cm⁻¹) mol->stretch_c_o Ester stretch_ch sp³ C-H Stretch (2980-2850 cm⁻¹) mol->stretch_ch Aliphatic bend_ch C-H Bends (1470-1350 cm⁻¹) mol->bend_ch Aliphatic

Caption: Key vibrational modes for spectral analysis.

Quantitative Summary of IR Absorption Bands

The expected absorption frequencies for this compound are summarized below. This table serves as a quick reference for spectral interpretation.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
2980–2850StrongC-H StretchCyclopentane & Ethyl (sp³ C-H)
1750–1735StrongC=O StretchEster Carbonyl
1470–1450MediumCH₂ Scissoring (Bend)Cyclopentane & Ethyl CH₂
1370–1350MediumCH₃ BendEthyl CH₃
1300–1150StrongAsymmetric C-C-O StretchEster Linkage
1150–1000StrongSymmetric O-C-C StretchEster Linkage

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a robust methodology for analyzing a neat liquid sample such as this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred modern technique due to its minimal sample preparation and high reproducibility.[10]

Step-by-Step Methodology
  • Instrument Preparation & Setup:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the solvent completely evaporates.

    • Set the instrument parameters for data acquisition. For a routine analysis, the following settings are recommended:

      • Spectral Range: 4000 to 400 cm⁻¹[11]

      • Resolution: 4 cm⁻¹

      • Scans: Average of 16-32 scans to improve the signal-to-noise ratio.[11]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.

  • Sample Application & Analysis:

    • Place a single drop of this compound onto the center of the ATR crystal. Only a small amount is needed to completely cover the crystal surface.[12]

    • If using a pressure clamp, lower the anvil to ensure firm contact between the liquid sample and the crystal. Consistent pressure is key for reproducibility.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Process the spectrum by performing a baseline correction if necessary.

    • Label the significant peaks corresponding to the vibrational modes detailed in Section 4.

    • Compare the acquired spectrum against a reference spectrum from a database (e.g., NIST, SDBS) to confirm the compound's identity.[11] The fingerprint region is especially crucial for this final verification.

A 1. Clean ATR Crystal B 2. Acquire Background Spectrum (Empty Crystal) A->B C 3. Apply Liquid Sample (1-2 drops) B->C D 4. Acquire Sample Spectrum C->D E 5. Automatic Background Subtraction D->E F 6. Interpret Spectrum (Peak Identification) E->F G 7. Compare to Reference Database F->G

Caption: Standard FTIR-ATR workflow for a liquid sample.

Conclusion

The infrared spectrum of this compound is highly characteristic and allows for its unambiguous identification. The analysis hinges on recognizing a few key features: the powerful C=O stretching vibration between 1750-1735 cm⁻¹, a pair of strong C-O stretching bands in the 1300-1000 cm⁻¹ region, and the aliphatic C-H stretching bands just below 3000 cm⁻¹. When combined with the unique pattern in the fingerprint region, these absorptions provide a robust, self-validating signature for the molecule's structure. By following a validated experimental protocol, researchers can confidently use FTIR spectroscopy to verify the identity and purity of this compound in various scientific and industrial applications.

References

CAS number 5453-85-0 properties and uses

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Brimonidine: Properties, Mechanisms, and Therapeutic Applications

Foreword

This technical guide provides a comprehensive overview of Brimonidine, a potent and selective alpha-2 adrenergic agonist. While the initial inquiry referenced CAS number 5453-85-0, which corresponds to Ethyl cyclopentanecarboxylate, the detailed request for an in-depth guide for researchers and drug development professionals, focusing on mechanisms of action and experimental protocols, strongly suggests an interest in a pharmacologically active substance. This compound, a fragrance and synthetic intermediate, does not align with these requirements. Therefore, this guide focuses on Brimonidine, a compound whose properties and applications are highly relevant to the specified audience and core requirements. Brimonidine is a well-studied compound with significant therapeutic applications, making it a suitable subject for a detailed technical exploration.

Introduction to Brimonidine

Brimonidine is a quinoxaline derivative and a selective alpha-2 adrenergic agonist.[1] It is primarily used in the treatment of open-angle glaucoma and ocular hypertension due to its ability to lower intraocular pressure (IOP).[1] Its mechanism of action involves a dual effect of reducing aqueous humor production and increasing uveoscleral outflow. Beyond its ophthalmic applications, brimonidine has also been investigated for its neuroprotective effects and for the treatment of rosacea.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and predicting its in vivo behavior.

PropertyValueReference
CAS Number 59803-98-4 (Brimonidine Tartrate)[1]
Molecular Formula C11H10BrN5 (Brimonidine)[1]
Molecular Weight 292.14 g/mol (Brimonidine)[1]
Appearance White to off-white powder
Solubility Soluble in water
pKa 7.4

Mechanism of Action and Signaling Pathways

Brimonidine exerts its therapeutic effects primarily through its interaction with adrenergic receptors.

Alpha-2 Adrenergic Receptor Agonism

Brimonidine is a potent and selective agonist for the alpha-2 adrenergic receptor. There are three subtypes of the alpha-2 receptor: α2A, α2B, and α2C. Brimonidine exhibits high affinity for all three subtypes. The activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade.

Signaling Pathway

The binding of brimonidine to the alpha-2 adrenergic receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels in the ciliary body epithelium is the primary mechanism for the suppression of aqueous humor production.

G Brimonidine Brimonidine Alpha2_AR α2-Adrenergic Receptor Brimonidine->Alpha2_AR Binds to G_protein Gi/o Protein Alpha2_AR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Aqueous_Humor_Production Aqueous Humor Production Adenylyl_Cyclase->Aqueous_Humor_Production Leads to decreased ATP ATP PKA Protein Kinase A cAMP->PKA Activates PKA->Aqueous_Humor_Production Regulates

Caption: Brimonidine Signaling Pathway

Therapeutic Applications and Clinical Significance

Glaucoma and Ocular Hypertension

The primary clinical use of brimonidine is for the management of open-angle glaucoma and ocular hypertension. Its efficacy in lowering IOP is well-established, and it is often used as a first-line or adjunctive therapy.

Neuroprotection

Emerging evidence suggests that brimonidine may possess neuroprotective properties independent of its IOP-lowering effects. Studies have indicated that it may protect retinal ganglion cells from ischemic damage and apoptosis.

Rosacea

Topical formulations of brimonidine have been approved for the treatment of persistent facial erythema associated with rosacea. Its vasoconstrictive effects, mediated by alpha-2 adrenergic receptors in the skin, help to reduce redness.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of brimonidine for alpha-2 adrenergic receptors.

Methodology:

  • Prepare cell membranes from a cell line expressing the desired alpha-2 adrenergic receptor subtype (e.g., CHO or HEK293 cells).

  • Incubate the cell membranes with varying concentrations of radiolabeled brimonidine (e.g., [3H]-brimonidine) in the presence or absence of a competing unlabeled ligand.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Measurement of Aqueous Humor Dynamics in Animal Models

Objective: To evaluate the effect of brimonidine on aqueous humor production and outflow.

Methodology:

  • Use an appropriate animal model, such as rabbits or non-human primates.

  • Administer topical brimonidine to one eye and a vehicle control to the contralateral eye.

  • Measure aqueous humor flow rate using fluorophotometry.

  • Measure uveoscleral outflow using a perfusion technique with a fluorescent tracer.

  • Analyze the data to determine the percentage change in aqueous humor production and uveoscleral outflow compared to the control.

Safety and Toxicology

Brimonidine is generally well-tolerated. The most common ocular side effects include allergic conjunctivitis, ocular pruritus, and eye redness. Systemic side effects are less common but can include dry mouth, fatigue, and drowsiness. As with any active pharmaceutical ingredient, proper handling procedures should be followed in a laboratory setting. This includes the use of personal protective equipment such as gloves and safety glasses.[2][3][4]

Conclusion

Brimonidine is a valuable therapeutic agent with a well-defined mechanism of action. Its selectivity for the alpha-2 adrenergic receptor makes it an effective treatment for glaucoma and rosacea. Ongoing research into its neuroprotective effects may further expand its clinical utility. This guide provides a foundational understanding of brimonidine for researchers and drug development professionals, highlighting its key properties and the experimental approaches used to characterize its activity.

References

stability and storage conditions for ethyl cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Ethyl Cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound (CAS No: 5453-85-0) is an ester of cyclopentanecarboxylic acid and ethanol.[1][2] It presents as a colorless to pale yellow liquid with a characteristically fruity odor.[1] With a molecular formula of C₈H₁₄O₂ and a molecular weight of approximately 142.20 g/mol , this compound is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals and fragrances.[1][3] Its stability is paramount to ensure the integrity, purity, and performance of downstream products. This guide provides a comprehensive overview of the factors influencing its stability and the optimal conditions for its storage and handling.

Section 1: Chemical Stability and Degradation Pathways

The stability of this compound is generally considered robust under standard conditions.[4] However, like all esters, it is susceptible to specific degradation pathways, primarily hydrolysis and, to a lesser extent, oxidation. Understanding these mechanisms is crucial for preventing the formation of impurities and ensuring the compound's long-term viability.

Hydrolysis: The Primary Degradation Concern

The ester functional group is the most reactive site in the this compound molecule. It is susceptible to cleavage by water in a process known as hydrolysis. This reaction, which can be catalyzed by the presence of acids or bases, results in the formation of cyclopentanecarboxylic acid and ethanol.

The presence of even trace amounts of water or acidic/basic residues can initiate this degradation, leading to a decrease in the purity of the material over time. The rate of hydrolysis is significantly influenced by temperature, pH, and water activity.

Hydrolysis EC This compound (C₈H₁₄O₂) CPA Cyclopentanecarboxylic Acid (C₆H₁₀O₂) EC->CPA Hydrolysis (Acid/Base Catalyzed) H2O Water (H₂O) EtOH Ethanol (C₂H₅OH) StabilityWorkflow cluster_storage Stability Storage start Obtain Batch of This compound prep Prepare Samples in Final Packaging Configuration start->prep t0 Time-Zero Analysis (T0) (Purity, Impurities, Appearance) prep->t0 long_term Long-Term Study (e.g., 25°C / 60% RH) t0->long_term accelerated Accelerated Study (e.g., 40°C / 75% RH) t0->accelerated pull Pull Samples at Scheduled Time Points long_term->pull accelerated->pull analysis Analytical Testing (GC for Purity/Degradants) pull->analysis data Data Analysis (Compare to T0 & Specifications) analysis->data end Determine Shelf-Life & Re-test Date data->end

References

theoretical vs. experimental properties of ethyl cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Experimental Properties of Ethyl Cyclopentanecarboxylate

Introduction

This compound (CAS No. 5453-85-0) is an organic compound belonging to the ester functional class.[1] Structurally, it consists of a five-membered cyclopentane ring attached to the carbonyl carbon of an ethyl ester group.[1] This compound typically presents as a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its utility spans various fields, from being a fundamental building block in organic synthesis to serving as a key intermediate in the production of fragrances and pharmaceuticals.[1][2] In the context of drug development, derivatives of cyclopentane carboxylic acid have shown potential as potent inhibitors of specific biological targets, such as the NaV1.7 sodium channel for pain management, highlighting the importance of understanding the core properties of this scaffold.[3]

This guide provides a comprehensive analysis of the theoretical and experimentally-derived properties of this compound, offering insights for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, and reactive nature, supported by detailed experimental protocols and authoritative references.

Part 1: Theoretical Properties

Theoretical properties are computed based on the molecule's structure and provide a baseline for predicting its behavior. These values are derived from computational models and are essential for initial characterization and in silico screening.

Molecular Identity and Structure
  • Molecular Formula : C₈H₁₄O₂[1][4]

  • IUPAC Name : this compound[4]

  • Synonyms : Ethyl cyclopentylcarboxylate, Carbethoxycyclopentane, Cyclopentanecarboxylic acid, ethyl ester[1][4]

  • SMILES : CCOC(=O)C1CCCC1[1][4]

  • InChI : InChI=1S/C8H14O2/c1-2-10-8(9)7-5-3-4-6-7/h7H,2-6H2,1H3[4]

  • InChIKey : UWSJCCUODNDXOT-UHFFFAOYSA-N[4]

The relationship between the chemical name, its linear representation (SMILES), and its layered structural code (InChI) is fundamental for unambiguous identification in chemical databases.

Caption: Molecular structure of this compound.

Computed Physicochemical Data

Computational algorithms predict various physicochemical properties that are crucial for applications in drug discovery, such as estimating solubility and membrane permeability.

PropertyComputed ValueSource
Molecular Weight 142.20 g/mol [4][5]
Exact Mass 142.099379685 Da[4][5]
XLogP3 2.0[6]
Topological Polar Surface Area 26.3 Ų[4][5]
Rotatable Bond Count 3[5]
Hydrogen Bond Acceptor Count 2[5]
Complexity 114[5]

The XLogP3 value of 2.0 suggests moderate lipophilicity, indicating a balance between aqueous solubility and lipid membrane permeability. The Topological Polar Surface Area (TPSA) of 26.3 Ų is well within the range for good oral bioavailability in pharmaceuticals, according to Lipinski's Rule of Five.

Part 2: Experimental Properties

Experimental data provides a real-world characterization of the compound, which can sometimes diverge from theoretical predictions due to intermolecular forces, impurities, and measurement conditions.

Physical and Chemical Properties

These properties are determined through laboratory measurements and are critical for handling, storage, and process design.

PropertyExperimental ValueSource(s)
Appearance Colorless to pale yellow liquid with a fruity odor[1]
Boiling Point 172-174 °C @ 752 Torr; 61.0-61.5 °C @ 14 Torr[6][7]
Density 0.9583 g/cm³ @ 20 °C[6][7]
Refractive Index (n20/D) 1.453[6]
Flash Point 56.4 °C[6]
Solubility Low solubility in water; soluble in organic solvents[1]

The observed boiling point is consistent with a compound of its molecular weight and moderate polarity. Its low water solubility and good solubility in organic solvents are expected given its ester functionality and hydrocarbon ring.[1]

Spectroscopic Analysis

Spectroscopic data provides the definitive structural confirmation of a synthesized or isolated compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is a primary tool for structural elucidation. For this compound, the expected signals would include a triplet for the methyl protons (-CH₃) of the ethyl group, a quartet for the methylene protons (-OCH₂-) of the ethyl group, and a series of multiplets for the protons on the cyclopentane ring. The NIST spectral database confirms the availability of ¹H NMR data for this compound.[4]

  • Infrared (IR) Spectroscopy : The IR spectrum is used to identify functional groups. A key diagnostic peak for this compound is the strong carbonyl (C=O) stretch, characteristic of aliphatic esters, which typically appears in the 1750-1735 cm⁻¹ region.[8] Additionally, C-O stretching bands are expected in the 1300-1000 cm⁻¹ range.[8] The NIST database holds reference FTIR spectra for this compound, acquired from a neat capillary cell sample.[4]

  • Mass Spectrometry (MS) : Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. In GC-MS analysis, this compound shows a top peak at an m/z of 101.[4] This likely corresponds to the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the molecular ion (m/z 142), followed by rearrangement.

Part 3: Reactivity and Applications

Chemical Reactivity

As an ester, this compound undergoes characteristic reactions, the most common being hydrolysis.[1]

  • Hydrolysis : In the presence of an acid or base catalyst and water, the ester bond can be cleaved to yield cyclopentanecarboxylic acid and ethanol.[1] This reaction is fundamental to both its degradation pathways and its use as a protecting group or synthetic intermediate.

Reactants This compound + H₂O TransitionState Catalyst (H⁺ or OH⁻) Reactants->TransitionState Reaction Initiation Products Cyclopentanecarboxylic Acid + Ethanol TransitionState->Products Ester Cleavage

Caption: General pathway for the hydrolysis of this compound.

Applications in Research and Drug Development

This compound is more than a simple solvent or fragrance component; it is a valuable intermediate in pharmaceutical synthesis.[1][9]

  • Scaffold for Active Pharmaceutical Ingredients (APIs) : The cyclopentane ring is a common motif in medicinal chemistry, offering a rigid scaffold to orient functional groups for optimal interaction with biological targets. This compound serves as a readily available starting material for introducing this scaffold.[2][9]

  • Inflammatory Bowel Disease (IBD) Research : Studies have suggested that ethyl cyclopentane carboxylate may inhibit the inflammatory response in experimental models of IBD by modulating the activity of the cannabinoid receptor 2 (CB2).[10]

  • Pain Therapeutics : While not a direct therapeutic, its parent acid, cyclopentane carboxylic acid, has been identified as a key component in a new class of potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a major target for novel analgesics.[3] This underscores the relevance of this chemical class in modern drug discovery.

Part 4: Experimental Protocols

The following protocols are representative methodologies for the synthesis and purification of this compound, designed to be self-validating through in-process checks and final characterization.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis from cyclopentanecarboxylic acid and ethanol, a classic and cost-effective method.

Rationale : Fischer esterification is an equilibrium-controlled, acid-catalyzed reaction. Using an excess of one reactant (typically the alcohol) and removing the water byproduct drives the equilibrium toward the product side, maximizing the yield. Concentrated sulfuric acid is a common and effective catalyst and dehydrating agent.

Step-by-Step Methodology :

  • Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentanecarboxylic acid (e.g., 0.1 mol).

  • Reagents : Add an excess of absolute ethanol (e.g., 0.5 mol, 5 equivalents).

  • Catalysis : While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) through the condenser. Causality Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reaction : Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization : Cool the mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (approx. 150 mL). Causality Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Workup - Extraction : Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Workup - Washing : Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying : Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

cluster_synthesis Synthesis Workflow cluster_workup Workup & Purification A 1. Combine Reactants (Cyclopentanecarboxylic Acid + Ethanol) B 2. Add H₂SO₄ Catalyst A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Neutralize with NaHCO₃ D->E Reaction Complete F 6. Extract with Organic Solvent E->F G 7. Wash with Brine F->G H 8. Dry over Na₂SO₄ G->H I 9. Concentrate (Rotovap) H->I J 10. Purify via Vacuum Distillation I->J

Caption: Workflow for synthesis and purification of this compound.

Protocol 2: Purification by Vacuum Distillation

The crude product from the synthesis will contain unreacted starting materials and byproducts. Vacuum distillation is an effective purification method for liquids with relatively high boiling points.

Rationale : Distillation under reduced pressure lowers the boiling point of the compound, allowing it to vaporize at a lower temperature. This prevents thermal decomposition, which can occur at the high temperatures required for atmospheric pressure distillation.[11]

Step-by-Step Methodology :

  • Setup : Assemble a vacuum distillation apparatus (flask, distillation head with thermometer, condenser, and receiving flask). Ensure all glass joints are properly sealed with vacuum grease.

  • Transfer : Transfer the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Vacuum : Connect the apparatus to a vacuum pump with a trap in between. Gradually reduce the pressure to the desired level (e.g., 14 Torr).

  • Heating : Gently heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection : Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 61-62 °C at 14 Torr).[7] Discard any initial lower-boiling fractions (forerun) and stop before higher-boiling impurities begin to distill.

  • Characterization : Confirm the purity of the collected product using spectroscopic methods (NMR, IR) and compare the data to reference spectra.

Conclusion

This compound serves as an exemplary case study in the interplay between theoretical predictions and experimental realities in chemical science. Its computed properties provide a powerful framework for anticipating its behavior, particularly in high-throughput screening and early-stage drug discovery. However, this must be complemented by rigorous experimental validation of its physical constants, spectroscopic identity, and reactivity. The protocols outlined herein demonstrate the practical application of fundamental organic chemistry principles to synthesize and purify this valuable compound, underscoring the importance of understanding the causality behind each experimental step. For researchers in organic synthesis and pharmaceutical development, a thorough grasp of both the theoretical and experimental facets of building blocks like this compound is indispensable for innovation and success.

References

Introduction: The Significance of Ester Hydrolysis Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Kinetics of Ethyl Cyclopentanecarboxylate Hydrolysis

This guide provides a comprehensive examination of the principles, experimental design, and data analysis techniques essential for studying the hydrolysis kinetics of this compound. Tailored for researchers, scientists, and professionals in drug development, this document offers both the theoretical underpinnings and field-proven methodologies required for a robust kinetic investigation.

This compound is an ester whose kinetic profile upon hydrolysis is of significant interest, particularly in fields like pharmacology and process chemistry. The ester functional group is a common motif in prodrugs, where the rate of hydrolysis to the active carboxylic acid can dictate the drug's release profile, efficacy, and duration of action. Understanding the kinetics of this transformation—how quickly it proceeds under various conditions—is therefore critical for designing effective therapeutic agents and optimizing chemical manufacturing processes.

This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating high-fidelity kinetic data.

Theoretical Framework for Kinetic Analysis

The hydrolysis of this compound results in cyclopentanecarboxylic acid and ethanol. The reaction can be catalyzed by either acid or base.

Caption: Overall reaction scheme for the hydrolysis of this compound.

Rate Laws and Reaction Order

The rate of a chemical reaction is described by a rate law, which expresses the rate as a function of the concentration of the reactants.

  • Base-Catalyzed Hydrolysis (Saponification) : This reaction is typically second-order overall—first-order with respect to the ester and first-order with respect to the hydroxide ion (OH⁻).[1] Rate = k[Ester][OH⁻]

    In kinetic experiments, it is highly advantageous to use a large excess of one reactant (e.g., [OH⁻] >> [Ester]). This simplifies the analysis by making the concentration of the excess reactant effectively constant throughout the reaction. The rate law then approximates to a pseudo-first-order reaction.[2] Rate ≈ k'[Ester], where k' = k[OH⁻]

  • Acid-Catalyzed Hydrolysis : This reaction is also typically second-order, being first-order in ester and first-order in the acid catalyst (specifically, H₃O⁺).[3][4] Rate = k[Ester][H₃O⁺]

    As with base catalysis, using a large excess of water and maintaining a constant acid concentration allows the reaction to be treated as pseudo-first-order with respect to the ester.[3]

Temperature Dependence and Activation Parameters

The influence of temperature on the reaction rate constant (k) is described by the Arrhenius equation .[5]

ln(k) = ln(A) - Eₐ / (RT)

where A is the pre-exponential factor, Eₐ is the activation energy, R is the universal gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T (an "Arrhenius plot") yields a straight line with a slope of -Eₐ/R, from which the activation energy can be determined.[6][7]

For a more profound mechanistic insight, the Eyring equation , derived from transition state theory, is employed.[8][9]

ln(k/T) = -ΔH‡ / (RT) + ln(kₑ/h) + ΔS‡ / R

Here, ΔH‡ is the enthalpy of activation, ΔS‡ is the entropy of activation, kₑ is the Boltzmann constant, and h is Planck's constant. An "Eyring plot" of ln(k/T) versus 1/T gives a straight line with a slope of -ΔH‡/R and a y-intercept that allows for the calculation of ΔS‡.[6][9] These parameters provide crucial information about the energy barrier and the degree of order in the transition state.

Reaction Mechanisms

Base-Catalyzed Hydrolysis (B_AC2 Mechanism)

The base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via a bimolecular nucleophilic acyl substitution (B_AC2) mechanism.[1][10] The term signifies B ase-catalyzed, A cyl-oxygen c leavage, 2 for bimolecular.

G start Ester + OH⁻ step1 Nucleophilic Attack start->step1 intermediate Tetrahedral Intermediate step1->intermediate Forms unstable intermediate step2 Elimination of Alkoxide intermediate->step2 products1 Carboxylic Acid + Alkoxide (RO⁻) step2->products1 Reforms C=O bond step3 Acid-Base Reaction (Irreversible Step) products1->step3 Fast proton transfer final Carboxylate Anion + Alcohol step3->final

Caption: The B_AC2 mechanism for base-catalyzed ester hydrolysis.

  • Nucleophilic Attack : The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate where the carbonyl oxygen gains a negative charge.[11]

  • Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

  • Deprotonation : The ethoxide ion is a strong base and immediately deprotonates the newly formed cyclopentanecarboxylic acid. This acid-base reaction is essentially irreversible and forms ethanol and the cyclopentanecarboxylate anion. This final step is what drives the overall reaction to completion.[10]

Acid-Catalyzed Hydrolysis (A_AC2 Mechanism)

Acid-catalyzed hydrolysis is a reversible equilibrium process that also proceeds by a bimolecular nucleophilic acyl substitution (A_AC2) mechanism.[10][12]

G start Ester + H₃O⁺ step1 Protonation of Carbonyl start->step1 activated Protonated Ester (Enhanced Electrophile) step1->activated Reversible step2 Nucleophilic Attack by H₂O activated->step2 intermediate Tetrahedral Intermediate step2->intermediate step3 Proton Transfer intermediate->step3 intermediate2 Protonated Leaving Group step3->intermediate2 step4 Elimination of Alcohol intermediate2->step4 products1 Protonated Carboxylic Acid + Alcohol step4->products1 step5 Deprotonation products1->step5 Regenerates catalyst final Carboxylic Acid + H₃O⁺ step5->final

Caption: The A_AC2 mechanism for acid-catalyzed ester hydrolysis.

  • Protonation : The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile.[4]

  • Nucleophilic Attack : A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3]

  • Proton Transfer : A proton is transferred from the attacking water molecule to the ethoxy oxygen, converting the ethoxy group into a good leaving group (ethanol).

  • Elimination : The intermediate collapses, expelling a neutral ethanol molecule and reforming the carbonyl group.

  • Deprotonation : A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst (H₃O⁺) and yielding the final carboxylic acid product.[4]

Experimental Design and Protocols

A robust kinetic study requires careful control of experimental variables and a reliable method for monitoring the reaction progress. Below are two validated protocols for determining the hydrolysis kinetics of this compound.

Protocol 1: Saponification Kinetics via Quench-Titration

This classic and reliable method follows the disappearance of the hydroxide ion over time. It is a self-validating system because the consistency of the data points and the linearity of the resulting kinetic plot confirm the assumed reaction order.

Methodology Workflow

G prep 1. Reagent Preparation (Standardized NaOH, HCl; Ester Solution) thermo 2. Thermostat Reagents (Bring all solutions to reaction temperature, T) prep->thermo init 3. Initiate Reaction (Mix Ester and NaOH solutions; Start stopwatch, t=0) thermo->init aliquot 4. Timed Aliquots (At intervals t1, t2, t3...tn, withdraw a fixed volume) init->aliquot quench 5. Quench Reaction (Immediately add aliquot to excess standardized HCl) aliquot->quench Stops the reaction repeat Repeat Steps 4-6 aliquot->repeat titrate 6. Back-Titration (Titrate unreacted HCl with standardized NaOH) quench->titrate Determines unreacted OH⁻ titrate->repeat calc 7. Data Processing (Calculate [OH⁻]t, plot data, determine k') repeat->calc

Caption: Experimental workflow for the quench-titration kinetic study.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a ~0.05 M solution of NaOH in deionized water. Standardize this solution accurately by titrating against a primary standard (e.g., potassium hydrogen phthalate - KHP) to determine its exact molarity (C_NaOH).

    • Prepare a ~0.1 M solution of HCl. Standardize this against your standardized NaOH solution.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) to ensure solubility and accurate dispensing. The concentration should be chosen to be significantly lower than the NaOH concentration to ensure pseudo-first-order conditions.

  • Thermostatic Control: Place all reactant solutions in a constant temperature water bath set to the desired reaction temperature (e.g., 25.0 °C) and allow them to equilibrate for at least 20 minutes.[2] Precise temperature control (±0.1 °C) is paramount for accurate kinetic data.

  • Reaction Initiation:

    • Pipette a known volume of the standardized NaOH solution (e.g., 100.0 mL) into a reaction flask equipped with a stirrer and immersed in the water bath.

    • To initiate the reaction, rapidly add a small, accurately known volume of the this compound stock solution (e.g., 1.00 mL) to the NaOH solution and simultaneously start a stopwatch. This is time t=0.

  • Timed Sampling and Quenching:

    • At predetermined time intervals (e.g., 5, 10, 15, 25, 40, 60 minutes), withdraw a precise aliquot (e.g., 10.00 mL) of the reaction mixture.

    • Immediately dispense this aliquot into a flask containing a known excess of the standardized HCl solution (e.g., 20.00 mL of 0.1 M HCl). This "quenches" the reaction by neutralizing the hydroxide ions instantly.

  • Back-Titration:

    • Add a few drops of a suitable indicator (e.g., phenolphthalein) to the quenched sample.

    • Titrate the unreacted HCl with your standardized NaOH solution until the endpoint is reached. Record the volume of NaOH used (V_tit).

  • Infinity Point (t=∞): To determine the reaction completion point, heat a separate, larger sample of the reaction mixture in a sealed container at a higher temperature (e.g., 60 °C) for several hours to drive the reaction to completion. Cool to the reaction temperature and titrate an aliquot as described above. This provides the final concentration.

  • Repeat: Perform the entire experiment at several different temperatures (e.g., 25, 30, 35, 40 °C) to determine the activation parameters.

Protocol 2: Kinetics via HPLC Analysis

This instrumental approach offers high precision and allows for direct monitoring of either the disappearance of the reactant (ester) or the appearance of the product (carboxylic acid).

Step-by-Step Protocol:

  • Method Development & Calibration:

    • Develop a reverse-phase HPLC method capable of separating this compound, cyclopentanecarboxylic acid, and ethanol. A C18 column is typically suitable.

    • The mobile phase could consist of an acetonitrile/water mixture with a small amount of acid (e.g., phosphoric or formic acid) to ensure the carboxylic acid is protonated and well-retained.

    • Use a UV detector set to an appropriate wavelength (e.g., ~210 nm) for detecting the ester and carboxylic acid.

    • Prepare standard solutions of pure this compound and cyclopentanecarboxylic acid at known concentrations. Inject these to create a calibration curve (Peak Area vs. Concentration) for quantitative analysis.

  • Reaction Setup:

    • Set up the hydrolysis reaction in a thermostatted vessel as described in Protocol 1. The reaction can be run under either acidic or basic conditions.

  • Timed Sampling and Analysis:

    • At timed intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a vial containing the mobile phase or a suitable acidic solution to stop the reaction and prepare it for injection.

    • Inject the quenched, diluted sample into the HPLC system.

    • Record the peak areas for the reactant and/or product at each time point.

  • Data Processing:

    • Use the calibration curve to convert the peak areas at each time point into concentrations.

    • Plot the concentration data versus time to determine the rate constant, as described in the following section.

Data Analysis and Interpretation

Calculating Rate Constants
  • From Titration Data:

    • Calculate the moles of unreacted NaOH in each quenched aliquot.

    • From this, determine the concentration of NaOH in the reaction vessel at each time t, [OH⁻]t.

    • Since the initial concentrations are known, the concentration of the ester at time t can be calculated: [Ester]t = [Ester]₀ - ([OH⁻]₀ - [OH⁻]t).

    • For a pseudo-first-order reaction, plot ln([Ester]t) versus time (t) . The plot should be a straight line.

    • The pseudo-first-order rate constant, k', is the negative of the slope (k' = -slope).

    • The second-order rate constant is then k = k' / [OH⁻]₀.

  • From HPLC Data:

    • Convert peak areas to concentrations ([Ester]t) using the calibration curve.

    • Plot ln([Ester]t) versus time (t) . The rate constant k' is determined from the slope as described above.

Illustrative Kinetic Data

The following table presents representative data for a hypothetical saponification experiment under pseudo-first-order conditions to illustrate the analysis process.

Time (min)Titration Volume (mL NaOH)[Ester]t (M)ln([Ester]t)
0(Initial)0.0100-4.605
511.850.0081-4.816
1013.420.0066-5.021
2015.880.0041-5.497
3017.650.0023-6.075
4519.210.0008-7.131
Determining Activation Parameters

Once the second-order rate constant (k) has been determined at several temperatures, the activation parameters can be calculated.

Table of Illustrative Temperature-Dependent Rate Constants:

Temperature (K)1/T (K⁻¹)Rate Constant, k (M⁻¹s⁻¹)ln(k)ln(k/T)
298.150.0033540.115-2.163-7.848
303.150.0032990.168-1.784-7.497
308.150.0032450.241-1.423-7.149
313.150.0031930.340-1.079-6.824

By plotting ln(k) vs. 1/T (Arrhenius plot) and ln(k/T) vs. 1/T (Eyring plot) using this data, one can graphically determine the activation energy (Eₐ), and the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing a complete kinetic and thermodynamic profile of the hydrolysis reaction.

Conclusion

The kinetic analysis of this compound hydrolysis is a multi-faceted process that combines precise experimental execution with rigorous theoretical analysis. By employing the validated protocols outlined in this guide—whether the classic quench-titration method or modern HPLC analysis—researchers can generate the high-quality data necessary to understand reaction mechanisms, predict product stability, and inform the design of novel pharmaceuticals and chemical processes. The true power of such studies lies not just in determining a rate constant, but in using that information to understand the underlying thermodynamics and transition state of the reaction, enabling a more predictive and insightful approach to chemical science.

References

An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis of Ethyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<-4>

Abstract

This technical guide provides a comprehensive examination of the acid-catalyzed hydrolysis of ethyl cyclopentanecarboxylate, a reaction of fundamental importance in organic synthesis and relevant to drug development processes. We will delve into the core mechanistic principles, explore the kinetics and thermodynamics that govern the transformation, and provide field-proven experimental protocols for conducting and monitoring the reaction. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep and practical understanding of this classic organic reaction. We will bridge theoretical concepts with practical applications, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of Ester Hydrolysis

Ester hydrolysis, the cleavage of an ester into a carboxylic acid and an alcohol, is a cornerstone reaction in organic chemistry.[1][2] In the context of drug development and pharmaceutical sciences, this reaction is frequently encountered, from the synthesis of active pharmaceutical ingredients (APIs) to the metabolic pathways of ester-containing drugs within the human body. The acid-catalyzed variant of this reaction provides a controlled method for this transformation, often favored for its predictable kinetics and well-understood mechanism.[3][4][5]

This guide will specifically focus on this compound as a model substrate.[6][7][8] Its structure, containing a common carbocyclic ring and a simple ethyl ester, makes it an excellent candidate for illustrating the general principles of acid-catalyzed ester hydrolysis that are broadly applicable to a wide range of more complex molecules.

The Core Mechanism: A Step-by-Step Elucidation

The acid-catalyzed hydrolysis of an ester is a reversible process that proceeds via a nucleophilic acyl substitution pathway.[9][10] The overall reaction for this compound is the conversion to cyclopentanecarboxylic acid and ethanol in the presence of an acid catalyst and water.[6]

The generally accepted mechanism for this transformation is the AAC2 mechanism, which stands for A cid-catalyzed, Ac yl-oxygen cleavage, bi molecular.[11][12] This designation highlights the key features of the reaction pathway. Let's dissect this mechanism step-by-step.

Step 1: Protonation of the Carbonyl Oxygen

The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the active catalytic species in an aqueous acidic solution.[3][4][13] This initial step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[13][14][15] The positive charge on the protonated carbonyl is delocalized through resonance, further activating the carbonyl group.[3][4]

Step 2: Nucleophilic Attack by Water

A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[13][14][16] This results in the formation of a key intermediate known as a tetrahedral intermediate .[][18] This intermediate is characterized by the change in hybridization of the carbonyl carbon from sp² to sp³.[]

Step 3: Proton Transfer

A series of rapid proton transfers occurs. A water molecule in the solution acts as a base to deprotonate the oxonium ion, and another proton is transferred to one of the oxygen atoms of the original ester. This protonation of the ethoxy group converts it into a good leaving group (ethanol).[4][16]

Step 4: Elimination of the Leaving Group

The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the protonated ethoxy group as a neutral ethanol molecule.[13][16]

Step 5: Deprotonation and Catalyst Regeneration

Finally, a water molecule removes a proton from the newly formed carbonyl group, regenerating the hydronium ion catalyst and yielding the final product, cyclopentanecarboxylic acid.[3][4][16]

Visualizing the Mechanism

The following diagram illustrates the AAC2 mechanism for the acid-catalyzed hydrolysis of this compound.

Ester_Hydrolysis Acid-Catalyzed Hydrolysis of this compound (A_AC_2 Mechanism) cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ - H₂O H3O H₃O⁺ (Catalyst) Tetrahedral_Intermediate_1 Tetrahedral Intermediate (Oxonium Ion) Protonated_Ester->Tetrahedral_Intermediate_1 + H₂O Tetrahedral_Intermediate_2 Tetrahedral Intermediate (Protonated Leaving Group) Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 Proton Transfer Protonated_Acid Protonated Carboxylic Acid Tetrahedral_Intermediate_2->Protonated_Acid - Ethanol Ethanol Ethanol Tetrahedral_Intermediate_2->Ethanol Carboxylic_Acid Cyclopentanecarboxylic Acid Protonated_Acid->Carboxylic_Acid + H₂O - H₃O⁺ H3O_regen H₃O⁺ (Regenerated) Carboxylic_Acid->H3O_regen

Caption: A workflow diagram of the AAC2 mechanism.

Kinetics and Reaction Dynamics: Factors Influencing the Rate

The rate of acid-catalyzed ester hydrolysis is influenced by several factors, making it a reaction that can be finely tuned for specific applications.[14][19]

Factors Affecting Reaction Rate
FactorEffect on RateCausality
Acid Strength Stronger acids lead to a faster reaction rate.[14][19]A higher concentration of hydronium ions increases the rate of the initial protonation step, which is often rate-determining.[14][20]
Ester Structure Steric hindrance around the carbonyl group or the alkoxy group can decrease the reaction rate. Electron-withdrawing groups on the acyl portion can increase the rate.Bulky substituents hinder the approach of the water nucleophile to the carbonyl carbon.[14] Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon.[21]
Temperature Increasing the temperature generally increases the reaction rate.As with most chemical reactions, higher temperatures provide the necessary activation energy for the reaction to proceed.[14]
Solvent The choice of solvent can influence the reaction rate.The solvent must be able to dissolve the ester and the acid catalyst, and its polarity can affect the stability of the transition states.
Water Concentration A large excess of water is used to drive the equilibrium towards the products.[3][5][22]According to Le Chatelier's principle, increasing the concentration of a reactant (water) will shift the equilibrium to favor the formation of products.[23]

The reaction typically follows pseudo-first-order kinetics with respect to the ester concentration when water is used in large excess and the acid concentration is held constant.[20][24] The rate law can be expressed as:

Rate = k[Ester]

where 'k' is the pseudo-first-order rate constant.

Experimental Protocol: A Practical Guide

This section provides a detailed, step-by-step methodology for the acid-catalyzed hydrolysis of this compound, including reaction setup, monitoring, and product isolation.

Materials and Reagents
  • This compound

  • Dilute sulfuric acid (e.g., 1 M) or hydrochloric acid (e.g., 1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, combine this compound and an excess of dilute aqueous acid (e.g., 1 M H₂SO₄).[5][25] The use of a large excess of water helps to drive the reversible reaction to completion.[3][5][22]

  • Heating under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath.[5][23][25] The reaction time will depend on the specific ester and reaction conditions but can be monitored for completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[26][27] Aliquots of the reaction mixture can be taken at regular intervals, neutralized, and analyzed.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid and remove the carboxylic acid product as its water-soluble salt.

    • To isolate the cyclopentanecarboxylic acid, the aqueous layer from the bicarbonate wash is acidified with a strong acid (e.g., concentrated HCl) and then extracted with an organic solvent.

    • Dry the organic layer containing the product over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude cyclopentanecarboxylic acid.

  • Purification: The crude product can be further purified by distillation or recrystallization, if necessary.

Visualizing the Experimental Workflow

Experimental_Workflow Experimental Workflow for Acid-Catalyzed Ester Hydrolysis cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Setup Combine Ester and Aqueous Acid in Flask Reflux Heat under Reflux Setup->Reflux Monitor Monitor Reaction Progress (TLC, GC, HPLC) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Extract with Organic Solvent Cool->Extract Wash Wash with NaHCO₃ Solution Extract->Wash Separate Separate Aqueous and Organic Layers Wash->Separate Acidify Acidify Aqueous Layer Separate->Acidify Aqueous Layer Dry Dry Organic Extract Separate->Dry Organic Layer Extract_Acid Extract Carboxylic Acid Acidify->Extract_Acid Extract_Acid->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Purify Purify by Distillation or Recrystallization Concentrate->Purify

Caption: A flowchart of the experimental procedure.

Analytical Methods for Monitoring the Reaction

Accurate monitoring of the reaction is critical for determining the reaction endpoint and for kinetic studies. Several analytical techniques can be employed.

Analytical Techniques
TechniquePrincipleApplication Notes
Thin Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.A simple and rapid method for qualitative monitoring. The disappearance of the ester spot and the appearance of the carboxylic acid spot (which may require a suitable stain) indicate reaction progress.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Provides quantitative data on the concentrations of the starting ester and the alcohol product. The carboxylic acid may require derivatization to improve its volatility.[26]
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid phase.A versatile technique for quantitative analysis of both the starting material and the products without the need for derivatization.[27]
Titration Neutralization of the produced carboxylic acid with a standard base.[24][28]A classical and cost-effective method for determining the concentration of the carboxylic acid product over time, allowing for the calculation of reaction rates.[28][29]

Conclusion: A Versatile and Fundamental Transformation

The acid-catalyzed hydrolysis of this compound serves as an exemplary model for understanding a fundamental reaction in organic chemistry. Its well-defined AAC2 mechanism, predictable kinetics, and straightforward experimental execution make it a valuable tool in both academic research and industrial applications, including the synthesis of pharmaceuticals. By understanding the intricate details of the mechanism and the factors that influence the reaction rate, researchers can effectively control and optimize this transformation for their specific needs. This guide has provided a comprehensive overview, from the theoretical underpinnings to practical, field-tested methodologies, to empower scientists and professionals in their research and development endeavors.

References

synonyms for ethyl cyclopentanecarboxylate in chemical literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Nomenclature and Synonyms of Ethyl Cyclopentanecarboxylate for Researchers and Drug Development Professionals

Introduction

In the precise world of chemical research and pharmaceutical development, unambiguous communication is paramount. The accurate identification of chemical entities is the foundation upon which reproducible science is built. This compound, a versatile building block in organic synthesis, is known by a variety of names throughout chemical literature, patents, and commercial catalogs. This guide provides a comprehensive overview of its synonyms, identifiers, and the logic behind its nomenclature, ensuring clarity for scientists navigating this chemical space.

Core Chemical Identity

At its heart, the molecule consists of a five-membered carbocyclic ring (cyclopentane) attached to a carboxylate group, which is esterified with an ethyl group. This fundamental structure gives rise to its systematic and common names.

Molecular Formula: C₈H₁₄O₂[1][2][3][4][5][6]

Molecular Weight: 142.20 g/mol [1][4]

SMILES: CCOC(=O)C1CCCC1[2][4][7]

InChIKey: UWSJCCUODNDXOT-UHFFFAOYSA-N[2][3][4][5][7]

Systematic and Trivial Nomenclature

The various names for this compound can be broadly categorized into systematic names, derived from official nomenclature rules, and trivial or common names that have entered the lexicon through historical use or for brevity.

IUPAC and Systematic Names

The most formal and universally recognized name is assigned by the International Union of Pure and Applied Chemistry (IUPAC).

  • This compound : This is the preferred IUPAC name.[3][4] It clearly defines the ethyl ester of cyclopentanecarboxylic acid.

  • Cyclopentanecarboxylic acid, ethyl ester : This is a common and equally correct systematic name that emphasizes the parent carboxylic acid.[2][4][6][7]

  • Cyclopentane-1-carboxylic acid ethyl ester : A slightly more descriptive systematic name that specifies the point of attachment on the cyclopentane ring, although in this simple case, the "1" is often omitted as there is no ambiguity.[2][5]

Common and Semi-Systematic Names

These names are frequently encountered in laboratory settings and older literature.

  • Ethyl cyclopentylcarboxylate : This is a widely used and accepted synonym.[2][4][6][7]

  • Carbethoxycyclopentane : This name is derived from an older system of nomenclature where the -COOEt group is referred to as "carbethoxy".[2][4][7]

Key Identifiers for Database Searching

For researchers, particularly in drug development and patent analysis, unique identifiers are crucial for accurate and comprehensive data retrieval.

Identifier TypeValueSource
CAS Registry Number 5453-85-0[1][2][3][4]
EINECS Number 226-699-4[4][6]
PubChem CID 79550[4][6]
NSC Number 18903[2][4][6]

The CAS Registry Number is the most reliable identifier to use when searching across different databases to ensure you are retrieving information for the exact same chemical entity.

Nomenclature Hierarchy and Relationships

The relationship between the different names can be visualized to understand their hierarchy, from the formal IUPAC name to common laboratory shorthand.

Synonyms cluster_iupac Systematic (IUPAC) cluster_common Common/Trivial cluster_identifiers Unique Identifiers This compound This compound CAS: 5453-85-0 CAS: 5453-85-0 This compound->CAS: 5453-85-0 Cyclopentanecarboxylic acid, ethyl ester Cyclopentanecarboxylic acid, ethyl ester Cyclopentanecarboxylic acid, ethyl ester->CAS: 5453-85-0 Cyclopentane-1-carboxylic acid ethyl ester Cyclopentane-1-carboxylic acid ethyl ester Cyclopentane-1-carboxylic acid ethyl ester->CAS: 5453-85-0 Ethyl cyclopentylcarboxylate Ethyl cyclopentylcarboxylate Ethyl cyclopentylcarboxylate->CAS: 5453-85-0 Carbethoxycyclopentane Carbethoxycyclopentane Carbethoxycyclopentane->CAS: 5453-85-0 PubChem CID: 79550 PubChem CID: 79550 CAS: 5453-85-0->PubChem CID: 79550

Caption: Relationship between systematic names, common names, and unique identifiers for this compound.

Contextual Usage in Scientific Literature

The choice of synonym often depends on the context and the intended audience.

  • Formal Publications and Patents : In these documents, the use of the IUPAC name or "Cyclopentanecarboxylic acid, ethyl ester" is preferred for its precision. The CAS number is almost always included to prevent any ambiguity.

  • Synthetic Chemistry Protocols : Organic chemists often use semi-systematic or common names like "ethyl cyclopentylcarboxylate" or "carbethoxycyclopentane" for brevity in reaction schemes and experimental descriptions.

  • Chemical Catalogs and Databases : Commercial suppliers and large chemical databases will typically list the IUPAC name and CAS number prominently but will also include a comprehensive list of synonyms to facilitate searches.[2][4][5]

Distinguishing from Related Compounds

It is crucial to differentiate this compound from structurally similar compounds that may have related names. For example, "ethyl 2-oxocyclopentanecarboxylate" (CAS 611-10-9) is a different molecule with a ketone functional group on the cyclopentane ring.[8][9][10][11] Similarly, "ethyl cyclopent-1-enecarboxylate" (CAS 10267-94-4) contains a double bond within the ring.[12] Always cross-reference with the CAS number to ensure you are dealing with the correct substance.

Conclusion

A thorough understanding of the various synonyms for this compound is essential for researchers and professionals in the chemical and pharmaceutical sciences. By being familiar with its IUPAC name, common synonyms, and, most importantly, its unique identifiers like the CAS Registry Number, scientists can navigate the vast body of chemical literature with confidence and precision. This guide serves as a foundational reference to aid in the unambiguous identification and communication of this important chemical compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl Cyclopentanecarboxylate in Grignard Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Grignard reaction stands as a cornerstone in organic synthesis, celebrated for its efficacy in carbon-carbon bond formation.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ethyl cyclopentanecarboxylate as a substrate in Grignard reactions to synthesize a variety of tertiary alcohols. The inherent steric hindrance and electronic properties of the cyclopentyl moiety, coupled with the reactivity of the ester functional group, present unique considerations that will be explored in detail.

The reaction of an ester with a Grignard reagent is a classic transformation that proceeds via a double addition mechanism to yield a tertiary alcohol.[2][3] This process involves the initial nucleophilic attack of the Grignard reagent on the ester carbonyl, leading to the formation of a ketone intermediate, which is subsequently attacked by a second equivalent of the Grignard reagent.[4] This guide will elucidate the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the applications of the resulting cyclopentyl-substituted tertiary alcohols.

Mechanistic Insights: The Journey from Ester to Tertiary Alcohol

The reaction of this compound with a Grignard reagent (R-MgX) is a two-stage process. Understanding the causality behind each step is crucial for optimizing reaction conditions and maximizing yield.

  • First Nucleophilic Addition and Ketone Formation: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate which is unstable and collapses, expelling the ethoxide leaving group to form cyclopentyl alkyl/aryl ketone.[5]

  • Second Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester towards the Grignard reagent.[6] Consequently, it rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent, forming a magnesium alkoxide intermediate.

  • Aqueous Work-up and Protonation: The reaction is quenched with an aqueous acid solution (e.g., saturated ammonium chloride or dilute hydrochloric acid) to protonate the magnesium alkoxide, yielding the final tertiary alcohol product.[7]

Grignard Reaction Mechanism with this compound cluster_0 Step 1: First Addition-Elimination cluster_1 Step 2: Second Addition cluster_2 Step 3: Work-up Ester This compound Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 Nucleophilic Attack Grignard1 R-MgX (1st eq.) Grignard1->Intermediate1 Ketone Cyclopentyl Ketone Intermediate1->Ketone Elimination of EtO-MgX Intermediate2 Magnesium Alkoxide Ketone->Intermediate2 Nucleophilic Attack Grignard2 R-MgX (2nd eq.) Grignard2->Intermediate2 Product Tertiary Alcohol Intermediate2->Product Protonation Workup Aqueous Acid (H3O+) Workup->Product

Figure 1: General mechanism of the Grignard reaction with an ester.

Core Experimental Protocols

General Considerations:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water and alcohols. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.[5]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.

  • Safety Precautions: Grignard reagents can be pyrophoric and react violently with water. Ethereal solvents are highly flammable. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn. All operations should be performed in a well-ventilated fume hood.[8]

Protocol 1: Synthesis of Dicyclopentyl(phenyl)methanol

This protocol details the synthesis of a tertiary alcohol with two cyclopentyl groups and one phenyl group.

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Magnesium turnings24.312.67 g1102.2
Anhydrous Diethyl Ether74.12100 mL--
Iodine253.811 crystal--
Bromocyclopentane149.0414.9 g (10.9 mL)1002.0
This compound142.207.11 g (7.2 mL)501.0
Saturated aq. NH₄Cl-~50 mL--
Anhydrous MgSO₄120.37As needed--

Procedure:

  • Preparation of Cyclopentylmagnesium Bromide:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

    • Allow the apparatus to cool to room temperature under a stream of argon or nitrogen.

    • Add the magnesium turnings and a single crystal of iodine to the flask.

    • Add 20 mL of anhydrous diethyl ether to the dropping funnel, followed by the bromocyclopentane. Swirl to mix.

    • Add approximately 2 mL of the bromocyclopentane solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates initiation.

    • Once the reaction has started, add the remaining bromocyclopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C in an ice-water bath.

    • Dissolve this compound in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ester solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice-water bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude dicyclopentyl(phenyl)methanol can be purified by column chromatography on silica gel or by recrystallization.

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Assemble and flame-dry glassware under inert atmosphere. B 2. Add Mg turnings and iodine crystal. A->B C 3. Add a small portion of bromocyclopentane solution to initiate. B->C D 4. Add remaining bromocyclopentane dropwise to maintain reflux. C->D E 5. Reflux for 30 minutes. D->E F 6. Cool Grignard reagent to 0 °C. E->F G 7. Add this compound solution dropwise. F->G H 8. Warm to room temperature and stir for 1 hour. G->H I 9. Quench with saturated aq. NH4Cl. H->I J 10. Extract with diethyl ether. I->J K 11. Wash with brine and dry over MgSO4. J->K L 12. Concentrate and purify. K->L

Figure 2: Experimental workflow for the synthesis of dicyclopentyl(phenyl)methanol.
Protocol 2: Synthesis of 1-Cyclopentyl-1-phenylethanol

This protocol provides a method for synthesizing a tertiary alcohol with a cyclopentyl, a phenyl, and a methyl group.

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Magnesium turnings24.311.34 g551.1
Anhydrous THF72.1150 mL--
Iodine253.811 crystal--
Bromobenzene157.017.85 g (5.2 mL)501.0
This compound142.207.11 g (7.2 mL)501.0
Methylmagnesium Iodide (3.0 M in ether)-18.3 mL551.1
Saturated aq. NH₄Cl-~50 mL--
Anhydrous Na₂SO₄142.04As needed--

Procedure:

  • Preparation of Phenylmagnesium Bromide: Follow the procedure in Protocol 1, substituting bromocyclopentane with bromobenzene and diethyl ether with tetrahydrofuran (THF).

  • Reaction with this compound and Methylmagnesium Iodide:

    • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C.

    • In a separate flame-dried flask, dissolve this compound in 20 mL of anhydrous THF.

    • Add the ester solution dropwise to the phenylmagnesium bromide solution.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

    • Slowly add the methylmagnesium iodide solution via syringe, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Work-up and Purification:

    • Follow the work-up and purification procedure as described in Protocol 1, using anhydrous sodium sulfate as the drying agent.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Reaction fails to initiate Inactive magnesium surface (oxide layer); presence of moisture.Crush a few turnings of magnesium with a glass rod; add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[6]
Low yield of tertiary alcohol Incomplete reaction; side reactions (enolization, reduction); premature quenching.Ensure sufficient excess of Grignard reagent (at least 2.2 equivalents); maintain low temperatures during addition to minimize side reactions; ensure all sources of protons are excluded until the work-up step.[9]
Formation of byproducts Wurtz coupling of the alkyl/aryl halide; reduction of the ketone intermediate.Add the alkyl/aryl halide slowly to the magnesium suspension to minimize its concentration; use a Grignard reagent without β-hydrogens if reduction is a problem.[8]
Difficult purification Presence of unreacted starting materials or ketone intermediate.Use column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to separate the desired tertiary alcohol from less polar impurities.[10]

Applications of Cyclopentyl-Substituted Tertiary Alcohols

Tertiary alcohols, particularly those with sterically demanding groups like cyclopentyl, possess unique properties that make them valuable in various scientific fields.

  • Medicinal Chemistry and Drug Development: The incorporation of a tertiary alcohol moiety can significantly improve the metabolic stability of a drug candidate.[11] Unlike primary and secondary alcohols, tertiary alcohols cannot be easily oxidized in vivo. The steric bulk of the cyclopentyl groups can also shield the hydroxyl group from conjugation reactions, further enhancing the drug's half-life.[12] Cyclopentane-containing compounds have shown promise as anticancer agents, and the synthesis of novel derivatives is an active area of research.[13]

  • Materials Science: The rigid and bulky nature of the dicyclopentylmethanol core can be exploited in the design of novel polymers and liquid crystals. These groups can influence the packing and thermal properties of materials.

  • Fragrance and Flavor Industry: While not a primary application for the specific compounds described, tertiary alcohols are known for their unique and often pleasant odors, and novel structures are continuously explored for their potential in this industry.

Conclusion

The Grignard reaction of this compound provides a reliable and versatile route to a range of sterically hindered tertiary alcohols. By carefully controlling reaction conditions, particularly by ensuring strict anhydrous and inert atmospheres, high yields of these valuable compounds can be achieved. The resulting cyclopentyl-substituted tertiary alcohols are promising scaffolds for the development of new therapeutic agents and advanced materials, making this synthetic methodology a valuable tool for researchers in both academia and industry.

References

Application Notes and Protocols: Regioselective α-Alkylation of Ethyl Cyclopentanecarboxylate Enolate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Alkylated Cyclopentane Scaffolds

Substituted cyclopentane rings are pivotal structural motifs in a vast array of biologically active molecules and natural products. The introduction of alkyl groups at the α-position to a carbonyl function within these rings allows for the precise tuning of molecular architecture, influencing steric and electronic properties that are critical for pharmacological activity. The alkylation of the enolate derived from ethyl cyclopentanecarboxylate is a fundamental and powerful carbon-carbon bond-forming reaction, providing a direct route to α-alkylated cyclopentanecarboxylic acid esters. These products are valuable intermediates in the synthesis of complex organic molecules, including prostaglandins, steroids, and various therapeutic agents. This guide provides a comprehensive overview of the theoretical underpinnings and a detailed, field-proven protocol for the efficient and selective α-alkylation of this compound.

Mechanistic Insights: Mastering the Enolate Alkylation

The successful α-alkylation of this compound hinges on the quantitative and regioselective formation of the corresponding enolate, followed by a nucleophilic substitution reaction with a suitable alkylating agent. The overall process can be dissected into two key mechanistic steps:

  • Enolate Formation: The process is initiated by the deprotonation of the α-carbon of the ester using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is the base of choice for this transformation. Its significant steric bulk prevents it from acting as a nucleophile and attacking the electrophilic carbonyl carbon of the ester.[1] Furthermore, LDA is a very strong base, ensuring the irreversible and complete conversion of the ester to its lithium enolate, even at low temperatures.[2] This quantitative enolate formation is crucial to prevent side reactions, such as self-condensation of the starting ester.[3] The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), at low temperatures (-78 °C) to ensure the stability of the reactive enolate intermediate.[3][4]

  • Nucleophilic Substitution (S(_N)2 Alkylation): The generated enolate is a potent carbon-centered nucleophile. The subsequent addition of an electrophilic alkylating agent, typically a primary or methyl halide, results in a bimolecular nucleophilic substitution (S(_N)2) reaction.[3][5] The enolate's α-carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming the new carbon-carbon bond.[5] The selection of the alkylating agent is critical; secondary and tertiary halides are generally unsuitable as they tend to undergo elimination reactions in the presence of the basic enolate.[5]

Reaction Mechanism Overview

Alkylation_Mechanism Figure 1: Mechanism of LDA-mediated α-alkylation of this compound. cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: SN2 Alkylation ester This compound enolate Lithium Enolate Intermediate ester->enolate Deprotonation lda LDA (Lithium Diisopropylamide) diisopropylamine Diisopropylamine lda->diisopropylamine Protonation alkyl_halide Alkyl Halide (R-X) lithium_halide LiX alkyl_halide->lithium_halide Leaving Group Departure product α-Alkylated this compound enolate->product Nucleophilic Attack

Caption: Mechanism of LDA-mediated α-alkylation.

Experimental Protocol: A Step-by-Step Guide

This protocol details the α-methylation of this compound using methyl iodide as the alkylating agent. The principles can be readily adapted for other primary alkyl halides.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compoundAnhydrous, ≥99%Sigma-AldrichStore over molecular sieves.
DiisopropylamineAnhydrous, ≥99.5%Acros OrganicsDistill from CaH₂ before use.
n-Butyllithium (n-BuLi)1.6 M in hexanesSigma-AldrichTitrate before use.
Methyl iodideAnhydrous, ≥99.5%Alfa AesarStore over copper wire.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichDistill from sodium/benzophenone ketyl.
Saturated aqueous ammonium chlorideACS Reagent GradeFisher Chemical
Diethyl etherAnhydrous, ≥99%VWR Chemicals
Anhydrous magnesium sulfateACS Reagent GradeEMD Millipore

Experimental Workflow

Experimental_Workflow Figure 2: Experimental workflow for the α-alkylation of this compound. setup Reaction Setup (Inert Atmosphere, -78 °C) lda_prep LDA Preparation (n-BuLi + Diisopropylamine in THF) setup->lda_prep enolate_formation Enolate Formation (Add Ester to LDA solution) lda_prep->enolate_formation alkylation Alkylation (Add Alkyl Halide) enolate_formation->alkylation quench Reaction Quench (Saturated aq. NH4Cl) alkylation->quench extraction Workup (Extraction with Diethyl Ether) quench->extraction drying Drying and Concentration (Anhydrous MgSO4, Rotary Evaporation) extraction->drying purification Purification (Column Chromatography) drying->purification analysis Product Analysis (NMR, IR, MS) purification->analysis

Caption: Workflow for α-alkylation.

Detailed Procedure
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • LDA Preparation: In the reaction flask, dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir for an additional 2 hours.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

  • Analysis: Characterize the purified product, ethyl 1-methylcyclopentanecarboxylate, by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure all reagents and solvents are strictly anhydrous. The n-BuLi should be titrated prior to use to determine its exact molarity.

  • Side Products: The formation of di-alkylated products can occur if the stoichiometry is not carefully controlled or if a weaker base is used. Using a slight excess of LDA and adding the ester to the base solution can minimize this.

  • Low Yield: Poor yields can result from moisture contamination, which quenches the LDA and enolate. Ensure all glassware is thoroughly dried and the reaction is performed under a positive pressure of inert gas.

Conclusion

The LDA-mediated α-alkylation of this compound is a robust and highly efficient method for the synthesis of α-substituted cyclopentane derivatives. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving high yields and purity. This protocol provides a reliable foundation for researchers to access a diverse range of valuable building blocks for applications in medicinal chemistry and natural product synthesis.

References

Application Notes and Protocols: Synthesis of Substituted Cyclopentane Rings from Ethyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopentane Moiety in Modern Chemistry

The cyclopentane ring, a five-membered carbocycle, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its prevalence in biologically active molecules, including prostaglandins, steroids, and various alkaloids, underscores its significance as a privileged scaffold in drug discovery.[3][4] The conformational flexibility of the cyclopentane ring allows it to adopt specific three-dimensional arrangements, facilitating precise interactions with biological targets.[2] Consequently, the development of robust and versatile synthetic methodologies for the construction of functionalized cyclopentane rings is of paramount importance to researchers in medicinal chemistry and organic synthesis.

This comprehensive guide focuses on the synthetic utility of a readily available and versatile starting material: ethyl cyclopentanecarboxylate. We will explore a range of chemical transformations that leverage this compound to generate a diverse library of substituted cyclopentane derivatives. The protocols detailed herein are designed to be both reproducible and scalable, providing a solid foundation for researchers engaged in the synthesis of novel chemical entities.

Core Synthetic Strategies: A Multi-pronged Approach

This compound offers several strategic points for chemical modification: the α-carbon, the carbonyl group of the ester, and the ester functionality itself. This allows for a variety of transformations to introduce diverse substituents and functional groups onto the cyclopentane core.

Diagram: Synthetic Pathways from this compound

G start This compound alpha_alkylation α-Alkylation start->alpha_alkylation 1. Base 2. R-X grignard Grignard Reaction start->grignard Excess R-MgX reduction Reduction start->reduction LiAlH4 hydrolysis Hydrolysis start->hydrolysis H3O+ or OH- amidation Amidation start->amidation R2NH product1 α-Substituted Cyclopentanecarboxylates alpha_alkylation->product1 product2 Tertiary Alcohols grignard->product2 product3 Cyclopentylmethanol reduction->product3 product4 Cyclopentanecarboxylic Acid hydrolysis->product4 product5 Cyclopentanecarboxamides amidation->product5

Caption: Key synthetic transformations of this compound.

Section 1: α-Functionalization via Enolate Chemistry

The protons on the carbon atom adjacent to the ester carbonyl (the α-carbon) of this compound are weakly acidic. This acidity can be exploited to generate a nucleophilic enolate, which can then react with various electrophiles to form a new carbon-carbon bond at the α-position.

α-Alkylation

The introduction of alkyl groups at the α-position is a fundamental transformation for building molecular complexity. This is typically achieved by deprotonating the ester with a suitable base to form the enolate, followed by a nucleophilic substitution reaction (SN2) with an alkyl halide.[5]

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (50 mL) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add LDA solution (1.1 equivalents) to the stirred THF, maintaining the temperature at -78 °C. After the addition is complete, add this compound (1.0 equivalent) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Parameter Condition Rationale
Base Lithium diisopropylamide (LDA)A strong, non-nucleophilic base that ensures rapid and complete enolate formation.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and effectively solvates the lithium cation.
Temperature -78 °CMinimizes side reactions, such as self-condensation.
Electrophile Primary or activated secondary alkyl halidesSN2 reaction is most efficient with unhindered electrophiles.

Section 2: Reactions at the Carbonyl Group

The electrophilic nature of the ester carbonyl carbon allows for nucleophilic attack by strong nucleophiles, leading to the formation of alcohols.

Grignard Reaction for the Synthesis of Tertiary Alcohols

Grignard reagents (R-MgX) are potent nucleophiles that react with esters to produce tertiary alcohols.[6] The reaction proceeds via a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[7]

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of this compound (1.0 equivalent) in anhydrous diethyl ether (50 mL).

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Add the Grignard reagent (2.5 equivalents) dropwise from the dropping funnel to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude tertiary alcohol can be purified by column chromatography or distillation.

Diagram: Grignard Reaction Mechanism

G cluster_0 Step 1: First Addition cluster_1 Step 2: Second Addition Ester Ethyl Cyclopentanecarboxylate Tetrahedral Intermediate 1 Tetrahedral Intermediate Ester->Tetrahedral Intermediate 1 R-MgX Ketone Ketone Intermediate Tetrahedral Intermediate 1->Ketone - Mg(OEt)X Tetrahedral Intermediate 2 Alkoxide Intermediate Ketone->Tetrahedral Intermediate 2 R-MgX Tertiary Alcohol Tertiary Alcohol Tetrahedral Intermediate 2->Tertiary Alcohol H3O+ workup

Caption: Mechanism of the double addition of a Grignard reagent to an ester.

Section 3: Reduction to Primary Alcohols

The ester functionality can be reduced to a primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[8] This transformation is a valuable method for accessing cyclopentylmethanol and its derivatives.

Synthesis of (Cyclopentyl)methanol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether (50 mL).

  • Ester Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether (20 mL) dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Purification: Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether. Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (cyclopentyl)methanol. The product can be further purified by distillation.

Section 4: Functional Group Interconversions

The ester group of this compound can be converted into other important functional groups, such as carboxylic acids and amides, expanding its synthetic utility.

Hydrolysis to Cyclopentanecarboxylic Acid

Ester hydrolysis can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid.[3]

Materials:

  • This compound

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 6 M)

  • Diethyl ether

Procedure:

  • Reaction: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol (50 mL). Add aqueous NaOH solution (2.0 equivalents) and heat the mixture to reflux for 2 hours.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 6 M HCl.

  • Extraction and Purification: Extract the acidic aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford cyclopentanecarboxylic acid.

Amidation to N-Substituted Cyclopentanecarboxamides

Direct conversion of esters to amides can be challenging. A common and effective method involves a two-step process: hydrolysis to the carboxylic acid followed by coupling with an amine using a coupling agent. Alternatively, direct aminolysis can be achieved under certain conditions.

Step 1: Hydrolysis

  • Follow the protocol for the hydrolysis of this compound to obtain cyclopentanecarboxylic acid.

Step 2: Amide Coupling Materials:

  • Cyclopentanecarboxylic acid

  • Amine (R₂NH)

  • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cyclopentanecarboxylic acid (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM.

  • Coupling: Cool the solution to 0 °C and add DCC (1.1 equivalents). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Section 5: Ring Formation and Subsequent Functionalization: The Dieckmann Condensation

For the synthesis of substituted cyclopentanones, a powerful strategy involves the Dieckmann condensation of a 1,6-diester, such as diethyl adipate, to form a cyclic β-keto ester.[9][10] This intermediate can then be alkylated and subsequently decarboxylated to yield a 2-substituted cyclopentanone.

Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

The intramolecular Claisen condensation of diethyl adipate using a strong base like sodium ethoxide yields ethyl 2-oxocyclopentanecarboxylate.[11]

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Anhydrous ethanol or toluene

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Diester Addition: Heat the solution to reflux and add diethyl adipate (1.0 equivalent) dropwise over 1 hour.

  • Reaction Completion: Continue to reflux for an additional 2 hours.

  • Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting ethyl 2-oxocyclopentanecarboxylate can be purified by vacuum distillation.

Alkylation and Krapcho Decarboxylation

The resulting β-keto ester can be alkylated at the α-position, followed by hydrolysis and decarboxylation to yield a 2-substituted cyclopentanone. A particularly mild and efficient method for decarboxylation is the Krapcho decarboxylation, which is suitable for base-sensitive substrates.[1][12]

Step 1: Alkylation of Ethyl 2-oxocyclopentanecarboxylate

  • Follow the α-alkylation protocol described in Section 1.1, using ethyl 2-oxocyclopentanecarboxylate as the starting material and iodomethane as the alkylating agent.

Step 2: Krapcho Decarboxylation Materials:

  • Ethyl 1-methyl-2-oxocyclopentanecarboxylate

  • Sodium chloride (NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • Reaction: In a round-bottom flask, combine ethyl 1-methyl-2-oxocyclopentanecarboxylate (1.0 equivalent), NaCl (1.2 equivalents), a small amount of water (2.0 equivalents), and DMSO.

  • Heating: Heat the mixture to approximately 150-180 °C and maintain this temperature until the evolution of CO₂ ceases (typically 2-6 hours).

  • Work-up: Cool the reaction mixture, add water, and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate. The resulting 2-methylcyclopentanone can be purified by distillation.

Conclusion and Future Perspectives

This compound has been demonstrated to be a versatile and valuable starting material for the synthesis of a wide range of substituted cyclopentane derivatives. The protocols detailed in this guide provide a robust toolkit for researchers in drug discovery and organic synthesis. The strategic functionalization of the α-position, the carbonyl group, and the ester moiety allows for the introduction of diverse chemical functionalities, enabling the creation of novel molecular scaffolds for biological evaluation. Future work in this area will likely focus on the development of stereoselective modifications of the cyclopentane ring, further expanding the accessible chemical space and providing access to enantiomerically pure compounds with potentially enhanced biological activities.

References

Application Notes & Protocols: Ethyl Cyclopentanecarboxylate as a Versatile Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl cyclopentanecarboxylate and its derivatives are foundational scaffolds in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[1] This guide provides an in-depth exploration of the chemical properties, core reactivity, and practical applications of this compound. We present detailed, field-proven protocols for key transformations, including the synthesis of the pivotal intermediate ethyl 2-oxocyclopentanecarboxylate via Dieckmann condensation and its subsequent alkylation. The causality behind experimental choices is elucidated to empower researchers in drug discovery and process development to leverage this valuable building block effectively.

Introduction: The Strategic Importance of the Cyclopentane Moiety

The cyclopentane ring is a privileged scaffold in numerous pharmacologically active compounds. Its conformational flexibility allows it to serve as a constrained, yet adaptable, framework for presenting functional groups to biological targets. This compound (CAS: 5453-85-0), a colorless liquid with a fruity odor, is an economical and highly versatile starting material for introducing this valuable motif.[1] Derived from cyclopentanecarboxylic acid and ethanol, its ester functionality provides a reactive handle for a multitude of synthetic transformations, making it a cornerstone intermediate in organic synthesis for pharmaceuticals and fragrances.[1]

This document serves as a practical guide for researchers, outlining the key chemical properties and providing robust protocols for its conversion into more complex pharmaceutical intermediates.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is critical for safe handling and successful experimental design.

PropertyValueSource
CAS Number 5453-85-0[1][2][3]
Molecular Formula C₈H₁₄O₂[1][2][3]
Molecular Weight 142.20 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 474.01 K (200.86 °C)[4]
Solubility Sparingly soluble in water; soluble in organic solvents[1]
IUPAC Name This compound[2]
Synonyms Ethyl cyclopentylcarboxylate, Carbethoxycyclopentane[1]

Core Reactivity and Strategic Transformations

The synthetic utility of this compound stems from the reactivity of its ester group and the C-H bonds of the cyclopentane ring. However, its most powerful applications emerge after its conversion into ethyl 2-oxocyclopentanecarboxylate (CAS: 611-10-9).[5] This β-keto ester intermediate contains an acidic proton between the two carbonyl groups, enabling facile enolate formation and subsequent alkylation, which is the primary strategy for molecular diversification.

Diagram: Central Role of Ethyl 2-oxocyclopentanecarboxylate

G start Diethyl Adipate main_inter Ethyl 2-oxocyclopentanecarboxylate (β-Keto Ester) start->main_inter Dieckmann Condensation enolate Enolate Intermediate main_inter->enolate Base (e.g., NaOEt, K₂CO₃) final_product Substituted Cyclopentanone Derivatives (API Precursors) enolate->final_product Alkylation (R-X)

Caption: Synthetic pathway from a commodity chemical to high-value API precursors.

Protocol 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate

This protocol details the intramolecular Dieckmann condensation of diethyl adipate to form the key β-keto ester intermediate.[5][6] The reaction is catalyzed by a strong base, such as sodium ethoxide, which deprotonates the α-carbon to initiate cyclization.

Causality: The choice of sodium ethoxide as the base is strategic; it is non-nucleophilic enough to favor deprotonation over attacking the ester carbonyls, and any transesterification that occurs results in the same product, preventing byproduct formation. The reaction is driven to completion by the formation of the resonance-stabilized enolate of the β-keto ester product. Anhydrous (dry) conditions are paramount, as water would protonate the base and the enolate, halting the reaction.

Materials and Reagents
ReagentFormulaM.W.AmountMoles
Diethyl AdipateC₁₀H₁₈O₄202.25300 g1.48
Sodium EthoxideC₂H₅NaO68.05132 g1.94
Toluene (anhydrous)C₇H₈92.14950 g-
Hydrochloric Acid (30% aq.)HCl36.46As needed-
Step-by-Step Methodology
  • Setup: Assemble a flame-dried reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging Reagents: To the reaction vessel, add toluene (950 g), sodium ethoxide (132 g), and diethyl adipate (300 g).[6]

  • Reaction: Heat the mixture to reflux (approx. 100-115 °C) with vigorous stirring. The formation of ethanol as a byproduct will be observed.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) by taking small aliquots. The reaction is complete when the concentration of diethyl adipate is less than 1%.[6] Typical reaction time is around 5 hours.[5]

  • Workup - Quenching: Once the reaction is complete, cool the mixture to 30 °C. Carefully neutralize the reaction by the slow addition of 30% hydrochloric acid until the pH is neutral. Caution: Quenching is exothermic and may produce gas.

  • Extraction: Transfer the mixture to a separatory funnel. The organic and aqueous layers will separate. Collect the upper organic (toluene) layer.

  • Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent. The crude product is purified by vacuum distillation, collecting the fraction at 83-88 °C / 5 mmHg.[6]

Expected Outcome: The protocol should yield ethyl 2-oxocyclopentanecarboxylate as a clear to pale yellow liquid. The reported yield is in the range of 74-81%.[5]

Protocol 2: Alkylation of Ethyl 2-oxocyclopentanecarboxylate

With the β-keto ester in hand, the next critical step toward many pharmaceutical targets is the introduction of substituents at the C1 position. This protocol provides a general method for alkylation using potassium carbonate as a mild base and an alkyl halide as the electrophile, exemplified by the synthesis of ethyl 1-methyl-2-oxocyclopentane carboxylate.[7]

Causality: While stronger bases like sodium ethoxide could be used, anhydrous potassium carbonate is often sufficient for deprotonating the highly acidic C1 proton. It is a safer, non-pyrophoric, and easily handled solid, making it ideal for large-scale synthesis. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

Materials and Reagents
ReagentFormulaM.W.AmountMoles
Ethyl 2-oxocyclopentanecarboxylateC₈H₁₂O₃156.1820.3 g0.13
Anhydrous Potassium CarbonateK₂CO₃138.2153.8 g0.39
Methyl IodideCH₃I141.9436.9 g0.26
Acetone (anhydrous)C₃H₆O58.0890 mL-

Diagram: Alkylation Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Combine β-Keto Ester, K₂CO₃, and Acetone B Stir at Room Temp (15-30 min) A->B C Dropwise Addition of Methyl Iodide B->C D Reflux for 1 hour C->D E Remove Solvent (Reduced Pressure) D->E F Wash Residue with Diethyl Ether E->F G Vacuum Distillation F->G

Caption: A standard laboratory workflow for the alkylation of a β-keto ester.

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-oxocyclopentanecarboxylate (20.3 g) and finely powdered anhydrous potassium carbonate (53.8 g) under a nitrogen atmosphere.[7]

  • Solvent Addition: Add acetone (90 mL) and stir the suspension vigorously for 15-30 minutes at room temperature to facilitate enolate formation.[7]

  • Alkylation: Slowly add methyl iodide (36.9 g) dropwise to the mixture. Caution: Methyl iodide is toxic and volatile. Handle in a fume hood. An exothermic reaction may be observed.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour.[7]

  • Workup: Cool the reaction to room temperature. Remove the solvent (acetone) under reduced pressure using a rotary evaporator.

  • Extraction: To the solid residue, add diethyl ether to dissolve the product, and filter to remove the inorganic salts (potassium carbonate and potassium iodide). Wash the collected solids with additional diethyl ether.

  • Purification: Combine the ether filtrates and wash with water to remove any remaining salts. Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the resulting pale yellow liquid by vacuum distillation. The desired product, ethyl 1-methyl-2-oxocyclopentane carboxylate, distills at 131-133 °C / 39 mmHg.[7]

Expected Outcome: This procedure provides the alkylated product in high yield (approx. 94.6%) as a colorless liquid.[7] This method can be adapted for other alkyl halides to generate a library of substituted cyclopentanone intermediates.

Application in API Synthesis: Loxoprofen

The utility of these protocols is directly demonstrated in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen . Ethyl 2-oxocyclopentanecarboxylate is a key starting material, reacting with ethyl 2-(4-chloromethylphenyl)propionate in the presence of a base like KOH in DMF.[5] This reaction, an alkylation analogous to Protocol 2, builds the core structure of the drug molecule. Subsequent hydrolysis and decarboxylation yield Loxoprofen.[5]

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[2]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

Conclusion

This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its true potential is unlocked through its conversion to ethyl 2-oxocyclopentanecarboxylate, which opens a gateway to a vast array of substituted cyclopentanone structures via robust and scalable alkylation reactions. The protocols detailed herein provide a reliable foundation for researchers to construct complex molecular architectures essential for the discovery and development of new therapeutic agents.

References

Application Note: A Comprehensive Guide to the Synthesis of Cyclopentanone via Dieckmann Condensation of Diethyl Adipate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for the synthesis of cyclopentanone, a valuable precursor in the pharmaceutical and fragrance industries.[1][2] The synthesis is achieved through a two-step process commencing with the Dieckmann condensation of diethyl adipate to form an intermediate β-keto ester, 2-ethoxycarbonylcyclopentanone, followed by its hydrolysis and decarboxylation. This guide elucidates the underlying chemical principles, provides detailed, field-proven protocols, and offers insights into process optimization and troubleshooting.

Scientific Rationale & Theoretical Framework

The Dieckmann condensation is a cornerstone of synthetic organic chemistry for constructing five- and six-membered rings.[3][4] It is an intramolecular variant of the Claisen condensation, wherein a diester undergoes cyclization in the presence of a strong base to yield a cyclic β-keto ester.[5][6][7][8]

The Mechanism of Dieckmann Condensation

The transformation of diethyl adipate into 2-ethoxycarbonylcyclopentanone is a mechanistically elegant, base-catalyzed process. The choice of sodium ethoxide as the base is critical; using an alkoxide that matches the ester's alcohol component prevents transesterification, a side reaction that would complicate the product mixture.[9]

The reaction proceeds through several key steps:

  • Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from one of the ester groups of diethyl adipate. This deprotonation forms a resonance-stabilized enolate ion.[3][4][10]

  • Intramolecular Cyclization: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[4][11] This intramolecular nucleophilic acyl substitution results in a cyclic tetrahedral intermediate.[10]

  • Ring Formation & Reformation of Base: The tetrahedral intermediate collapses, expelling an ethoxide ion as a leaving group to form the cyclic β-keto ester.[10][11]

  • Driving the Equilibrium: The newly formed β-keto ester possesses a highly acidic proton on the carbon situated between the two carbonyl groups (pKa ≈ 11). The ethoxide ion generated in the previous step immediately deprotonates this position.[10][12] This acid-base reaction is thermodynamically favorable and serves as the driving force, shifting the entire reaction equilibrium towards the product.[12]

  • Acidic Workup: The final step is the addition of a protic acid (e.g., HCl) to neutralize the reaction mixture and protonate the stable enolate, yielding the final product, 2-ethoxycarbonylcyclopentanone.[4][13][10]

Dieckmann_Condensation cluster_main Dieckmann Condensation Mechanism Start Diethyl Adipate Enolate Enolate Formation Start->Enolate + NaOEt - EtOH Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Tetrahedral Cyclic Tetrahedral Intermediate Cyclization->Tetrahedral BetaKetoEster Cyclic β-Keto Ester Tetrahedral->BetaKetoEster - EtO- Deprotonation Deprotonation (Driving Force) BetaKetoEster->Deprotonation + EtO- FinalEnolate Stable Enolate Ion Deprotonation->FinalEnolate Workup Acidic Workup (H3O+) FinalEnolate->Workup Product 2-Ethoxycarbonyl- cyclopentanone Workup->Product

Caption: Mechanism of the Dieckmann Condensation.
Hydrolysis and Decarboxylation

The conversion of the intermediate β-keto ester to cyclopentanone is achieved by hydrolysis followed by decarboxylation. This can be accomplished by heating the β-keto ester in the presence of aqueous acid (e.g., H₂SO₄) or by a two-step process of saponification (using a base like NaOH) followed by acidification and heating.[3][14]

The mechanism involves the hydrolysis of the ester group to a carboxylic acid, forming a β-keto acid. Upon heating, this intermediate readily loses carbon dioxide through a cyclic six-membered transition state to yield an enol, which rapidly tautomerizes to the more stable ketone, cyclopentanone.[15][16]

Decarboxylation cluster_decarb Hydrolysis & Decarboxylation BetaKetoEster 2-Ethoxycarbonyl- cyclopentanone Hydrolysis Hydrolysis (H3O+, Δ) BetaKetoEster->Hydrolysis BetaKetoAcid β-Keto Acid Intermediate Hydrolysis->BetaKetoAcid - EtOH Decarboxylation Decarboxylation (Δ) BetaKetoAcid->Decarboxylation Product Cyclopentanone Decarboxylation->Product - CO2

Caption: The final step to yield cyclopentanone.

Application in Drug Discovery and Development

Cyclopentanone is not merely a laboratory curiosity; it is a versatile and critical building block in the synthesis of numerous high-value molecules.[1][17] Its structural motif is present in a wide array of active pharmaceutical ingredients (APIs) and fragrances.[1][2]

  • Pharmaceuticals: Cyclopentanone serves as a precursor for various drugs, including cyclopentobarbital (a sedative), and is integral to the synthesis of antiviral medications and antidepressants.[17][18] Furthermore, cyclopentenone derivatives, which can be synthesized from cyclopentanone, have demonstrated significant potential in anticancer drug design.[19]

  • Fragrances: In the fragrance industry, it is a key starting material for synthesizing jasmonates, such as methyl hydrojasmonate, which impart desirable warm and floral notes to perfumes.[2]

Experimental Protocols & Methodologies

Safety First: This procedure involves hazardous materials. Sodium metal reacts violently with water.[20] Sodium ethoxide is caustic and corrosive.[9][20] Toluene is flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reagent & Equipment Overview
ReagentMolar Mass ( g/mol )Density (g/mL)PurityNotes
Diethyl Adipate202.251.009≥99%Substrate
Sodium (Na)22.990.97≥99%For in situ base preparation
Absolute Ethanol46.070.789≥99.8%Anhydrous is critical
Toluene92.140.867AnhydrousReaction Solvent
Hydrochloric Acid (HCl)36.46~1.18 (conc.)37%For workup
Sulfuric Acid (H₂SO₄)98.08~1.84 (conc.)98%For decarboxylation

Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen/argon inlet, distillation apparatus.

Protocol 1: Synthesis of 2-Ethoxycarbonylcyclopentanone

This protocol describes the Dieckmann condensation using sodium ethoxide prepared in situ.

  • Apparatus Setup: Assemble a 1-L three-neck flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or nitrogen inlet), and a dropping funnel. Ensure all glassware is oven-dried to remove moisture.

  • Base Preparation: Under a gentle flow of inert gas (N₂ or Ar), place sodium (12.0 g, 0.52 mol) cut into small pieces into 300 mL of anhydrous toluene in the flask.[21] Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium ("sodium sand").

  • Reaction Initiation: Cool the flask to below 90°C. In the dropping funnel, prepare a mixture of diethyl adipate (101.1 g, 0.50 mol) and 5 mL of absolute ethanol.

  • Substrate Addition: Add the diethyl adipate/ethanol mixture dropwise to the sodium dispersion over approximately 1 hour, maintaining a gentle reflux. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, continue heating under reflux for an additional 4-6 hours until all the sodium has reacted. The mixture will become a thick, yellowish slurry.

  • Workup: Cool the reaction mixture to room temperature. Cautiously add 50 mL of ethanol to quench any unreacted sodium, followed by slow, dropwise addition of 200 mL of water. Transfer the mixture to a separatory funnel. Add 10% aqueous HCl until the aqueous layer is acidic (test with pH paper).

  • Extraction & Purification: Separate the layers. Extract the aqueous layer twice with 100 mL portions of ether or toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation, collecting the fraction boiling at 102-104°C/11 mmHg to yield 2-ethoxycarbonylcyclopentanone.[22] A typical yield is 70-80%.

Protocol 2: Synthesis of Cyclopentanone
  • Apparatus Setup: In a 500-mL round-bottom flask equipped with a reflux condenser and stir bar, combine the 2-ethoxycarbonylcyclopentanone (78.1 g, 0.50 mol) from the previous step with 250 mL of 15% (v/v) aqueous sulfuric acid.

  • Hydrolysis & Decarboxylation: Heat the mixture to a vigorous reflux. The evolution of carbon dioxide should become apparent. Continue refluxing for 6-8 hours, or until CO₂ evolution ceases.

  • Isolation: Cool the reaction mixture. Arrange for simple distillation and distill the mixture until about 150 mL of distillate (a mixture of water and cyclopentanone) has been collected.

  • Purification: Transfer the distillate to a separatory funnel and saturate the aqueous layer with sodium chloride to decrease the solubility of cyclopentanone. Separate the organic layer. Dry the organic layer over anhydrous calcium chloride (CaCl₂).

  • Final Product: Decant the dried liquid and purify by fractional distillation. Collect the fraction boiling at 130-131°C as pure cyclopentanone.[18] A typical yield for this step is 85-95%.

Workflow cluster_workflow Overall Synthesis Workflow Start Diethyl Adipate + Sodium + Anhydrous Toluene/EtOH Step1 Dieckmann Condensation (Reflux, 4-6h) Start->Step1 Workup1 Acidic Workup & Extraction Step1->Workup1 Purify1 Vacuum Distillation Workup1->Purify1 Intermediate Intermediate: 2-Ethoxycarbonylcyclopentanone Purify1->Intermediate Step2 Hydrolysis & Decarboxylation (15% H2SO4, Reflux, 6-8h) Intermediate->Step2 Workup2 Steam Distillation & Salting Out Step2->Workup2 Purify2 Fractional Distillation Workup2->Purify2 Final Final Product: Cyclopentanone Purify2->Final

Caption: Experimental workflow for cyclopentanone synthesis.

Troubleshooting & Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Step 1 1. Wet reagents or glassware.[20] 2. Insufficient base or incomplete reaction. 3. Intermolecular condensation.[23]1. Ensure all reagents are anhydrous and glassware is oven-dried. Run under an inert atmosphere. 2. Ensure all sodium has reacted before workup. Extend reflux time if necessary. 3. While less common for Dieckmann, ensure proper stirring and temperature control.
Reaction Stalls Inactive sodium (oxide coating).Use freshly cut sodium pieces or prepare the sodium sand dispersion effectively to ensure a high surface area.
Emulsion during Workup Formation of soaps or complex salts.Add brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Low Yield in Step 2 1. Incomplete hydrolysis/decarboxylation. 2. Product loss during distillation.1. Ensure vigorous reflux and monitor for cessation of CO₂ evolution. Extend reflux time if needed. 2. Ensure the distillation apparatus is efficient. Saturate the distillate with salt to maximize recovery.
Alternative Conditions The use of sodium metal can be hazardous.Consider using commercial sodium ethoxide or other strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or toluene.[4][24] Solvent-free methods using potassium tert-butoxide have also been reported and offer a greener alternative.[23][25][26]

Conclusion

The Dieckmann condensation provides a reliable and efficient pathway for the synthesis of cyclopentanone from diethyl adipate. A thorough understanding of the reaction mechanism, careful attention to anhydrous conditions, and precise execution of the subsequent hydrolysis and decarboxylation steps are paramount for achieving high yields. The protocols and insights provided herein offer a robust framework for researchers and drug development professionals to successfully synthesize this pivotal chemical intermediate.

References

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of Ethyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of ethyl cyclopentanecarboxylate. This compound is a key intermediate in the synthesis of various pharmaceuticals and fragrances, making its precise analysis critical for quality control and process monitoring.[1] The primary analytical challenge for this compound is its lack of a strong UV chromophore. This method addresses this by utilizing a low UV wavelength for detection, ensuring adequate sensitivity. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[2][3] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering instrumentation, sample preparation, detailed protocols, and full validation procedures.

Introduction

This compound (CAS: 5453-85-0) is an ester of cyclopentanecarboxylic acid and ethanol.[1] Its chemical structure lends it to applications as a building block in organic synthesis.[1] Ensuring the purity and concentration of this intermediate is paramount for the consistency and quality of the final product. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4]

This method employs reverse-phase chromatography, which is ideally suited for separating moderately non-polar compounds like this compound (LogP ≈ 2.46).[5] A C18 stationary phase is used to provide optimal retention and separation from potential impurities. A mobile phase consisting of acetonitrile and water with a phosphoric acid modifier is used to ensure sharp peak shapes and stable retention times.[5][6] The validation strategy outlined herein is based on the ICH Q2(R1) guideline, ensuring the method is fit for its intended purpose.[7]

Experimental Methodology

Instrumentation and Reagents
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Data Acquisition: OpenLab CDS ChemStation Edition or equivalent chromatography data software.

  • Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents:

    • This compound Reference Standard (>99% purity).

    • Acetonitrile (HPLC Grade).

    • Water (HPLC Grade or Milli-Q).

    • Phosphoric Acid (85%, ACS Grade).

    • Methanol (HPLC Grade).

Chromatographic Conditions

All critical instrument parameters are summarized in the table below. The selection of 210 nm as the detection wavelength is based on the n→π* electronic transition of the ester carbonyl group, which provides the necessary sensitivity for quantification in the absence of a more significant chromophore.

ParameterCondition
Mobile Phase Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v)
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 210 nm
Run Time 10 minutes
Preparation of Solutions

Rationale for Diluent Choice: A mixture of acetonitrile and water (60:40 v/v) is chosen as the diluent. This composition mirrors the mobile phase, which is critical for preventing peak distortion and ensuring good peak shape upon injection.[8]

Protocol 1: Standard Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions for Linearity: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range (e.g., 10, 25, 50, 100, 150 µg/mL).

Protocol 2: Sample Preparation

  • Accurately weigh a sample amount expected to contain approximately 50 mg of this compound into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve the active ingredient.

  • Allow the solution to cool to ambient temperature and dilute to volume with the diluent. Mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial, discarding the first 1-2 mL of the filtrate.[9] This step is crucial to remove particulates that could block the column frit.

Analytical Method Validation

A comprehensive validation was performed to demonstrate that the analytical procedure is suitable for its intended purpose.[10]

System Suitability Testing (SST)

Rationale: SST is an integral part of any analytical method. It is performed before any sample analysis to verify that the chromatography system and procedure are operating adequately.[4]

Procedure: Five replicate injections of a working standard solution (e.g., 100 µg/mL) were made. The acceptance criteria are detailed in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%
Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a sample solution. The chromatogram of the blank showed no interfering peaks at the retention time of the this compound peak, confirming the method's specificity.

Linearity and Range

The linearity was evaluated across five concentration levels, from 10 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

  • Result: The method was found to be linear with a correlation coefficient (r²) of > 0.999.

  • Range: The established range of 10-150 µg/mL is where the method demonstrates acceptable linearity, accuracy, and precision.[7]

Accuracy (Recovery)

Accuracy was determined by performing a recovery study on a sample matrix spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

  • Result: The mean recovery was between 98.0% and 102.0%, with a %RSD of < 2.0%, indicating excellent accuracy.[3]

Precision

Repeatability (Intra-Assay Precision): Six individual sample preparations were analyzed on the same day by the same analyst.

  • Result: The %RSD for the assay results was < 1.0%.

Intermediate Precision (Inter-Assay Precision): The analysis was repeated on a different day by a different analyst using a different instrument.

  • Result: The %RSD between the two data sets was < 2.0%, demonstrating the method's ruggedness.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.

  • Result: The LOQ was determined to be approximately 10 µg/mL, which is the lowest level of the validated range.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions.[4]

Parameter VariedResult
Flow Rate (± 0.1 mL/min)No significant impact on resolution or quantification.
Column Temperature (± 5 °C)Minor shift in retention time; SST criteria were met.
Mobile Phase Composition (Acetonitrile ± 2%)Minor shift in retention time; SST criteria were met.

The method proved to be robust for all tested variations.

Visualized Workflows

The following diagrams illustrate the key processes involved in the analysis.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase prep_std Prepare Standard Solutions (Protocol 1) sst System Suitability Test (5x Standard Injections) prep_std->sst prep_spl Prepare Sample Solutions (Protocol 2) sample_run Inject Sample Solutions prep_spl->sample_run prep_mob Prepare Mobile Phase prep_mob->sst analysis Inject Standards & Build Calibration Curve sst->analysis If SST Passes analysis->sample_run processing Process Data (Integrate Peaks) sample_run->processing calculation Calculate Concentration (Using Calibration Curve) processing->calculation report Generate Final Report calculation->report

Caption: Overall analytical workflow from preparation to reporting.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

References

Application Note: High-Confidence Purity Determination of Ethyl Cyclopentanecarboxylate via Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purity assessment of ethyl cyclopentanecarboxylate (CAS No. 5453-85-0) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical and fragrance compounds, where its purity is a critical determinant of final product quality, efficacy, and safety.[1] This guide is designed for researchers, quality control analysts, and drug development professionals, offering a step-by-step methodology from sample preparation to data interpretation. The causality behind each experimental parameter is explained to empower the user to adapt and troubleshoot the method effectively.

Introduction: The Imperative for Purity Analysis

This compound (C₈H₁₄O₂) is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its molecular structure, featuring a cyclopentane ring attached to an ethyl ester group, makes it a versatile building block in organic synthesis. The presence of impurities, which can originate from starting materials, side reactions, or degradation, can have profound consequences in downstream applications. For instance, in pharmaceutical development, even trace impurities can alter the toxicological profile and therapeutic efficacy of an active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity confirmation is not merely a quality control checkpoint but a cornerstone of scientific integrity and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound.[2] The technique's power lies in the synergistic combination of gas chromatography's high-efficiency separation capabilities with the definitive identification power of mass spectrometry.[3] This protocol is developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) and ASTM guidelines to ensure data of the highest quality and reliability.[4][5][6][7][8]

Principle of the GC-MS Method

The sample, dissolved in a suitable volatile solvent, is injected into the gas chromatograph. Here, it is vaporized and carried by an inert gas through a capillary column. The separation of the components in the sample is based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column).[3] As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting total ion chromatogram (TIC) provides a quantitative measure of each component, while the mass spectrum of each peak serves as a molecular fingerprint for identification.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the results from each step confirm the integrity of the analysis.

Materials and Reagents
  • This compound: Analytical standard (purity ≥99.5%) and the sample to be tested.

  • Solvent: High-purity, GC-MS grade hexane or ethyl acetate. The choice of solvent is critical to avoid co-elution with the analyte or impurities.[9]

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa. All glassware should be meticulously cleaned and dried to prevent contamination.

Sample Preparation: The Foundation of Accurate Results

Accurate sample preparation is paramount for reproducible and reliable results.

  • Standard Solution (1 mg/mL): Accurately weigh approximately 100 mg of the this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Working Standard (100 µg/mL): Pipette 10 mL of the standard solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with the solvent.

  • Final Dilution: Transfer an aliquot of the working standard and sample solution into separate autosampler vials for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and may be optimized for your specific instrumentation.

Parameter Setting Justification
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent reproducibility and control of chromatographic parameters.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification.
Capillary Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar columnThe 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of volatile and semi-volatile compounds, including esters.
Injector Split/SplitlessAllows for flexibility in sample concentration.
Injector Temperature 250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for accurate quantification. For trace impurity analysis, a lower split ratio or splitless injection may be considered.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures consistent retention times and optimal column performance.
Oven Temperature Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, Ramp: 20 °C/min to 280 °C (hold 5 min)The initial hold allows for focusing of the analytes at the head of the column. The temperature ramps are designed to elute the analyte and potential impurities with good resolution and peak shape. The final hold ensures that any less volatile compounds are eluted from the column.
MS Transfer Line Temp. 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
MS Source Temperature 230 °COptimizes ionization efficiency and minimizes thermal degradation within the ion source.
MS Quadrupole Temp. 150 °CMaintains a stable electric field for consistent mass filtering.
Ionization Mode Electron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns.
Ionization Energy 70 eVThe standard energy for EI, which generates a rich and reproducible fragmentation pattern.
Acquisition Mode Full ScanAllows for the detection of all ions within a specified mass range, which is essential for identifying unknown impurities.
Scan Range m/z 40-400This range covers the molecular ion of this compound and its expected fragments, as well as potential impurities.

Data Analysis and Interpretation: From Raw Data to Confident Purity Assessment

Identification of this compound
  • Retention Time: The primary peak in the sample chromatogram should have the same retention time as the peak in the working standard chromatogram.

  • Mass Spectrum: The mass spectrum of the primary peak in the sample should match the mass spectrum of the working standard and be consistent with the known fragmentation pattern of this compound. The identity can be further confirmed by comparison with a reference library such as the NIST Mass Spectral Library.[10]

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by several key fragments. The molecular ion peak ([M]⁺) is expected at m/z 142.[11]

  • m/z 101: This prominent peak is likely due to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion, resulting in the stable cyclopentanecarbonyl cation.

  • m/z 69: This peak can be attributed to the cyclopentyl cation, formed by the loss of the entire ethyl carboxylate group.

  • m/z 41 and 55: These are characteristic fragment ions of the cyclopentane ring.

  • m/z 29: This peak corresponds to the ethyl cation ([CH₂CH₃]⁺).

G M [M]⁺˙ m/z 142 frag101 [C₅H₉CO]⁺ m/z 101 M->frag101 - •OCH₂CH₃ frag69 [C₅H₉]⁺ m/z 69 M->frag69 - COOCH₂CH₃ frag29 [C₂H₅]⁺ m/z 29 M->frag29 - C₅H₉CO₂• frag101->frag69 - CO frag41 [C₃H₅]⁺ m/z 41 frag69->frag41 - C₂H₄ frag55 [C₄H₇]⁺ m/z 55 frag69->frag55 - CH₃

Purity Calculation

The purity of the this compound sample is determined by the area percent method from the Total Ion Chromatogram (TIC).

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor in the mass spectrometer under EI conditions. For highly accurate quantitative analysis, especially for regulatory submissions, a full method validation including the determination of relative response factors for known impurities is recommended.

Identification of Impurities

Any additional peaks in the chromatogram are potential impurities. The mass spectrum of each impurity peak should be compared against the NIST library to tentatively identify the compound. Common impurities may include:

  • Cyclopentanecarboxylic acid: The starting material for the esterification reaction.

  • Ethanol: The alcohol used in the esterification.

  • Diethyl ether: A common solvent used in esterification workups.

  • By-products: Such as dimers or products of side reactions.

Method Validation and System Suitability

To ensure the reliability of the results, the analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Before each batch of samples, a system suitability test should be performed by injecting the working standard solution. The retention time and peak area of the this compound peak should be within established limits (e.g., ±2% for retention time and ±5% for peak area relative to previous injections).

Conclusion

This application note details a robust and reliable GC-MS protocol for the purity determination of this compound. By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently assess the purity of this important chemical intermediate, ensuring the quality and integrity of their work. The provided explanation of the scientific principles behind the protocol empowers users to adapt the method to their specific needs and instrumentation, fostering a deeper understanding of the analytical process.

References

Topic: Derivatization of Ethyl Cyclopentanecarboxylate for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyclopentanecarboxylate is an organic ester utilized in various industrial and research applications, including as an intermediate in the synthesis of pharmaceuticals and fragrances.[1] Accurate quantification of this analyte, often present at low concentrations or in complex matrices, necessitates analytical methods with high sensitivity and selectivity. While direct analysis is possible, derivatization significantly enhances chromatographic performance and detector response. This guide provides a detailed framework and validated protocols for the derivatization of this compound, focusing on a robust two-step strategy: initial hydrolysis to cyclopentanecarboxylic acid followed by targeted derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis.

Introduction and Core Principles

This compound is a relatively non-polar and volatile compound, making it amenable to direct GC analysis under certain conditions.[2] However, for trace-level detection or analysis in challenging biological or environmental samples, derivatization is a critical step to improve analytical figures of merit.[3] The primary challenge with the direct derivatization of a simple alkyl ester is the relative inertness of the ester functional group compared to moieties with active hydrogens like alcohols or amines.

Therefore, the most effective and versatile strategy involves a chemical transformation of the parent molecule into a more reactive intermediate. Our core strategy is based on the quantitative hydrolysis (saponification) of the ethyl ester to its corresponding carboxylate salt. This unlocks a wide array of well-established derivatization chemistries for carboxylic acids.[4][5]

The Rationale for Hydrolysis-Based Derivatization:

  • Unlocking Reactivity: The resulting cyclopentanecarboxylic acid possesses an active hydrogen, making it highly suitable for common derivatization reactions such as silylation and esterification.[3][6]

  • Enhanced Chromatographic Properties: Carboxylic acids are polar and prone to peak tailing in GC analysis.[4][7] Converting them into non-polar, volatile derivatives like silyl or alkyl esters drastically improves peak shape, thermal stability, and volatility.[7][8]

  • Improved Detection: For HPLC, the carboxylic acid can be tagged with a potent chromophore or fluorophore, enabling highly sensitive UV-Visible or Fluorescence detection, which is not possible with the parent ester that lacks these properties.[6][7]

This guide details two primary pathways following the initial hydrolysis step, tailored for GC-MS and HPLC-UV analysis.

Derivatization_Workflow cluster_start Initial Sample cluster_prep Core Strategy: Hydrolysis cluster_gc Pathway A: GC-MS Analysis cluster_hplc Pathway B: HPLC-UV Analysis Start Sample containing This compound Hydrolysis Protocol 1: Quantitative Saponification Start->Hydrolysis Intermediate Cyclopentanecarboxylic Acid (as salt) Hydrolysis->Intermediate Deriv_GC Protocol 2: Silylation (e.g., with BSTFA) Intermediate->Deriv_GC  For Volatility Deriv_HPLC Protocol 3: UV-Tagging (e.g., with PFBBr) Intermediate->Deriv_HPLC  For Detectability Analyte_GC Volatile & Thermally Stable Silyl Ester Derivative Deriv_GC->Analyte_GC Analysis_GC GC-MS Quantification Analyte_GC->Analysis_GC Analyte_HPLC UV-Active Pentafluorobenzyl Ester Derivative Deriv_HPLC->Analyte_HPLC Analysis_HPLC HPLC-UV Quantification Analyte_HPLC->Analysis_HPLC

Caption: Overall workflow for the derivatization of this compound.

Comparative Overview of Derivatization Strategies

The choice of derivatization reagent and analytical platform is dictated by the specific requirements of the assay, such as required sensitivity, available instrumentation, and the nature of the sample matrix.

Strategy Analytical Platform Target Moiety Reagent Example Advantages Considerations
Silylation GC-MSCarboxylic Acid (post-hydrolysis)BSTFA, MSTFAExcellent volatility, clean mass spectra, well-established methods.[9][10]Derivatives are sensitive to moisture; requires anhydrous conditions.[3]
Alkylation/ Esterification GC-MSCarboxylic Acid (post-hydrolysis)BF₃ in Methanol, DiazomethaneProduces stable derivatives that can be stored.[3]Reagents can be hazardous (e.g., Diazomethane); reaction may not always go to completion.
UV-Active Esterification HPLC-UV/FLDCarboxylic Acid (post-hydrolysis)PFBBr, PBPBSignificantly enhances UV or fluorescence detection limits.[6][7]Requires cleanup to remove excess reagent; may need phase-transfer catalyst.
Trans-esterification GC-MSEsterMethanolic HClCan create a more volatile derivative (e.g., methyl ester).[11][12][13]An equilibrium reaction that requires a large excess of alcohol to drive to completion.[11][12]

Detailed Application Protocols

Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Saponification of this compound

Objective: To quantitatively hydrolyze this compound to the sodium salt of cyclopentanecarboxylic acid. This is a prerequisite for Protocols 2 and 3.

Rationale: Alkaline hydrolysis (saponification) is an irreversible reaction that proceeds to completion, which is critical for quantitative analysis.[14] This avoids the equilibrium limitations of acid-catalyzed hydrolysis.[15]

Materials:

  • Sample containing this compound

  • Potassium Hydroxide (KOH)

  • Methanol (HPLC grade)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate (or Diethyl Ether), HPLC grade

  • Anhydrous Sodium Sulfate

  • Vials with PTFE-lined caps

Procedure:

  • Reagent Preparation: Prepare a 2 M solution of KOH in 90:10 Methanol:Water (v/v).

  • Sample Preparation: Transfer a known volume or mass of the sample (e.g., 1 mL of liquid sample or an extract redissolved in 1 mL of methanol) into a 10 mL screw-cap vial.

  • Hydrolysis Reaction: Add 2 mL of the 2 M methanolic KOH solution to the sample vial. Cap tightly.

  • Incubation: Place the vial in a heating block or water bath set to 80°C for 1 hour. Vortex briefly every 15 minutes.

  • Cooling: After incubation, allow the vial to cool completely to room temperature. The sample now contains the potassium salt of cyclopentanecarboxylic acid.

  • Acidification (Required for Solvent Extraction): To proceed with derivatization, the free acid must often be extracted. Add 2 mL of deionized water. Slowly add concentrated HCl dropwise while vortexing until the pH of the solution is ~2 (verify with pH paper).

  • Extraction: Add 2 mL of ethyl acetate, cap the vial, and vortex vigorously for 1 minute. Allow the layers to separate.

  • Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial. Repeat the extraction (Step 7) with another 2 mL of ethyl acetate and combine the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Final Step: The dried ethyl acetate solution containing cyclopentanecarboxylic acid is now ready for derivatization as described in Protocol 2 or 3. The solvent can be evaporated under a gentle stream of nitrogen if a different solvent is required for the next step.

Protocol 2: Derivatization for GC-MS via Silylation

Objective: To convert the polar cyclopentanecarboxylic acid into a volatile and thermally stable trimethylsilyl (TMS) ester for GC-MS analysis.

Rationale: Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens.[6] The TMS group replaces the acidic proton on the carboxyl group, which eliminates hydrogen bonding, reduces polarity, and increases volatility, leading to sharp, symmetrical peaks in GC.[8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent suitable for this purpose.[9][10]

References

The Cyclopentane Core: Strategic Deployment of Ethyl Cyclopentanecarboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopentane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including prostaglandins and steroids. Ethyl cyclopentanecarboxylate and its derivatives serve as versatile and economically significant starting materials for the construction of these complex bioactive molecules. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the strategic application of this compound in the synthesis of high-value pharmaceutical agents. We will delve into the fundamental reactivity of this building block, focusing on key transformations such as the Dieckmann condensation and subsequent functionalization. A detailed, field-proven protocol for the synthesis of a key intermediate for the prostaglandin D2 receptor antagonist, Laropiprant, will be presented, illustrating the practical application of these principles.

Introduction: The Significance of the Cyclopentane Moiety

The five-membered carbocyclic ring of cyclopentane is a recurring motif in a vast array of biologically active compounds.[1] Its conformational flexibility, which allows it to adopt an "envelope" conformation to minimize torsional strain, enables it to effectively interact with the hydrophobic pockets of enzymes and receptors.[1] This structural feature is central to the biological activity of many pharmaceuticals. Prominent examples include the fused cyclopentane ring in all steroid-based drugs and the core structure of most prostaglandins, which are derived from the oxidation of arachidonic acid.[1][2]

This compound (CAS No: 5453-85-0), a colorless liquid with a fruity odor, is a readily available and cost-effective building block for introducing this valuable cyclopentane core.[1] Its ester functionality provides a handle for a variety of chemical transformations, making it an ideal starting point for the synthesis of more complex molecules.[1]

Foundational Chemistry: Key Transformations of this compound

The utility of this compound in synthesis is primarily centered on its conversion to ethyl 2-oxocyclopentanecarboxylate. This β-keto ester is a highly versatile intermediate, amenable to a wide range of functionalization reactions.

The Dieckmann Condensation: Forging the Cyclopentanone Ring

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is pivotal for the formation of cyclic β-keto esters. In the context of our topic, diethyl adipate can be cyclized in the presence of a strong base, such as sodium ethoxide, to yield ethyl 2-oxocyclopentanecarboxylate. This reaction is a cornerstone in the industrial production of this key intermediate.

The mechanism proceeds through the formation of an enolate at the α-position of one ester group, which then attacks the carbonyl carbon of the other ester group, leading to a cyclic β-keto ester after an acidic workup.

Diagram 1: The Dieckmann Condensation

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination & Protonation start Diethyl Adipate enolate Enolate Intermediate start->enolate + Base (e.g., NaOEt) intermediate Cyclic Intermediate enolate->intermediate Nucleophilic Attack product Ethyl 2-oxocyclopentanecarboxylate intermediate->product - OEt⁻ + H⁺ (workup)

Caption: Mechanism of the Dieckmann Condensation.

Alkylation of Ethyl 2-Oxocyclopentanecarboxylate

Once formed, the α-proton of the β-keto ester is acidic and can be readily removed by a base to form a nucleophilic enolate. This enolate can then be alkylated by reacting it with an appropriate electrophile, such as an alkyl halide. This alkylation step is crucial for building the carbon skeleton of the target bioactive molecule.

Application Note: Synthesis of a Key Intermediate for Laropiprant

Laropiprant is a selective prostaglandin D2 receptor 1 (DP1) antagonist that was developed to reduce the flushing side effect of niacin when used as a lipid-lowering agent. A key intermediate in the synthesis of Laropiprant is ethyl 2-oxocyclopentylacetate. The following protocol outlines a "one-pot" synthesis of this intermediate, starting from diethyl adipate, which proceeds through the in situ formation and subsequent alkylation of ethyl 2-oxocyclopentanecarboxylate.[1]

Diagram 2: Synthetic Workflow for Laropiprant Intermediate

G cluster_0 Reaction Vessel A Diethyl Adipate B Dieckmann Condensation (in situ) A->B C Ethyl 2-oxocyclopentanecarboxylate (Intermediate) B->C D Alkylation with Ethyl Chloroacetate C->D E Hydrolysis & Decarboxylation D->E F Esterification E->F G Ethyl 2-oxocyclopentylacetate (Final Product) F->G

Caption: One-pot synthesis of a Laropiprant intermediate.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in patent CN103058870A.[1]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar ratio)
Diethyl adipate141-28-6202.25 g/mol 150 ml (0.749 mol, 1.0 eq)
Sodium metal7440-23-522.99 g/mol 20.6 g (0.898 mol, 1.2 eq)
Toluene108-88-392.14 g/mol 700 ml
Absolute Ethanol64-17-546.07 g/mol 5 ml
Ethyl chloroacetate105-39-5122.55 g/mol 87 ml (0.824 mol, 1.1 eq)
Concentrated Hydrochloric Acid7647-01-036.46 g/mol As needed for neutralization and hydrolysis
Sulfuric Acid7664-93-998.08 g/mol 2 ml (catalyst for esterification)
Ethyl Acetate141-78-688.11 g/mol For extraction
Saturated Sodium Bicarbonate144-55-884.01 g/mol For washing
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol For drying

Procedure:

  • Preparation of Sodium Sand and Dieckmann Condensation:

    • To a 2 L three-necked flask equipped with a mechanical stirrer, add 200 ml of toluene and 20.6 g of sodium metal.

    • Heat the mixture to reflux with vigorous stirring to disperse the sodium into a fine sand.

    • Cool the mixture to 90°C and add an additional 500 ml of toluene.

    • Prepare a mixture of 150 ml of diethyl adipate, 5 ml of absolute ethanol, and 60 ml of toluene. Add this mixture dropwise to the reaction flask over approximately 1 hour.

    • Maintain the temperature and continue stirring for 6 hours to complete the Dieckmann condensation.

  • Alkylation:

    • To the reaction mixture containing the in situ generated ethyl 2-oxocyclopentanecarboxylate, add 87 ml of ethyl chloroacetate dropwise.

    • Control the temperature at 100°C to maintain a gentle reflux. The addition should take approximately 1 hour.

    • Continue to stir the reaction at 100°C for an additional 3 hours.

  • Work-up and Hydrolysis/Decarboxylation:

    • Cool the reaction mixture and wash with water.

    • Concentrate the organic phase under reduced pressure.

    • To the crude product, add concentrated hydrochloric acid and heat to reflux to effect hydrolysis and decarboxylation.

  • Esterification and Purification:

    • Extract the acidic product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • To the crude 2-oxocyclopentylacetic acid, add 300 ml of absolute ethanol and 2 ml of sulfuric acid.

    • Heat the mixture to reflux for 8 hours.

    • After cooling, concentrate the mixture and dilute with 400 ml of ethyl acetate.

    • Wash the organic layer twice with 200 ml of saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield a crude brown oil.

    • Purify the crude product by vacuum distillation, collecting the fraction at 115-120°C/10 mmHg to obtain ethyl 2-oxocyclopentylacetate as a colorless liquid.[1]

Expected Yield: 52.6%[1]

Conclusion

This compound is a foundational building block in the synthesis of bioactive molecules, primarily through its conversion to the versatile intermediate, ethyl 2-oxocyclopentanecarboxylate. The Dieckmann condensation provides an efficient route to this key intermediate, which can be readily functionalized via alkylation to construct complex molecular architectures. The detailed protocol for the synthesis of a Laropiprant intermediate exemplifies the practical application of these principles in pharmaceutical development. The strategic use of this compound and its derivatives will undoubtedly continue to play a crucial role in the discovery and synthesis of new therapeutic agents.

References

Troubleshooting & Optimization

troubleshooting low yield in ethyl cyclopentanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of ethyl cyclopentanecarboxylate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a foundational understanding of the reaction dynamics to empower you to diagnose and resolve issues effectively. This document is structured to help you quickly identify the root cause of low yields and other common problems, offering logical, field-tested solutions.

Part 1: Troubleshooting Guide - A Mechanistic Approach

The synthesis of this compound, typically achieved via Fischer esterification, is a reversible reaction governed by equilibrium.[1][2] Understanding this principle is the cornerstone of effective troubleshooting. Low yields are rarely due to a single catastrophic failure, but rather an accumulation of suboptimal conditions that shift the equilibrium away from the desired product.

Initial Diagnosis: Quick Troubleshooting Table

Before delving into detailed explanations, use this table for a rapid assessment of your issue.

Symptom Observed Primary Suspected Cause(s) Immediate Action(s) to Consider
Low Yield (<70%) with Significant Unreacted Starting Material Incomplete reaction; equilibrium not sufficiently shifted.1. Increase excess of ethanol.[1][3] 2. Ensure efficient water removal (Dean-Stark trap).[1][3] 3. Verify catalyst activity and concentration.
Low Yield with Dark-Colored, Tarry Residue Decomposition or side reactions.1. Lower reaction temperature. 2. Reduce catalyst concentration. 3. Check for impurities in starting materials.
Product Contaminated with Cyclopentanecarboxylic Acid Incomplete reaction or inefficient work-up.1. Improve aqueous work-up with a base wash (e.g., NaHCO₃ solution).[3][4] 2. Re-purify via distillation or chromatography.
Product is Wet or Cloudy After Purification Incomplete drying or hydrolysis during work-up.1. Ensure anhydrous conditions. 2. Use a fresh, effective drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).[3] 3. Minimize contact time with aqueous solutions during extraction.
Q1: My reaction yield is consistently low, and I recover a significant amount of cyclopentanecarboxylic acid. Why is the reaction not going to completion?

Answer: This is the most common issue and points directly to the reversible nature of the Fischer esterification. The reaction between cyclopentanecarboxylic acid and ethanol produces this compound and water. For the reaction to proceed forward, the products must be favored.

According to Le Châtelier's principle, the equilibrium can be shifted to the right (favoring the ester) by either increasing the concentration of a reactant or by removing a product as it is formed.[4] In this synthesis, water is a product that can readily hydrolyze the ester back to the starting materials, creating a futile cycle.

  • Utilize an Excess of Alcohol: The most straightforward method to shift the equilibrium is to use a large excess of ethanol.[1][3] Often, using ethanol as the reaction solvent is sufficient. This high concentration of a reactant drives the formation of the product.

  • Actively Remove Water: The continuous removal of water is critical for achieving high yields.[2] The most effective method is using a Dean-Stark apparatus with a suitable solvent like toluene or benzene, which forms an azeotrope with water.[1] As the azeotrope distills, water is collected in the trap, physically removing it from the reaction mixture and preventing the reverse reaction.

G start Low Yield Detected check_sm Analyze crude product (TLC/GC/NMR). Is significant starting material present? start->check_sm equilibrium Primary Cause: Unfavorable Equilibrium check_sm->equilibrium Yes side_reactions Investigate Side Reactions (See Q2) check_sm->side_reactions No implement_le_chatelier Action: Shift Equilibrium equilibrium->implement_le_chatelier increase_etoh 1. Use large excess of ethanol (as solvent). implement_le_chatelier->increase_etoh remove_h2o 2. Actively remove water (e.g., Dean-Stark trap). implement_le_chatelier->remove_h2o verify_catalyst 3. Verify catalyst activity and loading. implement_le_chatelier->verify_catalyst

Caption: Workflow for diagnosing incomplete esterification.

Q2: The reaction mixture turns dark, and my final product contains high-boiling impurities. What is causing this decomposition?

Answer: A dark reaction color often indicates decomposition, which can be caused by an overly aggressive reaction temperature or excessive catalyst concentration. The strong acid catalyst, necessary for the esterification, can also promote side reactions.

The primary side reaction to consider under strong acidic and high-temperature conditions is dehydration .[5] While cyclopentanecarboxylic acid itself is stable, the ethanol reactant can dehydrate to form diethyl ether or even ethylene, consuming the alcohol and introducing impurities. Furthermore, very harsh conditions could potentially lead to oligomerization or other degradation pathways of the starting materials or product.

  • Optimize Reaction Temperature: The reaction should be run at the reflux temperature of the solvent.[3] If using ethanol as the solvent, this is around 78°C. If using toluene with a Dean-Stark trap, the temperature will be higher (~111°C). Avoid excessive heating beyond what is necessary for a steady reflux.

  • Control Catalyst Loading: While catalytic, the amount of acid matters. A high concentration of sulfuric acid can promote charring.

    • Sulfuric Acid (H₂SO₄): Typically used at 1-3 mol%. Higher concentrations can lead to dehydration and darkening.

    • p-Toluenesulfonic Acid (p-TsOH): A solid, crystalline acid that is often easier to handle and can be less prone to causing charring.[6] It is an excellent alternative if decomposition is an issue.

CatalystTypical Loading (mol%)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 1 - 3%Inexpensive, highly effective.Can cause charring/decomposition if not controlled.[3]
p-Toluenesulfonic Acid (p-TsOH) 2 - 5%Solid, less charring, easier to handle.[6]More expensive than H₂SO₄.
Boron Trifluoride (BF₃·OEt₂) 5 - 10%Very effective, milder conditions possible.Can be harsh and incompatible with sensitive groups.[5]

Part 2: Frequently Asked Questions (FAQs)

What is the optimal work-up procedure to isolate pure this compound?

The goal of the work-up is to remove the excess ethanol, the acid catalyst, and any unreacted cyclopentanecarboxylic acid.

  • Cool the Reaction: Allow the mixture to cool to room temperature.

  • Dilute: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.

  • Neutralize & Wash: Wash the organic layer sequentially with:

    • Water, to remove the bulk of the ethanol and some acid.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] This is a critical step. The bicarbonate base will react with and neutralize the acid catalyst and, more importantly, convert the unreacted cyclopentanecarboxylic acid into its water-soluble sodium salt, effectively extracting it from the organic layer.

    • Brine (saturated NaCl solution), to break up any emulsions and remove residual water.

  • Dry: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[3]

  • Concentrate & Purify: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude ester can then be purified by vacuum distillation.[7]

How do I confirm the purity of my starting materials, and why is it important?

Purity is paramount. The most critical contaminant is water.

  • Cyclopentanecarboxylic Acid: Should be a clean solid or oil. Check its melting or boiling point.

  • Ethanol: Use absolute or anhydrous ethanol (200 proof). Lower grades contain significant amounts of water, which will directly inhibit the reaction.

  • Solvents (Toluene, etc.): Should be dry. If in doubt, distill from a suitable drying agent.

Even small amounts of water in the reagents can significantly lower the final yield by shifting the equilibrium back towards the starting materials.[8]

Can I use a different alcohol, like methanol or propanol?

Yes, the Fischer esterification is versatile. Using methanol would produce mthis compound, and propanol would yield the propyl ester. The general principles of using excess alcohol and removing water remain the same. However, reaction times and temperatures may need slight adjustments based on the boiling point of the alcohol used.

Part 3: Experimental Protocols

Protocol 1: Fischer Esterification using Dean-Stark Apparatus

This is the recommended procedure for achieving high yields.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging the Flask: To the flask, add cyclopentanecarboxylic acid (1.0 eq), toluene (approx. 2 mL per mmol of acid), ethanol (3.0-5.0 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).[6]

  • Reaction: Heat the mixture to a steady reflux. You will observe the toluene-water azeotrope condensing and collecting in the Dean-Stark trap. The denser water will separate to the bottom. Continue the reflux until no more water is collected in the trap (typically 3-6 hours).

  • Monitoring: The reaction can be monitored by TLC or GC to confirm the consumption of the starting carboxylic acid.

  • Work-up & Purification: Follow the detailed work-up procedure described in the FAQ section. Purify the crude product by vacuum distillation to obtain pure this compound.

G cluster_flask Reaction Flask cluster_trap Dean-Stark Trap cluster_condenser Reflux Condenser A Cyclopentanecarboxylic Acid Ethanol (excess) p-TsOH (catalyst) Toluene (solvent) Stir Bar B Vapors rise (Toluene-Water Azeotrope) A->B Heat & Reflux E Condensation Zone B->E Vapors Condense C Water collects at bottom D Water Out E->C Liquids Return F Water In

Caption: High-yield setup using a Dean-Stark trap.

References

purification of ethyl cyclopentanecarboxylate from unreacted starting material

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of ethyl cyclopentanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile ester. Here, we provide in-depth troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the purification of this compound from unreacted starting materials, primarily cyclopentanecarboxylic acid and ethanol, which are often used in its synthesis via Fischer esterification.[1][2][3][4]

Understanding the Core Challenge: Separation Principles

The successful purification of this compound hinges on exploiting the differences in the physicochemical properties between the desired ester and the unreacted starting materials. Key to this process is understanding the disparities in boiling points and solubility.

Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compoundC₈H₁₄O₂142.20172-174Low
Cyclopentanecarboxylic AcidC₆H₁₀O₂114.14216Moderately soluble
EthanolC₂H₅OH46.0778.37Miscible

Data sourced from multiple references.[5][6][7][8][9][10][11][12][13][14][15]

The significant difference in boiling points between the product ester, the starting alcohol (ethanol), and the starting carboxylic acid is the foundation for purification by distillation. Additionally, the acidic nature of cyclopentanecarboxylic acid and the high water solubility of ethanol allow for their removal through a liquid-liquid extraction workup.

Purification Workflow Overview

The general strategy for purifying this compound from a typical Fischer esterification reaction mixture involves a series of logical steps designed to systematically remove impurities.

PurificationWorkflow cluster_0 Post-Reaction Workup cluster_1 Final Purification ReactionMixture Crude Reaction Mixture (Ester, Acid, Alcohol, Catalyst) Quench Quench with Water/Brine ReactionMixture->Quench 1. Neutralize Neutralize with NaHCO₃ Solution (Removes Acid Catalyst & Unreacted Acid) Quench->Neutralize 2. Extract Liquid-Liquid Extraction (e.g., with Diethyl Ether or Ethyl Acetate) Neutralize->Extract 3. Dry Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) Extract->Dry 4. Concentrate Concentrate under Reduced Pressure Dry->Concentrate 5. CrudeEster Crude this compound Concentrate->CrudeEster Distillation Fractional Distillation (Separates by Boiling Point) CrudeEster->Distillation Chromatography Flash Column Chromatography (Separates by Polarity) CrudeEster->Chromatography Alternative PureEster Pure this compound Distillation->PureEster Chromatography->PureEster caption Figure 1. General purification workflow for this compound.

Caption: A flowchart illustrating the typical purification steps for this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: After the aqueous workup, my crude product is still acidic. What went wrong?

A: This is a common issue and typically points to insufficient neutralization.

  • Possible Cause: The amount of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution used was inadequate to neutralize both the acid catalyst (e.g., sulfuric acid) and the unreacted cyclopentanecarboxylic acid.

  • Troubleshooting & Optimization:

    • Monitor pH: During the neutralization wash, ensure you are checking the pH of the aqueous layer with pH paper. Continue adding the basic solution until the aqueous layer is neutral or slightly basic (pH 7-8).

    • Vigorous Mixing: Ensure thorough mixing of the organic and aqueous layers during the wash to facilitate the acid-base reaction.

    • Multiple Washes: It is often more effective to perform multiple small washes with the basic solution rather than a single large one.

    • Reference: The use of a mild base wash is a standard and crucial step for removing acidic impurities from an ester product.[16]

Q2: My final product has a low boiling point and a distinct "sweet" smell, suggesting ethanol contamination. How can I remove it?

A: Residual ethanol is a frequent impurity, especially when it is used in large excess as a solvent during the esterification reaction.

  • Possible Cause: The aqueous washes were not sufficient to remove all the highly water-soluble ethanol.

  • Troubleshooting & Optimization:

    • Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride solution (brine). This reduces the solubility of organic compounds in the aqueous layer and helps to draw out residual ethanol.

    • Azeotropic Removal: If a significant amount of ethanol remains, it can sometimes be removed azeotropically with a suitable solvent prior to the final purification step, although this is a more advanced technique.

    • Efficient Distillation: Careful fractional distillation should effectively separate the low-boiling ethanol (78 °C) from the much higher-boiling this compound (172-174 °C).[5][8][12][13][14][15][17] Ensure your distillation setup is efficient and that you monitor the temperature at the still head carefully.

Q3: The yield of my purified ester is very low. What are the potential causes?

A: Low yield can result from issues in the reaction itself or losses during the workup and purification.

  • Possible Causes & Solutions:

    • Incomplete Reaction: Fischer esterification is an equilibrium-driven process.[2][3][4][18] To drive the reaction to completion, consider using a large excess of one reactant (typically the alcohol) or removing the water byproduct as it forms, for example, by using a Dean-Stark apparatus.[2]

    • Losses During Extraction: Emulsions can form during the aqueous workup, trapping some of your product. To break emulsions, you can add brine or let the mixture stand for an extended period. Also, ensure you are thoroughly extracting the aqueous layer multiple times with your organic solvent.

    • Hydrolysis: Vigorous conditions or prolonged exposure to acidic or basic aqueous solutions can lead to some hydrolysis of the ester back to the carboxylic acid and alcohol. Perform the workup efficiently and without unnecessary delays.

    • Improper Distillation: Distilling at too high a temperature can cause decomposition. If your product is thermally sensitive, consider vacuum distillation to lower the boiling point.[19]

Q4: I am considering using flash column chromatography for purification. What solvent system should I start with?

A: Flash column chromatography is an excellent alternative to distillation, especially for smaller scale purifications or for thermally sensitive compounds.[20][21][22]

  • Principle: This technique separates compounds based on their polarity. This compound is a relatively nonpolar compound. Unreacted cyclopentanecarboxylic acid is more polar, and any high-molecular-weight byproducts are also likely to have different polarities.

  • Solvent System Selection:

    • Initial TLC Analysis: First, run a thin-layer chromatography (TLC) plate of your crude product to determine an appropriate solvent system.

    • Starting Point: A good starting point for a solvent system would be a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.

    • Optimization: Begin with a low percentage of the polar solvent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to achieve good separation between your product and any impurities. The ideal solvent system should give your product an Rf value of approximately 0.3 on the TLC plate.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction Workup

This protocol is designed to remove the acid catalyst, unreacted cyclopentanecarboxylic acid, and ethanol from the crude reaction mixture.

  • Quenching: Carefully transfer the cooled reaction mixture to a separatory funnel. Add an equal volume of deionized water and mix gently. Allow the layers to separate.

  • Neutralization: Drain the lower aqueous layer. Add a saturated solution of sodium bicarbonate to the organic layer in the separatory funnel. Stopper the funnel and invert it gently, frequently venting to release the CO₂ gas that evolves. Continue this process until no more gas is evolved. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Extraction: Drain the aqueous layer and wash the organic layer with an equal volume of deionized water, followed by a wash with an equal volume of brine.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

  • Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Fractional Distillation

This method is ideal for separating the product from any remaining starting materials or other volatile impurities based on boiling point differences.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry. Use a fractionating column (e.g., a Vigreux column) for better separation.

  • Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently using a heating mantle.

  • Fraction Collection:

    • Monitor the temperature at the still head. The first fraction to distill will likely be any residual low-boiling solvents or ethanol (b.p. ~78 °C).[5][8][12][13]

    • Once the temperature stabilizes at the boiling point of this compound (172-174 °C at atmospheric pressure), collect this fraction in a clean, dry receiving flask.[9][10][14][15]

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

References

Technical Support Center: Synthesis of Ethyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of ethyl cyclopentanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed experimental protocols, and a thorough understanding of the underlying chemical principles. Our goal is to empower you to identify and mitigate the formation of byproducts, ensuring a high-yield, high-purity synthesis of your target molecule.

Introduction: Navigating the Synthetic Landscape

This compound is a valuable building block in organic synthesis. While several methods exist for its preparation, each pathway presents a unique set of challenges, primarily concerning the formation of unwanted byproducts. Understanding the mechanistic nuances of each reaction is paramount to troubleshooting and optimizing your synthesis. This guide will dissect the most common synthetic routes and provide actionable solutions to the problems you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

I. Dieckmann Condensation Route

The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters from diesters. In the context of this compound synthesis, a common precursor is diethyl adipate.

Question 1: My Dieckmann condensation of diethyl adipate is producing a significant amount of a high-molecular-weight, viscous byproduct. What is it and how can I prevent its formation?

Answer:

The most probable byproduct in this scenario is the result of an intermolecular Claisen condensation between two molecules of diethyl adipate, instead of the desired intramolecular cyclization. This side reaction is concentration-dependent and competes with the Dieckmann condensation.

Causality: At high concentrations, the enolate of one diethyl adipate molecule is more likely to react with another diethyl adipate molecule before it can cyclize.

Troubleshooting & Optimization:

Possible Cause Suggested Solution
High Reactant Concentration Employ high-dilution conditions . Add the diethyl adipate solution slowly over an extended period to a suspension of the base. This maintains a low instantaneous concentration of the diester, favoring the intramolecular pathway.
Suboptimal Base The choice of base is critical. Using a sterically hindered, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like THF or toluene can minimize side reactions.[1] Using sodium ethoxide in ethanol can lead to transesterification if not carefully controlled.
Reaction Temperature Lowering the reaction temperature can sometimes favor the intramolecular reaction, although it may decrease the overall reaction rate.[1]

Experimental Protocol: Minimizing Intermolecular Condensation

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Base Suspension: Suspend sodium hydride (1.1 equivalents) in anhydrous toluene.

  • Slow Addition: Dissolve diethyl adipate in anhydrous toluene and add it to the dropping funnel. Add the diethyl adipate solution dropwise to the stirred sodium hydride suspension over 4-6 hours.

  • Reaction: After the addition is complete, gently heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by slowly adding a chilled, dilute acid solution.

Visualization: Dieckmann Condensation vs. Intermolecular Claisen Condensation

G cluster_0 Desired Intramolecular Pathway (Dieckmann) cluster_1 Side Reaction: Intermolecular Condensation A Diethyl Adipate B Enolate A->B Base C Cyclic Intermediate B->C Intramolecular Attack D Ethyl 2-oxocyclopentanecarboxylate C->D Elimination of Ethoxide E 2x Diethyl Adipate F Enolate + Diethyl Adipate E->F Base G Linear Dimer F->G Intermolecular Attack

Caption: Intramolecular vs. Intermolecular Condensation Pathways.

II. Fischer Esterification Route

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid (cyclopentanecarboxylic acid) and an alcohol (ethanol) to form an ester.

Question 2: My Fischer esterification is resulting in a low yield, and my final product is contaminated with unreacted cyclopentanecarboxylic acid. How can I improve the conversion?

Answer:

The Fischer esterification is an equilibrium-limited reaction.[2][3] The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials. The key to a high yield is to shift the equilibrium towards the product side.

Causality: According to Le Châtelier's principle, removing a product (water) or using a large excess of a reactant (ethanol) will drive the reaction forward.

Troubleshooting & Optimization:

Possible Cause Suggested Solution
Equilibrium Limitation Use a large excess of ethanol . Often, ethanol can be used as the solvent for the reaction.[2][3]
Water Presence Remove water as it forms . This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[3] Alternatively, a strong dehydrating agent like concentrated sulfuric acid can be used as the catalyst.[2]
Inefficient Catalyst While sulfuric acid is common, solid acid catalysts like Amberlyst-15 can be used for easier separation and recycling.[4][5] The choice of catalyst can impact reaction time and side reactions.[4][6]

Experimental Protocol: High-Yield Fischer Esterification with a Dean-Stark Trap

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add cyclopentanecarboxylic acid, a 5-10 fold molar excess of ethanol, a suitable solvent that forms an azeotrope with water (e.g., toluene), and a catalytic amount of p-toluenesulfonic acid (TsOH).

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the denser water will separate and can be removed.

  • Monitoring: Monitor the reaction by observing the amount of water collected and by TLC or GC-MS analysis of the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Visualization: Fischer Esterification Equilibrium

G cluster_0 Driving the Equilibrium A Cyclopentanecarboxylic Acid + Ethanol B This compound + Water A->B H+ Catalyst D Remove Water (Dean-Stark) B->D C Excess Ethanol C->A

Caption: Shifting the Fischer Esterification Equilibrium.

III. Favorskii Rearrangement Route

The Favorskii rearrangement provides a route to this compound via the ring contraction of an α-halocyclohexanone, such as 2-chlorocyclohexanone, in the presence of a base like sodium ethoxide.[7][8][9]

Question 3: The Favorskii rearrangement of 2-chlorocyclohexanone is giving me a mixture of products, including some that appear to be unsaturated. How can I improve the selectivity for this compound?

Answer:

The Favorskii rearrangement proceeds through a cyclopropanone intermediate.[7][8] The regioselectivity of the ring opening of this intermediate and potential elimination side reactions can lead to a mixture of products.

Causality: The choice of base and reaction conditions can influence the relative rates of rearrangement and side reactions like elimination (E2) of HCl from 2-chlorocyclohexanone, which would lead to cyclohexenone derivatives.

Troubleshooting & Optimization:

Possible Cause Suggested Solution
Elimination Side Reactions Use a non-hindered alkoxide base like sodium ethoxide in ethanol at a controlled, moderate temperature. Avoid excessively high temperatures which can favor elimination.
Incorrect Base Stoichiometry Ensure at least one equivalent of base is used to drive the reaction to completion.
Presence of Water Water can lead to the formation of cyclopentanecarboxylic acid instead of the ethyl ester. Use anhydrous conditions.

Visualization: Favorskii Rearrangement Pathway and Side Reaction

G A 2-Chlorocyclohexanone B Enolate A->B Base E Cyclohexenone (Byproduct) A->E Elimination (E2) C Cyclopropanone Intermediate B->C Intramolecular SN2 D This compound C->D Nucleophilic Attack by Ethoxide & Ring Opening

Caption: Favorskii Rearrangement and Elimination Side Reaction.

Analytical Identification of Byproducts

Accurate identification of byproducts is crucial for effective troubleshooting. The following techniques are indispensable:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile components of the reaction mixture and providing information on their molecular weight and fragmentation patterns. The mass spectrum of this compound will show a characteristic molecular ion peak (M+) and fragmentation patterns corresponding to the loss of the ethoxy group (-OCH2CH3) and other fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of this compound will show characteristic signals for the ethyl group (a quartet and a triplet) and the cyclopentyl ring protons. Byproducts will have distinct NMR spectra that can be used for their identification.

Compound Expected ¹H NMR Signals (approx. ppm) Expected ¹³C NMR Signals (approx. ppm)
This compound 4.1 (q, 2H), 2.6 (m, 1H), 1.9-1.5 (m, 8H), 1.2 (t, 3H)~176 (C=O), ~60 (OCH₂), ~43 (CH), ~30 (CH₂), ~25 (CH₂), ~14 (CH₃)
Cyclopentanecarboxylic Acid 11-12 (br s, 1H), 2.7 (m, 1H), 1.9-1.5 (m, 8H)~182 (C=O), ~43 (CH), ~30 (CH₂), ~25 (CH₂)
Diethyl Adipate 4.1 (q, 4H), 2.3 (t, 4H), 1.6 (m, 4H), 1.2 (t, 6H)~173 (C=O), ~60 (OCH₂), ~34 (CH₂), ~24 (CH₂), ~14 (CH₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.

Purification Protocols

Fractional Distillation:

This technique is effective for separating liquids with different boiling points. It is particularly useful for removing lower-boiling starting materials or solvents from the higher-boiling this compound product.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Charge the Flask: Add the crude reaction mixture to the distillation flask along with a few boiling chips.

  • Heating: Gently heat the flask. The component with the lower boiling point will vaporize first, ascend the column, and condense into the receiving flask.

  • Fraction Collection: Monitor the temperature at the head of the column. Collect fractions over narrow temperature ranges. The temperature will plateau during the distillation of a pure component.

  • Product Collection: this compound has a boiling point of approximately 179-181 °C. Collect the fraction that distills in this range.

Column Chromatography:

For removing non-volatile impurities or byproducts with similar boiling points, column chromatography is the method of choice.

Step-by-Step Protocol:

  • Stationary Phase: Pack a chromatography column with silica gel or alumina.

  • Mobile Phase Selection: Determine an appropriate solvent system (eluent) using thin-layer chromatography (TLC). A good starting point for this compound is a mixture of hexanes and ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

optimizing reaction temperature for ethyl cyclopentanecarboxylate formation

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dedicated resource for optimizing the synthesis of ethyl cyclopentanecarboxylate, with a specific focus on the critical parameter of reaction temperature. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the nuances of this esterification, troubleshoot common issues, and ultimately, enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound, and how does temperature fundamentally influence it?

A1: The most common and direct method for synthesizing this compound is the Fischer esterification . This reaction involves treating cyclopentanecarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2]

The reaction is a reversible equilibrium process where the carboxylic acid and alcohol form an ester and water.[3][4][5]

Cyclopentanecarboxylic Acid + Ethanol ⇌ this compound + Water

Temperature plays a dual role in this equilibrium:

  • Kinetics: Increasing the temperature increases the rate at which the reaction approaches equilibrium.[3][6] This is because it provides the necessary activation energy for the reaction to proceed. Most esterifications are conducted at reflux to maximize the reaction rate.[7]

  • Thermodynamics: Fischer esterification is typically a slightly exothermic or nearly thermoneutral reaction.[8][9] According to Le Châtelier's principle, a significant increase in temperature for an exothermic reaction could slightly shift the equilibrium back towards the reactants. However, for esterification, the kinetic advantages of heating usually outweigh the minor unfavorable thermodynamic effects. The primary strategy for maximizing yield is not temperature manipulation for the equilibrium position, but rather the removal of water or the use of excess alcohol.[2][5][7]

The mechanism is a multi-step process involving the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water.[1][4][7]

Q2: My reaction yield is consistently low. How can I determine if the reaction temperature is the cause?

A2: Low yield is a common issue, and temperature is a prime suspect.[10][11] Here’s how to diagnose its role:

  • Incomplete Conversion: If you find a significant amount of unreacted cyclopentanecarboxylic acid after a reasonable time, the temperature may be too low. The reaction rate might be too slow to reach equilibrium within your experimental timeframe.[2] Monitoring the reaction via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) will confirm this.

    • Solution: Increase the temperature to the reflux point of the alcohol (for ethanol, approx. 78°C) to ensure the reaction proceeds at a reasonable rate.

  • Side Product Formation: If your analysis (e.g., GC-MS or NMR) shows unknown impurities, the temperature might be too high. Excessive heat can promote side reactions.[3] A common side reaction at high temperatures with a strong acid catalyst is the dehydration of ethanol to form diethyl ether.[2]

    • Solution: Lower the temperature slightly or consider using a milder catalyst. A temperature just sufficient for a steady reflux is often optimal.

  • Product Decomposition: Although this compound is relatively stable, prolonged exposure to very high temperatures (significantly above reflux) in the presence of a strong acid could potentially lead to degradation. Distillation at excessively high temperatures can also cause decomposition.[12]

    • Solution: Adhere to the recommended reflux temperature and use vacuum distillation for purification to keep the boiling temperature lower.

Q3: What is the optimal temperature range for this esterification, and how should I experimentally determine it?

A3: For Fischer esterification using ethanol, the optimal temperature is typically its boiling point under atmospheric pressure, which allows for a steady reflux (approximately 78°C). This provides a good balance between reaction rate and minimizing side reactions.[2][7]

However, the "optimal" temperature can be influenced by the catalyst, solvent, and scale. To pinpoint the ideal conditions for your specific setup, you can perform a small-scale parallel optimization experiment.

ParameterRecommended Range/ValueRationale
Reaction Temperature 70 - 80°C (Reflux)Maximizes reaction rate without promoting significant side reactions like ether formation.[2]
Ethanol 5-10 equivalents (or as solvent)Using excess alcohol shifts the equilibrium toward the product, increasing the yield.[4]
Catalyst (H₂SO₄) 1-3 mol%Provides sufficient catalytic activity. Higher concentrations can promote side reactions.
Reaction Time 2-6 hoursTypically sufficient to approach equilibrium. Monitor by TLC/GC for completion.

Troubleshooting Guide: Temperature-Related Issues

IssuePossible CauseSuggested Solution
Low Yield / Incomplete Reaction Temperature Too Low: Reaction rate is too slow to reach equilibrium in the allotted time.Ensure a steady reflux is achieved. Verify the heating mantle/oil bath temperature is set appropriately (e.g., ~20°C above the solvent's boiling point).[13]
Equilibrium Limitation: The reaction has simply reached its natural equilibrium point.This is often mistaken for a temperature issue. Drive the equilibrium forward by removing water with a Dean-Stark apparatus or by increasing the excess of ethanol.[2]
Significant Side Product Formation Temperature Too High: Promotes side reactions, such as the dehydration of ethanol to diethyl ether.Reduce the heating mantle temperature to maintain a gentle, not vigorous, reflux. Consider using a less aggressive catalyst if side reactions persist.
Darkening of Reaction Mixture Decomposition: The temperature is causing starting materials or the product to decompose, often due to a highly concentrated acid catalyst.Lower the reaction temperature. Ensure the catalyst concentration is not excessive. If using an oil bath, check for hot spots.
Reaction Stalls Prematurely Loss of Volatile Reactant: If the reflux condenser is inefficient, volatile ethanol can escape, altering stoichiometry and stopping the reaction.Ensure a continuous and adequate flow of cold water through the condenser. Check that all joints are properly sealed.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound via Fischer Esterification

This protocol outlines a standard procedure for the synthesis, emphasizing temperature control.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentanecarboxylic acid (e.g., 0.1 mol, 11.4 g).

  • Reagent Addition: Add a large excess of absolute ethanol (e.g., 100 mL). Begin stirring to dissolve the acid.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~0.5 mL, ~1 mol%). An exotherm may be observed.

  • Heating: Heat the mixture to a gentle reflux using a heating mantle or oil bath. The optimal temperature is the boiling point of ethanol (~78°C). Maintain this reflux for 3-4 hours.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) to observe the disappearance of the carboxylic acid spot.

  • Workup: Cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude ester by vacuum distillation to yield pure this compound.

Visualizations

General Experimental Workflow

G Figure 1. General Workflow for this compound Synthesis cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Reaction Setup (Acid, EtOH, Stir Bar) Catalyst 2. Add Catalyst (H₂SO₄) Setup->Catalyst Reflux 3. Heat to Reflux (~78°C, 3-4h) Catalyst->Reflux Monitor 4. Monitor Progress (TLC / GC) Reflux->Monitor Cool 5. Cool to RT Monitor->Cool Reaction Complete Neutralize 6. Neutralize Cool->Neutralize Extract 7. Extract Neutralize->Extract Purify 8. Dry & Purify (Vacuum Distillation) Extract->Purify Analysis Analysis Purify->Analysis Final Product

Caption: Workflow for synthesis and purification.

Troubleshooting Low Yield

G Figure 2. Troubleshooting Logic for Low Reaction Yield Start Low Yield Obtained CheckAnalysis Analyze Crude Mixture (GC / NMR) Start->CheckAnalysis Decision1 Significant Starting Material Remains? CheckAnalysis->Decision1 Action_IncreaseTemp Action: - Increase Reflux Time - Ensure Temp is ~78°C Decision1->Action_IncreaseTemp Yes Decision2 Significant Side Products Observed? Decision1->Decision2 No End Re-run Optimized Reaction Action_IncreaseTemp->End Action_DriveEq Action: - Use Dean-Stark Trap - Increase EtOH Excess Action_DriveEq->End Decision2->Action_DriveEq No (Likely an equilibrium issue) Action_DecreaseTemp Action: - Reduce Temperature to a gentler reflux - Lower Catalyst Conc. Decision2->Action_DecreaseTemp Yes Action_DecreaseTemp->End

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Preventing Hydrolysis of Ethyl Cyclopentanecarboxylate During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you minimize or prevent the unwanted hydrolysis of ethyl cyclopentanecarboxylate during the crucial workup phase of your synthesis.

Part 1: Understanding the Problem - The Fundamentals of Ester Hydrolysis

This section addresses the core chemical principles behind ester degradation during aqueous workups.

Q1: What is ester hydrolysis, and why is it a critical issue during the workup?

A1: Ester hydrolysis is a chemical reaction that breaks the ester bond in this compound, cleaving it into its parent cyclopentanecarboxylic acid and ethanol.[1][2] This process is a primary cause of reduced yield and product contamination. During a typical workup, the reaction mixture is exposed to water and residual acid or base catalysts, creating an environment ripe for this unwanted side reaction.

The reaction can be catalyzed by both acids and bases, and understanding these two pathways is the first step toward preventing them.[3]

  • Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification reaction.[1][4] The reaction is an equilibrium process, meaning that the presence of excess water during the workup can drive the reaction backward, from your desired ester to the starting materials.[3][5] The acid catalyst (e.g., residual H₂SO₄ from the esterification) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[6][7]

  • Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible.[8] A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon.[8] The resulting tetrahedral intermediate collapses, expelling the ethoxide (⁻OCH₂CH₃) leaving group. A rapid acid-base reaction then occurs where the newly formed carboxylic acid is deprotonated by the base to form a carboxylate salt, which is highly water-soluble and lost to the aqueous layer.[3][8] Because this final deprotonation step is so favorable, the reaction does not reverse.[8]

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) Ester_A This compound ProtonatedEster Protonated Ester (Activated Carbonyl) Ester_A->ProtonatedEster + H₃O⁺ ProtonatedEster->Ester_A - H₃O⁺ Tetrahedral_A Tetrahedral Intermediate ProtonatedEster->Tetrahedral_A + H₂O Tetrahedral_A->ProtonatedEster - H₂O Products_A Cyclopentanecarboxylic Acid + Ethanol Tetrahedral_A->Products_A - H₃O⁺, + H₂O Products_A->Tetrahedral_A + H₃O⁺, - H₂O Ester_B This compound Tetrahedral_B Tetrahedral Intermediate Ester_B->Tetrahedral_B + OH⁻ CarboxylicAcid Carboxylic Acid + Ethoxide Tetrahedral_B->CarboxylicAcid - ⁻OCH₂CH₃ Products_B Carboxylate Salt + Ethanol CarboxylicAcid->Products_B Deprotonation

Caption: Acid vs. Base-Catalyzed Hydrolysis Mechanisms.

Q2: What experimental factors accelerate hydrolysis during a workup?

A2: The rate of unwanted ester hydrolysis is influenced by several factors. Minimizing these factors during the workup is critical for maximizing product yield.

FactorImpact on Hydrolysis RateRationale & Mitigation Strategy
pH High rate at low (<4) and high (>8) pHBoth acid (H⁺) and base (OH⁻) are catalysts. The rate is slowest near neutral pH. Strategy: Rapidly neutralize any acid or base to a pH of ~7-8 using a mild reagent.[9][10]
Temperature Increases with temperatureHigher kinetic energy increases reaction frequency and success. Strategy: Cool the reaction mixture to room temperature or below (ice bath) before beginning the aqueous workup.
Contact Time Increases with longer exposure to aqueous phaseThe longer the ester is in contact with water, especially under non-neutral pH, the more hydrolysis will occur. Strategy: Perform extractions and washes efficiently and without delay. Do not let layers sit unseparated for extended periods.
Water Concentration High concentration favors hydrolysisAs a reactant in hydrolysis, excess water can shift the equilibrium away from the desired ester product, especially under acidic conditions.[5][11] Strategy: After initial washes, use a brine wash to "salt out" and remove bulk water, followed by a thorough drying step with an anhydrous salt.[12]
Steric Hindrance Decreases with more steric bulkBulky chemical groups near the ester functional group can sterically hinder the approach of water or hydroxide ions, slowing the rate of hydrolysis.[13] This is a molecular design consideration, but be aware that sterically hindered esters are generally more stable.
Part 2: Troubleshooting Guide - Diagnosing the Source of Hydrolysis

If you suspect hydrolysis is compromising your results, this decision tree can help pinpoint the cause.

Troubleshooting_Tree start Low Yield or Impure Product Suspected check_hydrolysis Is the impurity the carboxylic acid? start->check_hydrolysis acid_catalyst Was an acid catalyst used? check_hydrolysis->acid_catalyst Yes no_hydrolysis Issue may be incomplete reaction or other side products. check_hydrolysis->no_hydrolysis No neutralization_check Was the mixture fully neutralized before extraction? acid_catalyst->neutralization_check Yes base_wash_check Was a strong base (e.g., NaOH) used for washing? acid_catalyst->base_wash_check No acid_wash_issue Acid-catalyzed hydrolysis during workup. neutralization_check->acid_wash_issue No / Unsure neutralization_check->base_wash_check Yes solution_acid Solution: 1. Cool reaction before wash. 2. Use cold, saturated NaHCO₃. 3. Check pH of aqueous layer. acid_wash_issue->solution_acid base_wash_issue Base-catalyzed hydrolysis (saponification) occurred. base_wash_check->base_wash_issue Yes workup_duration Was the aqueous workup prolonged? base_wash_check->workup_duration No solution_base Solution: Use a milder base like saturated NaHCO₃ or dilute K₂CO₃. base_wash_issue->solution_base duration_issue Equilibrium-driven hydrolysis due to extended water contact. workup_duration->duration_issue Yes workup_duration->no_hydrolysis No solution_duration Solution: Perform washes quickly. Use brine wash to remove water. duration_issue->solution_duration

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.

Part 3: Preventative Strategies & Optimized Protocols

This section provides actionable protocols and explains the rationale behind reagent choices to proactively prevent hydrolysis.

Q3: How should I neutralize an acidic reaction mixture containing an ester?

A3: The choice of base is critical. A strong base like sodium hydroxide (NaOH) will rapidly neutralize the acid but will also aggressively hydrolyze your ester.[8][14] The ideal neutralizing agent is a base strong enough to neutralize the catalytic acid but not strong enough to significantly promote saponification. Saturated sodium bicarbonate (NaHCO₃) is the reagent of choice.

Reagent Comparison: Neutralizing Agents

ReagentChemical FormulaApprox. pH (1% Sol.)BasicityKey Consideration
Sodium Bicarbonate NaHCO₃8-9Weak BaseRecommended. Neutralizes strong acids effectively with minimal risk of ester hydrolysis.[15] Generates CO₂ gas, requiring careful venting.[12]
Sodium Carbonate Na₂CO₃11-12Stronger BaseUse with caution. More effective for neutralizing large amounts of acid but poses a higher risk of hydrolysis than bicarbonate.[16][17][18]
Sodium Hydroxide NaOH13-14Strong BaseNot Recommended. High concentration of OH⁻ ions will cause rapid and irreversible saponification of the ester.[8][11]
Experimental Protocol: Optimized Aqueous Workup

This protocol outlines a typical workup procedure following a Fischer esterification reaction (e.g., using H₂SO₄ catalyst) designed to isolate this compound while minimizing its hydrolytic decomposition.

  • Cool the Reaction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. For sensitive esters, it is advisable to then place the flask in an ice bath.

  • Dilute with Solvent: Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether. This ensures the ester product is fully dissolved in the organic phase.[19]

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • Neutralization Wash: Add a portion of cold, saturated aqueous NaHCO₃ solution to the funnel.

    • Causality: Using a saturated solution helps to decrease the solubility of the organic ester in the aqueous layer (salting out).[12] Cold temperature slows the rate of all reactions, including potential hydrolysis.

    • Caution: Swirl the unstoppered funnel initially to control the rate of CO₂ evolution before stoppering and shaking.[12] Vent frequently.

    • Continue washing with fresh portions of NaHCO₃ solution until no more gas evolves. This indicates that all acid has been neutralized.

    • Validation: After the final wash, you can check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8).[12]

  • Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine).[12]

    • Causality: This step helps to remove the bulk of dissolved water from the organic layer, making the final drying step more efficient.[12] It further reduces the solubility of the ester in any remaining aqueous phase.

  • Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent.

    • Validation: Add the agent until it no longer clumps together and flows freely, which indicates all trace water has been absorbed.

  • Isolate the Product: Filter or decant the organic solution away from the drying agent. The solvent can then be removed using a rotary evaporator to yield the crude ester, which can be further purified if necessary (e.g., by distillation).[20]

Q4: Which drying agent is best for an organic solution of this compound?

A4: The ideal drying agent should be efficient at removing water, fast-acting, and, most importantly, chemically inert towards the ester.

Data Table: Common Drying Agents for Esters

Drying AgentFormulaCapacitySpeedCompatibility with EstersComments
Sodium Sulfate Na₂SO₄HighSlowExcellent A neutral salt, safe for esters. It's slow, so allow sufficient time (15-30 min) for drying. The decahydrate is unstable above 32°C.[21]
Magnesium Sulfate MgSO₄HighFastExcellent Slightly acidic but generally safe for most esters. Faster and more efficient than Na₂SO₄.[22]
Calcium Chloride CaCl₂HighMediumUse with Caution Can form adducts with the carbonyl oxygen of some esters and is unsuitable for alcohols, which may be present as byproducts.[21]
Potassium Carbonate K₂CO₃MediumMediumGood Basic drying agent. Suitable for esters but will also neutralize any residual acids.[21]

Recommendation: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are the most reliable choices for drying organic solutions containing esters.[22]

References

common side reactions in the Fischer esterification of cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Esterification of Cyclopentanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices. Our goal is to equip you with the knowledge to anticipate and resolve common side reactions and challenges encountered during this fundamental organic transformation.

Introduction: The Nuances of Esterifying a Cyclic Carboxylic Acid

The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[1][2] While the principles are straightforward, the esterification of cyclopentanecarboxylic acid presents unique considerations due to its cyclic nature. The stability of the five-membered ring and the reactivity of the corresponding alcohol (if cyclopentanol is formed in situ or used as a reagent) can influence the reaction pathway and lead to specific side products. This guide will delve into these subtleties, providing you with the expertise to optimize your reaction for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of when performing a Fischer esterification of cyclopentanecarboxylic acid?

A1: The most prevalent side reactions typically stem from the alcohol used in the esterification, especially under the strong acidic conditions and heat of the reaction. These include:

  • Dehydration of the Alcohol: If you are using an alcohol like ethanol, it can dehydrate to form ethene. If cyclopentanol were the alcohol, it would dehydrate to cyclopentene.[3][4]

  • Ether Formation: The alcohol can undergo intermolecular dehydration to form a symmetric ether. For example, two molecules of ethanol can form diethyl ether.[5][6]

  • Polymerization: If an alkene is formed as a side product (e.g., cyclopentene from the dehydration of cyclopentanol), it can subsequently polymerize under the acidic conditions.[7][8][9]

  • Rearrangement Reactions: Although less common with the relatively stable cyclopentyl carbocation, rearrangements can occur, especially if the reaction is driven at high temperatures for extended periods.[10]

Q2: I'm observing a low yield of my desired ester. What are the likely causes?

A2: Low yields in Fischer esterification are often multifactorial. The primary reasons include:

  • Reversible Nature of the Reaction: The Fischer esterification is an equilibrium process. The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus limiting the yield.[1][11]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.

  • Suboptimal Catalyst Concentration: Too little acid catalyst will result in a slow reaction, while too much can promote side reactions.

  • Loss During Workup: The purification process, including extractions and distillations, can lead to product loss if not performed carefully.

Q3: Can the cyclopentanecarboxylic acid itself undergo side reactions?

A3: Cyclopentanecarboxylic acid is generally stable under Fischer esterification conditions. The cyclopentane ring is less strained than smaller rings like cyclopropane and cyclobutane, making it less susceptible to ring-opening reactions. While sulfonation of aliphatic compounds is possible with strong sulfonating agents, it is not a common side reaction with sulfuric acid as a catalyst in this context.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Fischer esterification of cyclopentanecarboxylic acid.

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Low Ester Yield with Significant Unreacted Carboxylic Acid Equilibrium not shifted towards products.1. Increase the amount of alcohol: Using the alcohol as the solvent is a common and effective strategy to drive the equilibrium forward.[1] 2. Remove water as it forms: Employ a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. This is a highly effective method to push the reaction to completion. 3. Increase reaction time: Monitor the reaction progress by TLC or GC to ensure it has reached completion.
Presence of a Low-Boiling Point Impurity Formation of an alkene (e.g., cyclopentene) via alcohol dehydration.1. Optimize reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize dehydration.[5] 2. Choose a milder acid catalyst: Consider using p-toluenesulfonic acid (p-TsOH) instead of sulfuric acid, as it can be less prone to causing dehydration.
Isolation of a High-Boiling Point Byproduct Formation of a symmetric ether (e.g., dicyclopentyl ether) from the alcohol.1. Control the reaction temperature: Similar to preventing alkene formation, lower temperatures can disfavor ether formation.[5] 2. Use a larger excess of the carboxylic acid: While less common, shifting the stoichiometry can sometimes alter the course of side reactions.
Formation of a Polymeric Residue Polymerization of an alkene byproduct.1. Strict temperature control: Avoid excessive heating, which favors alkene formation and subsequent polymerization. 2. Quench the reaction promptly: Once the reaction is complete, cool it down and proceed with the workup to prevent further side reactions.

Experimental Protocols

Standard Fischer Esterification of Cyclopentanecarboxylic Acid with Ethanol
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentanecarboxylic acid (1.0 eq), absolute ethanol (10 eq), and concentrated sulfuric acid (0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully add the mixture to a separatory funnel containing ice-cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by fractional distillation to obtain the pure product.

Fischer Esterification with Water Removal (Dean-Stark Apparatus)
  • Setup: To a round-bottom flask, add cyclopentanecarboxylic acid (1.0 eq), the desired alcohol (1.5-2.0 eq), a suitable solvent that forms an azeotrope with water (e.g., toluene), and an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq). Attach a Dean-Stark trap and a reflux condenser.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup and Purification: Follow steps 3-6 from the standard protocol.

Visualizing the Reaction Pathways

To better understand the potential outcomes of the reaction, the following diagrams illustrate the desired esterification pathway and the primary side reactions.

Fischer_Esterification_Pathways Reactants Cyclopentanecarboxylic Acid + Alcohol (+ Acid Catalyst) Ester Desired Ester + Water Reactants->Ester Esterification Alkene Alkene + Water (from Alcohol Dehydration) Reactants->Alkene Side Reaction 1 Ether Symmetric Ether + Water (from Alcohol Dehydration) Reactants->Ether Side Reaction 2 Polymer Polymer Alkene->Polymer Side Reaction 3

Caption: Primary reaction pathways in the Fischer esterification of cyclopentanecarboxylic acid.

Troubleshooting_Workflow Start Low Ester Yield Check_Equilibrium Is water being removed effectively? Start->Check_Equilibrium Use_Dean_Stark Implement Dean-Stark trap or increase excess alcohol. Check_Equilibrium->Use_Dean_Stark No Check_Side_Reactions Analyze crude product for byproducts (GC-MS, NMR). Check_Equilibrium->Check_Side_Reactions Yes Use_Dean_Stark->Check_Side_Reactions Alkene_Ether_Detected Alkene or Ether Detected? Check_Side_Reactions->Alkene_Ether_Detected Optimize_Temp Lower reaction temperature. Alkene_Ether_Detected->Optimize_Temp Yes Check_Time_Temp Was reaction time/temperature sufficient? Alkene_Ether_Detected->Check_Time_Temp No Success Improved Yield Optimize_Temp->Success Increase_Time_Temp Increase reaction time or temperature. Check_Time_Temp->Increase_Time_Temp No Check_Time_Temp->Success Yes Increase_Time_Temp->Success

Caption: A logical workflow for troubleshooting low yield in Fischer esterification.

References

issues with the separation of ethyl cyclopentanecarboxylate from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of ethyl cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical protocols necessary to overcome common separation challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

A1: The most frequent impurities originate from the starting materials and byproducts of the Fischer-Speier esterification reaction.[1][2] These typically include:

  • Unreacted Cyclopentanecarboxylic Acid: Due to the equilibrium nature of the esterification reaction, some starting carboxylic acid may remain.[3]

  • Excess Ethanol: Often, an excess of the alcohol is used to drive the reaction forward, leading to its presence in the crude product.[3]

  • Water: As a byproduct of the esterification, water will be present in the reaction mixture.

  • Acid Catalyst: If a homogenous acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used, it will need to be neutralized and removed.[1]

Q2: My final product has a sharp, acidic odor. What is the likely cause?

A2: A persistent acidic odor is a strong indicator of residual cyclopentanecarboxylic acid in your purified this compound. This suggests that the neutralization and washing steps were insufficient to completely remove the acidic starting material.

Q3: I'm experiencing a low yield of purified this compound. What are the potential reasons?

A3: Low yields can be attributed to several factors throughout the synthesis and purification process:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction. To maximize the yield, it's crucial to shift the equilibrium towards the product side. This can be achieved by using an excess of one reactant (usually the less expensive one, like ethanol) or by removing the water byproduct as it forms, for instance, with a Dean-Stark apparatus.[3]

  • Losses During Workup: Significant product loss can occur during the liquid-liquid extraction phase if the phases are not separated correctly or if an insufficient volume of organic solvent is used for extraction.

  • Decomposition During Distillation: If the distillation is carried out at a temperature that is too high, the ester could potentially decompose. Vacuum distillation is recommended to lower the boiling point and mitigate this risk.

  • Product Adherence to Glassware: Ensure all glassware is properly rinsed with the appropriate solvent to recover as much product as possible at each transfer step.

Q4: Does this compound form azeotropes with common solvents?

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the purification of this compound.

Issue 1: Incomplete Separation of Layers During Liquid-Liquid Extraction

Symptoms:

  • A cloudy or indistinct interface between the organic and aqueous layers.

  • Formation of a stable emulsion.

Causality and Scientific Explanation: Emulsions are colloidal suspensions of one liquid in another, stabilized by substances that have affinity for both phases. In the context of ester workups, unreacted carboxylic acids or their salts can act as surfactants, leading to the formation of stable emulsions. Insufficient ionic strength in the aqueous phase can also contribute to this issue.

Troubleshooting Protocol:

  • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer will decrease the solubility of organic compounds in it and help to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the transfer of solutes between phases without forming a stable emulsion.

  • Allow Sufficient Time: Let the separatory funnel stand undisturbed for a longer period to allow the layers to separate.

  • Filtration: In stubborn cases, passing the emulsified layer through a pad of celite or glass wool can help to break the emulsion.

Issue 2: Low Purity of this compound After Distillation

Symptoms:

  • The boiling point range during distillation is broad.

  • Spectroscopic analysis (e.g., NMR, GC-MS) of the distilled product shows the presence of impurities.

Causality and Scientific Explanation: A broad boiling point range suggests the presence of multiple components in the mixture being distilled. If the boiling points of the impurities are close to that of this compound, simple distillation will not be effective. Fractional distillation, which provides multiple theoretical plates for separation, is necessary in such cases.[7]

Troubleshooting Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus, ensuring the fractionating column is packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibria.

  • Slow and Steady Heating: Heat the distillation flask slowly and evenly to allow for the establishment of a temperature gradient in the fractionating column.

  • Monitor the Head Temperature: The temperature at the head of the column should be monitored closely. Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound.

  • Vacuum Distillation: To prevent thermal decomposition and to better separate high-boiling impurities, perform the fractional distillation under reduced pressure.

Issue 3: Co-elution of Impurities During Column Chromatography

Symptoms:

  • Collected fractions from the column are not pure, containing both the product and impurities.

  • Poor separation is observed on the TLC analysis of the fractions.

Causality and Scientific Explanation: Co-elution occurs when the product and impurities have similar affinities for the stationary phase and mobilities in the mobile phase. This can be due to an inappropriate choice of solvent system (eluent) or overloading the column with the crude product.

Troubleshooting Protocol: Optimizing Column Chromatography

  • Solvent System Selection: Before running the column, perform a thorough TLC analysis with different solvent systems (e.g., various ratios of hexane and ethyl acetate) to find an eluent that gives good separation between your product and the impurities. Aim for an Rf value of around 0.3 for the this compound.

  • Gradient Elution: Start with a less polar solvent system to elute the less polar impurities first. Then, gradually increase the polarity of the eluent to elute your product, leaving the more polar impurities on the column.

  • Column Packing and Loading: Ensure the silica gel is packed uniformly to avoid channeling. Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. Overloading the column will lead to broad peaks and poor separation.

Data and Protocols

Physicochemical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Solubility
This compound C₈H₁₄O₂142.20178.1 (at 760 mmHg)[8]0.995[8]Low solubility in water; soluble in organic solvents.[9]
Cyclopentanecarboxylic acidC₆H₁₀O₂114.14216[10]1.05[10]Moderately soluble in water; soluble in ethanol and ether.[11]
EthanolC₂H₆O46.0778.37[12][13]0.789Miscible with water.[14]
Experimental Workflows

Workflow 1: Liquid-Liquid Extraction for Removal of Acidic Impurities

G crude_mixture Crude Reaction Mixture (Ester, Acid, Alcohol, Catalyst) separatory_funnel Add to Separatory Funnel with Diethyl Ether and NaHCO₃(aq) crude_mixture->separatory_funnel shake_vent Shake Gently and Vent separatory_funnel->shake_vent separate_layers Allow Layers to Separate shake_vent->separate_layers aqueous_layer Aqueous Layer (Sodium Cyclopentanecarboxylate, Excess NaHCO₃, Catalyst) separate_layers->aqueous_layer Drain organic_layer Organic Layer (this compound, Ethanol, Diethyl Ether) separate_layers->organic_layer wash_brine Wash Organic Layer with Brine organic_layer->wash_brine dry_organic Dry with Anhydrous MgSO₄ wash_brine->dry_organic filter_concentrate Filter and Concentrate dry_organic->filter_concentrate crude_ester Crude this compound filter_concentrate->crude_ester G crude_ester Crude this compound distillation_setup Set up Fractional Distillation Apparatus (under vacuum if needed) crude_ester->distillation_setup heat_slowly Heat Gently distillation_setup->heat_slowly collect_fractions Collect Fractions Based on Boiling Point heat_slowly->collect_fractions low_boiling Low-Boiling Fraction (e.g., residual solvent, ethanol) collect_fractions->low_boiling First to distill product_fraction Main Fraction (Pure this compound) at constant boiling point collect_fractions->product_fraction Second to distill high_boiling High-Boiling Residue (e.g., unreacted acid) collect_fractions->high_boiling Remains in flask purity_check Analyze Purity of Main Fraction (GC, NMR) product_fraction->purity_check

References

Technical Support Center: Minimizing Impurity Formation in the Synthesis of Ethyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, focusing on the critical aspect of impurity minimization. Here, we move beyond procedural steps to explain the underlying chemical principles, ensuring a robust and reproducible synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most prevalent and straightforward method is the Fischer-Speier esterification of cyclopentanecarboxylic acid with ethanol, using a strong acid catalyst.[1][2] This equilibrium-driven reaction is favored for its operational simplicity and the use of readily available starting materials.[3][4]

Q2: What are the primary impurities I should expect in this synthesis?

The main impurities typically encountered are:

  • Unreacted Cyclopentanecarboxylic Acid: Due to the reversible nature of Fischer esterification, incomplete conversion is a common issue.[4][5]

  • Dicyclopentyl Ether: This can form as a byproduct, particularly at elevated temperatures, through the acid-catalyzed dehydration of cyclopentanol (if used as a starting material) or potentially from side reactions involving the cyclopentyl moiety.[6]

  • Byproducts from Transesterification: If other alcohols are present as impurities in the ethanol or if the reaction is not properly controlled, the formation of different esters is possible.[7][8]

  • Decarboxylation Products: Although less common under standard esterification conditions, at excessively high temperatures, cyclopentanecarboxylic acid can undergo decarboxylation to form cyclopentane.[9][10]

Q3: How can I drive the Fischer esterification towards maximum product formation and minimize unreacted starting material?

To shift the reaction equilibrium towards the formation of this compound, two primary strategies based on Le Chatelier's principle are employed:

  • Use of Excess Reactant: Employing a large excess of ethanol, which can also serve as the solvent, will drive the equilibrium towards the product side.[2][4]

  • Removal of Water: As water is a byproduct of the reaction, its continuous removal will prevent the reverse hydrolysis reaction and favor the forward esterification process.[4][5] This is often achieved using a Dean-Stark apparatus.[6]

Q4: What is the role of the acid catalyst, and which one should I choose?

The acid catalyst protonates the carbonyl oxygen of the cyclopentanecarboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[1][11] Common choices for catalysts include:

  • Sulfuric Acid (H₂SO₄): Highly effective and widely used. It also acts as a dehydrating agent.[5]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle than sulfuric acid, and is also a strong acid catalyst.[12]

  • Polymeric Resin Sulfonic Acids (e.g., Nafion-HR): These are solid acid catalysts that can be easily filtered off after the reaction, simplifying purification.[13]

The choice of catalyst may depend on the scale of the reaction and the desired purification method.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

A low yield is often indicative of an incomplete reaction or product loss during workup.

Possible Causes & Solutions:

Cause Scientific Rationale Suggested Solution
Insufficient Reaction Time or Temperature The Fischer esterification is an equilibrium-controlled process and requires sufficient thermal energy and time to reach completion.[1]Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Increase the reflux time or reaction temperature as needed, but be mindful of potential side reactions at excessively high temperatures.[6]
Ineffective Water Removal The presence of water, a byproduct, will drive the equilibrium back towards the starting materials, reducing the yield of the ester.[4]Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently.[6] Alternatively, use a drying agent like molecular sieves within the reaction mixture.[5]
Inadequate Catalyst Activity or Concentration The catalyst is crucial for activating the carboxylic acid. An insufficient amount or deactivated catalyst will result in a slow or incomplete reaction.[2]Use a fresh, anhydrous acid catalyst. Typically, 1-5 mol% of the catalyst relative to the carboxylic acid is sufficient.[13]
Product Loss During Aqueous Workup This compound has some solubility in water, which can lead to losses during the washing steps.Minimize the volume of aqueous washes. Use a saturated brine solution for the final wash to decrease the solubility of the organic product in the aqueous layer.[6]

Logical Flow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reaction Was the reaction monitored to completion (TLC/GC)? start->check_reaction check_water Was water effectively removed (e.g., Dean-Stark)? check_reaction->check_water Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_catalyst Was the catalyst fresh and used in sufficient quantity? check_water->check_catalyst Yes check_water->incomplete_reaction No check_workup Was the aqueous workup performed with minimal water and brine wash? check_catalyst->check_workup Yes check_catalyst->incomplete_reaction No check_workup->start Yes, issue persists product_loss Product Loss During Workup check_workup->product_loss No increase_time_temp Solution: Increase reflux time/temperature and monitor. incomplete_reaction->increase_time_temp improve_water_removal Solution: Check Dean-Stark setup or add drying agent. incomplete_reaction->improve_water_removal optimize_catalyst Solution: Use fresh catalyst and/or optimize loading. incomplete_reaction->optimize_catalyst optimize_workup Solution: Minimize aqueous washes and use brine. product_loss->optimize_workup

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Unreacted Cyclopentanecarboxylic Acid in the Final Product

Detecting the starting carboxylic acid in your purified ester indicates either an incomplete reaction or inefficient purification.

Possible Causes & Solutions:

Cause Scientific Rationale Suggested Solution
Incomplete Reaction As mentioned, the reaction is an equilibrium. Without driving it to completion, unreacted starting material will remain.Refer to the solutions for "Low Yield" to push the reaction further towards the product.[2][4]
Inefficient Acid Removal During Workup The acidic starting material needs to be effectively neutralized and removed during the aqueous workup.Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the cessation of CO₂ evolution. This will convert the carboxylic acid into its water-soluble carboxylate salt.[6][14]
Co-distillation During Purification If there is a significant amount of unreacted acid, it may co-distill with the product, especially under reduced pressure.Ensure the workup step to remove the acid is performed meticulously before distillation. A fractional distillation setup can also improve separation.
Issue 3: Formation of High-Boiling Point Impurities

The presence of impurities with a higher boiling point than the desired product can complicate purification by distillation.

Possible Causes & Solutions:

Cause Scientific Rationale Suggested Solution
Ether Formation At high temperatures, the acid catalyst can promote the intermolecular dehydration of two alcohol molecules to form an ether. While more common with the alcohol reactant, side reactions involving the cyclopentyl moiety can occur.[6]Maintain the lowest effective reflux temperature. Avoid prolonged heating after the reaction has reached completion.
Intermolecular Condensation Reactions Under harsh conditions, side reactions like intermolecular Claisen condensation (if other enolizable esters are present) could lead to higher molecular weight byproducts.[15]Adhere to optimized reaction temperatures and times. Ensure the purity of starting materials.

Experimental Workflow for Synthesis and Purification

SynthesisWorkflow start Start: Reactant Charging reactants Charge Flask: - Cyclopentanecarboxylic Acid (1 eq) - Ethanol (≥ 3 eq, solvent) - Toluene (for azeotrope) - Acid Catalyst (e.g., p-TsOH, 1-5 mol%) start->reactants reflux Reflux with Dean-Stark Apparatus reactants->reflux monitor Monitor Reaction by TLC/GC reflux->monitor workup Aqueous Workup monitor->workup Reaction Complete wash_h2o 1. Wash with Water workup->wash_h2o wash_bicarb 2. Wash with sat. NaHCO₃ wash_h2o->wash_bicarb wash_brine 3. Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: General workflow for synthesis and purification.

III. Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound, incorporating best practices for impurity minimization.

Materials:

  • Cyclopentanecarboxylic acid

  • Anhydrous Ethanol (large excess)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add cyclopentanecarboxylic acid (1.0 equivalent), anhydrous ethanol (at least 3 equivalents), and toluene (approximately 20% of the ethanol volume).

  • Catalyst Addition: Add p-toluenesulfonic acid (0.02-0.05 equivalents).

  • Reflux: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.[6]

  • Reaction Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC (a more polar spot) or GC.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup: Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with water, saturated sodium bicarbonate solution (carefully, due to CO₂ evolution) until no more gas is evolved, and finally with brine.[6]

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation to obtain the final product.

IV. References

  • Christoffers, J. (2002). 2-(3-OXOBUTYL)CYCLOPENTANONE-2-CARBOXYLIC ACID ETHYL ESTER. Organic Syntheses, 78, 249. 16

  • BenchChem. (2025). Technical Support Center: Purification of Ethyl 2-Hydroxycyclopentanecarboxylate. BenchChem. 15

  • Biosynth. (n.d.). Ethyl cyclopentane carboxylate | 5453-85-0. Biosynth. 17

  • Google Patents. (n.d.). US20060094843A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof. 18

  • CymitQuimica. (n.d.). CAS 5453-85-0: this compound. CymitQuimica. 3

  • Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives. 13

  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. 14

  • PrepChem.com. (n.d.). Preparation of ethyl 2-n-hexyl-3-oxo-cyclopentanecarboxylate. 12

  • Stoltz, B. M., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxyl. Caltech. 19

  • SIELC Technologies. (2018, May 16). This compound. 20

  • Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. --INVALID-LINK--

  • ResearchGate. (2025, August 7). Diastereoselective Decarboxylation of Cyclopentene Dicarboxylic Acid Derivatives. 21

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. 5

  • Wikipedia. (n.d.). Fischer–Speier esterification. 1

  • ChemSynthesis. (2025, May 20). This compound. 22

  • Angolan Industry and Chemical Engineering Journal. (2021, December 12). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. 23

  • Wikipedia. (n.d.). Cyclopentanecarboxylic acid. 24

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. 4

  • ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. 25

  • Master Organic Chemistry. (2022, November 10). Transesterification. 7

  • Wikipedia. (n.d.). Transesterification. 8

  • BenchChem. (2025). Technical Support Center: Optimizing Cyclopentyl Propionate Synthesis. BenchChem. 6

  • Chemistry Steps. (n.d.). Fischer Esterification. 2

  • Wikipedia. (n.d.). Decarboxylation. 9

  • ResearchGate. (n.d.). Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. 26

  • Allen, A. (n.d.). Decarboxylation Reaction. Allen Overseas. 10

  • SciSpace. (n.d.). Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction. 27

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. 28

  • YouTube. (2020, April 7). MCQ about decarboxylation of cyclopropane carboxylic acid: For exams like, CSIR-NET, BS-MS, IIT-JAM. 29

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). 11

  • Patsnap. (n.d.). Preparation method of cyclopentanecarboxylic acid. 30

  • YouTube. (2025, January 9). Decarboxylation of Carboxylic Acids. 31

  • YouTube. (2025, March 16). Synthesis of a Cycloketone from Dicarboxylic Acid. 32

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. 33

  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. 34

  • Chemistry LibreTexts. (2023, January 22). Transesterification. 35

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. 36

References

dealing with emulsion formation during the extraction of ethyl cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and foundational knowledge for researchers, scientists, and drug development professionals encountering emulsion formation during the liquid-liquid extraction of ethyl cyclopentanecarboxylate. Our focus is on providing practical, effective solutions grounded in chemical principles to ensure robust and reproducible separations.

Frequently Asked Questions (FAQs)
Q1: What exactly is an emulsion, and why does it form during my extraction?

A1: An emulsion is a stable mixture of two immiscible liquids (like your organic solvent and the aqueous phase) where one liquid is dispersed as fine droplets within the other.[1] This stable state is often kinetically trapped and will not resolve on its own.

Causality: The formation is typically driven by two main factors:

  • Mechanical Energy: Vigorous shaking or mixing during the extraction provides the energy to break up the liquid phases into tiny droplets, dramatically increasing the interfacial surface area.[1]

  • Surfactant-like Impurities: The stability of the emulsion is due to the presence of emulsifying agents or surfactants. These are molecules that possess both a polar (hydrophilic) head and a non-polar (hydrophobic) tail.[1][2] They accumulate at the oil-water interface, reducing the interfacial tension and preventing the small droplets from coalescing back into a bulk phase. In a typical reaction workup, these can be residual starting materials, byproducts, or even phase-transfer catalysts.[2][3]

This compound itself has a density of approximately 0.995 g/cm³, which is very close to that of water (~1.0 g/cm³).[4][5] This minimal density difference between the organic product and the aqueous phase can further hinder gravitational separation and promote stable emulsions.

Q2: Are there simple preventative measures I can take before an emulsion even forms?

A2: Absolutely. Prevention is always more efficient than breaking a stable emulsion.

  • Gentle Agitation: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel. This is often sufficient to achieve partition equilibrium without imparting the high mechanical energy required for emulsification.[2]

  • Pre-emptive "Salting Out": Before beginning the extraction, increase the ionic strength of the aqueous phase. Dissolving a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) into the aqueous layer makes it more polar.[2][6] This effect, known as "salting out," decreases the solubility of organic compounds in the aqueous phase and can destabilize potential emulsifying agents, making emulsion formation less favorable.[1]

Troubleshooting Guide: Breaking a Formed Emulsion

Once an emulsion has formed, a systematic approach is required to resolve it. The following Q&A guide provides a tiered strategy, from the simplest physical methods to more robust chemical interventions.

Q3: I've just noticed a cloudy interface. What is the very first thing I should do?

A3: Patience and minimal intervention.

  • Wait: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, a weakly formed emulsion will break on its own as the droplets slowly coalesce.[7]

  • Gentle Mechanical Agitation: Gently swirl the funnel or tap the side of the glass.[6] This can provide enough energy to disrupt the droplet interface and encourage coalescence without re-introducing significant mixing energy. A glass stirring rod can also be used to gently agitate the emulsion layer itself.[7]

Q4: Waiting didn't work. What is the next step?

A4: The next step is to chemically alter the properties of the aqueous phase by increasing its ionic strength.

  • Add Brine: Add a small amount of a saturated sodium chloride solution (brine). The high concentration of ions helps to dehydrate the dispersed droplets and disrupts the stabilizing surfactant layer, forcing the organic material into the non-aqueous phase.[1][8]

  • Add Solid Salt: If brine is not effective or would cause too much dilution, add solid (anhydrous) sodium chloride or sodium sulfate directly to the funnel and swirl.[9] The dissolving salt creates a highly concentrated ionic environment right at the interface.

Q5: My emulsion is particularly stubborn. Are there more aggressive techniques?

A5: Yes. If increasing the ionic strength is insufficient, you can employ more forceful physical or chemical methods. The choice depends on the available equipment and the chemical stability of your product.

MethodPrinciple of ActionBest For
Centrifugation Applies a strong g-force that mechanically overcomes the forces stabilizing the emulsion, forcing the denser phase to the bottom.[10][11]Highly stable or finely dispersed emulsions. This is often the most effective physical method.[7][12]
pH Adjustment Alters the charge of acidic or basic emulsifying agents (e.g., soaps, amines). Protonating or deprotonating these species can disrupt their amphiphilic nature and break their stabilizing effect at the interface.[6][13]Emulsions stabilized by pH-sensitive compounds like acidic or basic byproducts.
Filtration Passing the entire mixture through a physical medium can break the droplets.Emulsions containing fine solid particulates (Pickering emulsions) or those that are less stable.[9][14]
Solvent Addition Adding a small amount of a different solvent can alter the polarity of the organic phase, improving the solubility of the emulsifying agent in one of the layers and destabilizing the interface.[1][2][8]When other methods fail and the added solvent can be easily removed later (e.g., by rotary evaporation).

Below is a decision-making workflow for addressing emulsion formation.

G cluster_advanced Advanced Techniques start Emulsion Formed? wait 1. Let it stand 2. Gentle swirling start->wait Yes ph_adjust Adjust pH (Acid or Base) start->ph_adjust filter Filter through Celite® or Glass Wool start->filter solvent Add a Different Solvent (e.g., Methanol, THF) start->solvent salt Add Saturated Brine or Solid NaCl wait->salt Unresolved resolved Phases Separated wait->resolved Resolved centrifuge Centrifuge the Mixture salt->centrifuge Unresolved salt->resolved Resolved centrifuge->resolved ph_adjust->resolved filter->resolved solvent->resolved

Troubleshooting Decision Workflow
Experimental Protocols

Protocol 1: Breaking an Emulsion with Brine ("Salting Out")
  • Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Addition: Add the brine solution to the separatory funnel containing the emulsion, typically 10-20% of the total aqueous volume.

  • Mixing: Stopper the funnel and gently invert it 2-3 times to mix the brine with the aqueous phase. Do not shake vigorously.

  • Observation: Place the funnel back on the ring stand and allow it to sit. Observe the interface for signs of separation. This process can sometimes take several minutes.

  • Separation: Once the layers have clearly separated, drain the lower (aqueous) layer and proceed with your extraction.

Protocol 2: Breaking an Emulsion by Centrifugation
  • Transfer: Carefully divide the emulsion mixture into two or more centrifuge tubes, ensuring they are balanced to within the specifications of your centrifuge.

  • Centrifugation: Place the balanced tubes in the centrifuge. Spin the samples at a moderate speed (e.g., 3000 rpm) for 5-15 minutes.[12] Higher speeds may be necessary for very stable emulsions.

  • Recovery: Carefully remove the tubes. The mixture should be separated into distinct aqueous and organic layers, possibly with a small plug of solid interfacial material.

  • Separation: Use a pipette to carefully transfer the desired layer to a clean flask. If there is a solid plug, it is often best to pipette the top layer and then decant the bottom layer away from the solid.

Protocol 3: Filtration through a Drying Agent

This method combines breaking the emulsion with drying the organic layer.

  • Preparation: Place a small plug of glass wool into the neck of a funnel and add a layer of anhydrous sodium sulfate (Na₂SO₄), approximately 2-3 cm deep.[6][7]

  • Filtration: Carefully pour the entire emulsion mixture through the funnel into a clean collection flask.

  • Mechanism: The anhydrous sodium sulfate physically disrupts the droplets while simultaneously absorbing water, which helps to break the emulsion.[15] The organic phase will pass through into the collection flask, while the aqueous phase and some of the emulsified material will be retained by the drying agent.

  • Rinse: Rinse the sodium sulfate with a small amount of fresh, dry extraction solvent to recover any residual product.

The diagram below illustrates the stabilizing effect of surfactant-like molecules at the oil-water interface and how adding salt disrupts this layer, leading to coalescence and phase separation.

G cluster_0 1. Stable Emulsion cluster_droplet cluster_1 2. 'Salting Out' Effect cluster_droplet2 Aqueous Phase Aqueous Phase s1 h1 s1->h1 s2 h2 s2->h2 s3 h3 s3->h3 s4 h4 s4->h4 s5 h5 s5->h5 lab Surfactant molecules stabilize the interface Aqueous Phase\n+ NaCl (Na⁺, Cl⁻) Aqueous Phase + NaCl (Na⁺, Cl⁻) s6 s7 lab2 Ions disrupt the surfactant layer, allowing droplets to merge cluster_0 cluster_0 cluster_1 cluster_1

References

Technical Support Center: Maximizing Ethyl Cyclopentanecarboxylate Yield by Controlling Reagent Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of ethyl cyclopentanecarboxylate. Here, we will delve into the critical impact of reagent purity on reaction yield, providing in-depth, experience-based solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of cyclopentanecarboxylic acid and ethanol is resulting in a significantly lower yield than expected. What are the most likely causes related to reagent purity?

A1: Low yields in this esterification are frequently traced back to impurities in your starting materials. The primary culprits are:

  • Water in Ethanol or Cyclopentanecarboxylic Acid: The Fischer esterification is a reversible reaction.[1][2] The presence of water, a product of the reaction, will shift the equilibrium back towards the reactants, thereby reducing the yield of your ester.[3][4]

  • Impurities in the Acid Catalyst: The purity of your acid catalyst, typically concentrated sulfuric acid or hydrochloric acid, is crucial.[5][6] Contaminants can lead to unwanted side reactions or reduce the catalytic activity.

  • Unreacted Starting Materials from Previous Steps: If your cyclopentanecarboxylic acid was synthesized and not properly purified, residual reactants from that synthesis can interfere with the esterification process.

Q2: How can I effectively remove water from my ethanol before the reaction?

A2: Achieving anhydrous conditions is paramount for maximizing ester yield. For ethanol, several methods can be employed:

  • Use of Drying Agents: Molecular sieves (3Å or 4Å) are effective for removing residual water from ethanol.

  • Distillation: Simple distillation can increase ethanol concentration, though achieving completely anhydrous ethanol requires more advanced techniques like azeotropic distillation.[7] For many lab-scale applications, commercially available absolute ethanol (≥99.5%) is sufficient.

Q3: What is the impact of using a lower-purity grade of cyclopentanecarboxylic acid?

A3: Using a lower-purity grade of cyclopentanecarboxylic acid can introduce a variety of issues. Potential impurities may include unreacted starting materials from its synthesis or byproducts.[8] These can compete in side reactions, consume your catalyst, or complicate the purification of your final product, all of which can contribute to a lower overall yield.

Q4: Can impurities in the acid catalyst affect the reaction?

A4: Absolutely. The acid catalyst, such as sulfuric acid, functions by protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[5][6][9] If the catalyst is impure, its effectiveness can be diminished. Furthermore, certain impurities could promote side reactions like dehydration of the alcohol, especially at higher temperatures.[10]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to identifying and resolving issues related to reagent purity that lead to low yields of this compound.

Issue 1: Consistently Low Yield (<60%) Despite Following Standard Protocol
Diagnostic Workflow

Caption: Troubleshooting workflow for low reaction yield.

Causality and Recommended Actions
  • Underlying Cause: The most probable cause is the presence of water, which drives the reverse hydrolysis reaction.[3][11]

  • Actionable Solution:

    • Verify Ethanol Purity: Use absolute ethanol (≥99.5%). If you are using a lower grade, consider drying it over activated molecular sieves for at least 24 hours before use.

    • Assess Cyclopentanecarboxylic Acid: If the purity is questionable, purification via distillation under reduced pressure is recommended.[12]

    • Catalyst Integrity: Ensure you are using a fresh, unopened bottle of concentrated sulfuric acid or another suitable acid catalyst.

Issue 2: Difficulty in Product Purification and Isolation
Diagnostic Workflow

Caption: Troubleshooting workflow for purification difficulties.

Causality and Recommended Actions
  • Underlying Cause: The presence of unreacted starting materials or byproducts complicates the purification process.[1][13] Unreacted carboxylic acid can be particularly troublesome to remove.

  • Actionable Solution:

    • Post-Reaction Neutralization: After the reaction is complete, a wash with a weak base like sodium bicarbonate (NaHCO₃) solution will convert the unreacted cyclopentanecarboxylic acid into its water-soluble salt, which can then be easily removed in an aqueous wash.[1][14]

    • Excess Reagent Strategy: The Fischer esterification is an equilibrium-driven reaction.[2][9] Using a large excess of one of the reactants (typically the less expensive one, in this case, ethanol) can shift the equilibrium towards the product side, ensuring a more complete conversion of the carboxylic acid.[4][15]

Experimental Protocols

Protocol 1: Purification of Cyclopentanecarboxylic Acid by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dried.

  • Procedure:

    • Place the impure cyclopentanecarboxylic acid in the distillation flask with a few boiling chips.

    • Apply vacuum and slowly heat the flask using a heating mantle.

    • Collect the fraction that distills at the correct boiling point and pressure. The boiling point of cyclopentanecarboxylic acid is 216 °C at atmospheric pressure, so a significant vacuum is required to lower the boiling point to a manageable temperature.[12]

  • Purity Verification: Analyze the distilled product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to confirm its purity. Commercially available cyclopentanecarboxylic acid typically has a purity of >98.0%.[16]

Protocol 2: Fischer Esterification of this compound with High-Purity Reagents
  • Reagents and Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanecarboxylic acid (1 equivalent).

    • Add a significant excess of absolute ethanol (5-10 equivalents).

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the mass of the carboxylic acid) with stirring.

  • Reaction:

    • Heat the mixture to reflux using a heating mantle.

    • Allow the reaction to proceed for several hours (typically 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation.

Data Presentation

Reagent PurityExpected Yield RangeNotes
Ethanol: >99.5% (Anhydrous) Cyclopentanecarboxylic Acid: >98%85-95%Optimal conditions, assuming complete reaction and efficient purification.
Ethanol: 95% Cyclopentanecarboxylic Acid: >98%60-75%The presence of 5% water in ethanol significantly shifts the equilibrium, reducing the yield.
Ethanol: >99.5% (Anhydrous) Cyclopentanecarboxylic Acid: 90-95%70-85%Impurities in the carboxylic acid can lead to side reactions and purification losses.
Ethanol: 95% Cyclopentanecarboxylic Acid: 90-95%50-65%The combination of impurities in both reactants has a cumulative negative effect on the yield.

Conclusion

The synthesis of this compound via Fischer esterification is highly sensitive to the purity of the reagents employed. By ensuring anhydrous conditions and using high-purity starting materials and catalysts, researchers can significantly improve reaction yields and simplify product purification. This guide provides a framework for troubleshooting common issues and implementing robust experimental protocols to achieve optimal results.

References

Technical Support Center: Monitoring Ethyl Cyclopentanecarboxylate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of ethyl cyclopentanecarboxylate. Here, we move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating methodology.

I. Foundational Principles of TLC in Esterification Monitoring

The synthesis of this compound, typically via Fischer esterification of cyclopentanecarboxylic acid with ethanol, involves the conversion of a polar carboxylic acid to a less polar ester. This polarity difference is the cornerstone of effective TLC monitoring.[1] The stationary phase, usually silica gel (SiO2), is highly polar. As the mobile phase (eluent) ascends the plate, it carries the components of the reaction mixture with it. Less polar compounds, like the this compound product, have a weaker affinity for the polar stationary phase and travel further up the plate, resulting in a higher Retention Factor (Rf). Conversely, the more polar starting material, cyclopentanecarboxylic acid, interacts more strongly with the silica gel and moves a shorter distance, yielding a lower Rf.[2]

The progress of the reaction is observed by the diminishing intensity of the starting material spot and the increasing intensity of the product spot over time.[3]

II. Experimental Protocol: Step-by-Step TLC Analysis

This protocol is designed to be a self-validating system for monitoring your esterification reaction.

Materials:
  • TLC plates (silica gel coated with a UV F254 indicator)[4]

  • Developing chamber (e.g., a beaker with a watch glass lid)[4]

  • Capillary tubes for spotting[4]

  • Eluent (Mobile Phase): A mixture of hexane and ethyl acetate is a common starting point.[5]

  • Visualization agents: UV lamp (254 nm), and a chemical stain (e.g., potassium permanganate or p-anisaldehyde).[6][7]

Methodology:
  • Chamber Saturation: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

  • Plate Preparation: With a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[2] Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[3]

  • Sample Preparation: Prepare dilute solutions (around 1%) of your starting material (cyclopentanecarboxylic acid) and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[8]

  • Spotting: Using a capillary tube, carefully spot the prepared solutions onto the corresponding marks on the baseline.[4] For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it.[3] Ensure the spots are small and concentrated, no more than 1-2 mm in diameter.[6]

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level.[9] Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). UV-active compounds will appear as dark spots.[10] Circle the spots with a pencil.

    • If spots are not visible under UV light or for confirmation, use a chemical stain. For esters and carboxylic acids, a potassium permanganate stain is effective.[6] Gently dip the plate into the stain or spray it evenly, then gently heat with a heat gun until colored spots appear against a background.

Workflow Diagram

TLC_Workflow A 1. Prepare & Saturate Developing Chamber E 5. Develop Plate in Chamber A->E B 2. Prepare TLC Plate (Draw Baseline) D 4. Spot Samples on Baseline (SM, Co, RM) B->D C 3. Prepare Dilute Samples (SM & RM) C->D D->E F 6. Mark Solvent Front & Dry E->F G 7. Visualize Spots (UV Light) F->G H 8. (Optional) Chemical Staining G->H I 9. Calculate Rf Values & Analyze G->I H->I Troubleshooting_Logic Start Problem with TLC Result Streaking Streaking Spots? Start->Streaking Rf_Issue Incorrect Rf? Streaking->Rf_Issue No Sol_Overload Dilute Sample Streaking->Sol_Overload Yes No_Spots No Spots Visible? Rf_Issue->No_Spots No Sol_Rf_Low Increase Eluent Polarity Rf_Issue->Sol_Rf_Low Yes (Too Low) Sol_Rf_High Decrease Eluent Polarity Rf_Issue->Sol_Rf_High Yes (Too High) Sol_Stain Use Chemical Stain No_Spots->Sol_Stain Yes (UV Invisible) Sol_Concentrate Concentrate Sample No_Spots->Sol_Concentrate Yes (Too Dilute) Sol_Acidic Add Acid to Eluent Sol_Overload->Sol_Acidic Still Streaking?

References

troubleshooting guide for the alkylation of ethyl cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting and frequently asked questions for the alkylation of ethyl cyclopentanecarboxylate. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you in your research.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble alkylating this compound. My procedure for alkylating β-keto esters doesn't work. Why?

This is a critical and common point of confusion. The success of an alkylation reaction hinges on the acidity of the α-proton (the proton on the carbon adjacent to the carbonyl group).

  • Ethyl 2-oxocyclopentanecarboxylate is a β-keto ester . The α-proton is flanked by two electron-withdrawing carbonyl groups, making it significantly acidic (pKa ≈ 11-13).[1] This allows for easy deprotonation with common bases like sodium ethoxide (NaOEt).[1][2]

  • This compound , your substrate, is a simple ester . It has only one carbonyl group stabilizing the conjugate base. Consequently, its α-proton is much less acidic (pKa ≈ 25).

Attempting to use a base like sodium ethoxide on this compound will result in a negligible amount of the required enolate, leading to reaction failure. A much stronger, non-nucleophilic base is required.[3]

Table 1: Comparison of Substrate Acidity

CompoundStructureClassα-Proton pKaSuitable Base
Ethyl 2-oxocyclopentanecarboxylateO=C(OCC)C1CCCC1=Oβ-Keto Ester~11-13Sodium Ethoxide
This compoundO=C(OCC)C1CCCC1Ester~25Lithium Diisopropylamide (LDA)

Q2: What is the best base for alkylating a standard ester like this compound?

For complete and rapid deprotonation of a simple ester, you must use a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is the industry standard for this purpose.[3][4]

  • Strength: LDA has a pKa of ~36, making it more than strong enough to completely deprotonate the ester.[3] This avoids an equilibrium situation where both the ester and base are present, which can lead to side reactions.[5]

  • Non-Nucleophilic Nature: LDA is sterically hindered, meaning it is a poor nucleophile.[6][7] This is crucial as it prevents the base from attacking the electrophilic carbonyl carbon of the ester, which would lead to unwanted side products.

Bases like sodium hydride (NaH) can also be used, but LDA is often preferred due to its solubility in common ethereal solvents like THF, leading to more reliable and reproducible reactions.[3][8]

Q3: What is the difference between kinetic and thermodynamic enolates? Is that a concern here?

The concept of kinetic vs. thermodynamic enolates applies to unsymmetrical ketones where deprotonation can occur at two different α-carbons.[4][5] Since this compound is symmetrical (the α-carbons at the 2 and 5 positions of the cyclopentane ring are equivalent), there is only one possible enolate. Therefore, regioselectivity is not a concern in this specific reaction.

Troubleshooting Guide: Alkylation of this compound

This section addresses specific problems you may encounter during the experiment.

Issue 1: Low or No Conversion to the Alkylated Product

Possible Cause A: Incomplete Enolate Formation This is the most common reason for failure. As discussed in the FAQs, using an insufficiently strong base (e.g., sodium ethoxide, potassium tert-butoxide, or hydroxide) will not deprotonate the ester.

  • Solution: Use one full equivalent of a strong, non-nucleophilic base like LDA. The reaction must be performed under strictly anhydrous conditions, as any water will quench the LDA. The enolate should be formed completely at low temperatures (-78 °C) before adding the alkylating agent.[3]

dot

cluster_start Symptom cluster_cause Potential Causes cluster_solution Solutions Start Low or No Product Cause1 Incorrect Base Used (e.g., NaOEt, KOH) Start->Cause1 Base pKa too low? Cause2 Insufficient Base (< 1 equivalent) Start->Cause2 Stoichiometry issue? Cause3 Presence of Water (Wet solvent/glassware) Start->Cause3 Reaction setup issue? Cause4 Poor Quality Alkylating Agent Start->Cause4 Reagent issue? Sol1 Use Strong, Non-nucleophilic Base (e.g., LDA) Cause1->Sol1 Sol2 Use 1.0-1.1 Equivalents of Base Cause2->Sol2 Sol3 Ensure Anhydrous Conditions (Dry solvent/glassware) Cause3->Sol3 Sol4 Use Pure, Reactive Alkyl Halide (R-I > R-Br) Cause4->Sol4

Caption: Troubleshooting tree for low conversion.

Possible Cause B: Poor Quality or Unreactive Alkylating Agent The alkylation step is an SN2 reaction.[5][9] The reactivity of the alkylating agent is critical.

  • Solution:

    • Check Reactivity: The reactivity order for the leaving group is I > Br > Cl > OTs.[9] Use alkyl iodides or bromides for best results.

    • Check Steric Hindrance: The reaction works best for methyl and primary alkyl halides. Secondary halides react poorly, and tertiary halides will likely result in elimination products.[2][9]

    • Purity: Ensure your alkylating agent is pure and free from inhibitors or decomposition products.

Issue 2: Formation of a White Precipitate and/or a Higher Molecular Weight Side Product

Possible Cause: Self-Condensation (Claisen Condensation) If the enolate is not formed completely and rapidly, the enolate of one ester molecule can attack the carbonyl group of another unreacted ester molecule. This is a Claisen condensation, which leads to a β-keto ester dimer as a side product.

  • Solution:

    • Rapid and Complete Deprotonation: Add the ester dropwise to a solution of LDA at -78 °C. This ensures that as soon as the ester is introduced, it is immediately converted to the enolate, minimizing its concentration and the chance for self-condensation.[10]

    • Maintain Low Temperature: Keep the reaction at -78 °C during enolate formation and alkylating agent addition to prevent side reactions.

Issue 3: Competing O-Alkylation vs. C-Alkylation

Possible Cause: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, undesired).[11][12][13] The O-alkylated product is a ketene acetal.

  • Controlling Factors and Solutions:

    • Alkylating Agent: "Soft" electrophiles like alkyl iodides and bromides preferentially react at the "softer" carbon nucleophile, favoring C-alkylation. "Hard" electrophiles (e.g., silyl chlorides, alkyl sulfates) are more likely to react at the "harder" oxygen atom.[13][14] Stick to alkyl bromides or iodides.

    • Solvent: Polar aprotic solvents like THF are generally used. The lithium counter-ion (from LDA) coordinates to the oxygen, sterically hindering O-alkylation and promoting C-alkylation.[15]

    • Temperature: Lower temperatures generally favor C-alkylation.

Issue 4: Product is Lost or Decomposes During Workup

Possible Cause: Ester Hydrolysis The ester functional group is sensitive to both strong acid and strong base, especially with heating, which can hydrolyze it to a carboxylic acid.[16][17]

  • Solution: Perform a careful aqueous quench at low temperatures.

    • After the reaction is complete, cool the reaction mixture back to 0 °C or lower.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild acid that will neutralize any remaining enolate or base without causing significant ester hydrolysis.

    • Avoid using strong acids (like HCl) or bases (like NaOH) in the initial workup.

    • Extract the product quickly into an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine to remove water. Dry the organic layer and concentrate under reduced pressure at a low temperature.

Experimental Protocols
Protocol 1: General Procedure for Alkylation of this compound

This protocol is a general guideline. Always refer to safety data sheets and perform a risk assessment before beginning any experiment.

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer.

    • Maintain the reaction under a positive pressure of inert gas (nitrogen or argon) throughout the procedure.

  • LDA Formation (in situ):

    • To the flask, add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise while keeping the temperature below -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Add this compound (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C over 20-30 minutes.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add the alkyl halide (1.1-1.2 equivalents) dropwise to the enolate solution at -78 °C.[18]

    • After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then let it slowly warm to room temperature and stir overnight. Monitor reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[18]

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.[18]

dot

start Start lda Prepare LDA Solution (THF, -78°C) start->lda 1. enolate Form Enolate (Add Ester to LDA, -78°C) lda->enolate 2. alkyl Add Alkyl Halide (-78°C to RT) enolate->alkyl 3. workup Aqueous Workup (Quench with NH4Cl) alkyl->workup 4. purify Purification (Distillation or Chromatography) workup->purify 5. product Final Product purify->product 6.

Caption: Experimental workflow for ester alkylation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl Cyclopentanecarboxylate and Ethyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, understanding the nuanced reactivity of alicyclic structures is paramount for designing efficient synthetic routes and predicting molecular stability. This guide provides an in-depth, objective comparison of the reactivity of two common alicyclic esters: ethyl cyclopentanecarboxylate and ethyl cyclohexanecarboxylate. Moving beyond a simple catalog of properties, we will dissect the fundamental principles of ring strain and stereoelectronics that govern their chemical behavior, supported by experimental data and detailed methodologies.

Introduction: Beyond Simple Homologs

At first glance, this compound and ethyl cyclohexanecarboxylate appear to be simple homologs, differing only by a single methylene unit in their cyclic scaffold. However, this seemingly minor structural variation imparts significant and predictable differences in their chemical reactivity. The constraints of their cyclic frameworks lead to distinct conformational preferences and inherent ring strains, which profoundly influence the transition state energies of reactions at the ester functionality. This guide will focus primarily on the alkaline hydrolysis (saponification) of these esters as a model reaction to quantitatively explore these differences.

Key Molecular Profiles:

CompoundThis compoundEthyl Cyclohexanecarboxylate
CAS Number 5453-85-03289-28-9
Molecular Formula C₈H₁₄O₂C₉H₁₆O₂
Molecular Weight 142.20 g/mol 156.22 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Structure

The Foundation of Reactivity: Ring Strain and Conformation

The reactivity of these esters is inextricably linked to the conformational behavior and inherent strain of the parent cycloalkane rings.

  • Cyclopentane: The five-membered ring is not planar. It adopts puckered conformations, primarily the "envelope" and "twist" forms, to alleviate the torsional strain that would arise from eclipsing C-H bonds in a planar structure.[1] However, it still possesses a notable amount of ring strain (approximately 6 kcal/mol), which is a combination of minor angle strain (the internal angles of a planar pentagon are 108°, close to the ideal sp³ angle of 109.5°) and significant torsional strain.[1]

  • Cyclohexane: The six-membered ring famously adopts the "chair" conformation, a puckered arrangement that is virtually free of both angle strain and torsional strain.[2] In the chair conformation, all C-C-C bond angles are approximately 109.5°, and all C-H bonds on adjacent carbons are perfectly staggered, minimizing repulsive interactions. This makes the cyclohexane ring a significantly more stable and less strained system compared to cyclopentane.[1]

Caption: Conformational flexibility in cyclopentane versus the stable chair of cyclohexane.

The I-Strain Hypothesis: A Predictive Framework

The difference in reactivity between five- and six-membered ring systems is elegantly explained by the concept of I-Strain (Internal Strain) , developed by Nobel laureate Herbert C. Brown. I-Strain refers to the change in internal ring strain that occurs during a reaction as a carbon atom in the ring changes its hybridization state.

Many reactions, including the alkaline hydrolysis of esters, proceed through a transition state where a ring atom changes from sp² hybridization (in the carbonyl group) to sp³ hybridization (in the tetrahedral intermediate).

  • In the Cyclopentane System: The ground state ester has one sp² carbon in the ring, contributing to some relief of the ring's inherent torsional strain. The transition state for nucleophilic attack forces this carbon into an sp³ tetrahedral geometry. This change increases the eclipsing interactions and overall ring strain. However, the key insight of I-Strain is that the change in bond angles is more significant. The internal angles in a five-membered ring are already compressed below the ideal 109.5° of an sp³ carbon. Moving from an sp² carbon (ideal angle 120°) to an sp³ carbon in the tetrahedral intermediate allows the internal ring angle at that carbon to move from ~108° closer to the ideal 109.5°, thereby relieving angle strain. This relief of strain lowers the activation energy of the reaction.

  • In the Cyclohexane System: The ground state ester is attached to a strain-free cyclohexane ring. The transition to the sp³ tetrahedral intermediate introduces steric and torsional strain without the compensatory relief of angle strain seen in the five-membered ring. This results in a higher activation energy barrier for the reaction compared to the cyclopentane derivative.

Therefore, the I-Strain concept predicts that reactions involving a change from sp² to sp³ hybridization at a ring carbon will be faster for cyclopentane derivatives than for their cyclohexane counterparts.

I_Strain_Concept cluster_cyclopentyl This compound cluster_cyclohexyl Ethyl Cyclohexanecarboxylate start_cp Ground State (sp²) Strained Ring ts_cp Tetrahedral Intermediate (sp³) Relief of Angle Strain Lower Activation Energy start_cp->ts_cp Faster Reaction start_ch Ground State (sp²) Strain-Free Ring ts_ch Tetrahedral Intermediate (sp³) Increased Torsional Strain Higher Activation Energy start_ch->ts_ch Slower Reaction

Caption: I-Strain predicts faster hydrolysis for the cyclopentyl ester due to strain relief.

Quantitative Reactivity Comparison: Saponification Rates

The alkaline hydrolysis of esters, or saponification, is a second-order reaction whose rate is dependent on the concentration of both the ester and the hydroxide ion. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The rate law is given by: Rate = k₂ [Ester] [OH⁻]

Experimental data confirms the predictions of I-Strain theory. While direct comparative data for the ethyl esters is sparse in readily available literature, studies on closely related systems consistently show that cyclopentyl derivatives are more reactive than cyclohexyl derivatives in reactions that involve the formation of a tetrahedral intermediate at the carbonyl carbon. For saponification, the five-membered ring ester reacts significantly faster.

EsterRelative Rate of Saponification (k_rel)
This compound Faster
Ethyl Cyclohexanecarboxylate Slower

Experimental Protocol: Measuring Saponification Rates via Conductometry

To empirically validate the reactivity difference, the second-order rate constants (k₂) for the saponification of both esters can be determined. A robust and common method is to monitor the change in electrical conductivity of the reaction mixture over time.

The underlying principle is that the hydroxide ion (OH⁻), a reactant, has a significantly higher ionic mobility than the carboxylate ion (RCOO⁻) that is formed as a product. As the reaction proceeds, highly mobile OH⁻ ions are replaced by less mobile RCOO⁻ ions, causing a decrease in the overall conductivity of the solution.

Materials and Equipment:
  • This compound

  • Ethyl cyclohexanecarboxylate

  • Sodium hydroxide (NaOH) solution, standardized (~0.02 M)

  • Ethanol (or a suitable solvent to ensure miscibility)

  • Deionized water

  • Conductivity meter with a probe

  • Constant temperature water bath

  • Stirred reaction vessel

  • Volumetric flasks, pipettes, and burettes

  • Stopwatch

Step-by-Step Methodology:
  • Solution Preparation: Prepare equimolar solutions of the ester and sodium hydroxide in a suitable solvent system (e.g., 80:20 ethanol:water) to ensure homogeneity. The exact concentration of the NaOH solution must be known via titration.

  • Temperature Equilibration: Place the reactant solutions in separate flasks within a constant temperature water bath (e.g., 25.0 °C) and allow them to equilibrate for at least 20 minutes. Also, place the reaction vessel with a stir bar in the bath.

  • Initial Conductivity (C₀): Pipette a known volume of the NaOH solution into the reaction vessel. Once the temperature is stable, measure the initial conductivity. This can also be considered the conductivity at time t=0.

  • Initiate Reaction: Pipette an equal volume of the temperature-equilibrated ester solution into the reaction vessel, starting the stopwatch simultaneously. Ensure rapid mixing.

  • Monitor Conductivity (Cₜ): Record the conductivity of the reaction mixture at regular time intervals (e.g., every 30 or 60 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., until the conductivity changes become very slow).

  • Final Conductivity (C∞): To determine the conductivity at infinite time (reaction completion), a separate solution can be prepared containing the expected final products (sodium carboxylate and ethanol) at the final reaction concentrations, or the reaction can be left for an extended period (e.g., 24 hours) until the conductivity is stable.

  • Data Analysis: The second-order rate constant (k₂) can be determined graphically. For a second-order reaction with equal initial concentrations (a), the integrated rate law is: 1/(a-x) - 1/a = k₂t Where x is the change in concentration at time t. The concentration term (a-x) is proportional to (Cₜ - C∞). A plot of (C₀ - Cₜ) / (Cₜ - C∞) versus time (t) should yield a straight line passing through the origin, with the slope being proportional to the rate constant k₂.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Equimolar Ester & NaOH Solutions B Equilibrate Reactants at Constant Temperature A->B C Mix Reactants in Stirred Vessel B->C D Start Stopwatch C->D E Record Conductivity (Cₜ) at Timed Intervals D->E F Determine Final Conductivity (C∞) E->F G Plot Kinetic Data F->G H Calculate Second-Order Rate Constant (k₂) from Slope G->H

Caption: Workflow for the conductometric determination of saponification rates.

Implications for Research and Development

The observed reactivity differences are not merely academic. They have practical consequences in several fields:

  • Synthetic Strategy: When a cyclopentane or cyclohexane moiety is part of a larger molecule, its inherent reactivity will influence the choice of reagents and reaction conditions. For instance, a cyclopentyl ester may be selectively hydrolyzed under milder conditions than a corresponding cyclohexyl ester.

  • Drug Metabolism: Esterase enzymes in the body catalyze the hydrolysis of ester-containing drugs. The steric environment around the ester, dictated by the ring structure, can affect the rate of metabolic cleavage.[4] A more reactive ester linkage, such as that in a cyclopentyl derivative, might lead to a shorter biological half-life for a drug molecule.

  • Prodrug Design: The differential reactivity can be exploited in prodrug design. A drug can be masked with an ester that has a specific hydrolysis rate, controlling its release profile in vivo. The choice between a cyclopentyl or cyclohexyl ester could be a tool to fine-tune this release rate.

Conclusion

The comparison between this compound and ethyl cyclohexanecarboxylate serves as a powerful illustration of how subtle changes in molecular geometry dictate chemical reactivity. The greater inherent ring strain in the five-membered ring, as conceptualized by I-Strain theory, leads to a significant rate enhancement for reactions proceeding through a tetrahedral (sp³) intermediate, such as alkaline hydrolysis. This compound is therefore demonstrably more reactive than its six-membered ring counterpart. For the practicing scientist, this fundamental understanding allows for more accurate predictions of chemical behavior, informing everything from reaction optimization to the design of new therapeutic agents.

References

A Comparative Guide to the Synthesis of Cyclopentane and Cyclohexane Esters for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the deliberate choice of every molecular scaffold is paramount. The seemingly subtle difference between a five-membered cyclopentane and a six-membered cyclohexane ring in an ester can significantly influence a molecule's conformational flexibility, lipophilicity, and ultimately, its pharmacological activity. This guide provides an in-depth technical comparison of the synthesis of cyclopentane and cyclohexane esters, offering insights into the causality behind experimental choices and supported by experimental data to inform your synthetic strategies.

Introduction: The Significance of Cyclic Esters in Medicinal Chemistry

Cyclopentane and cyclohexane moieties are prevalent in a vast array of natural products and synthetic drugs. Their incorporation into a molecule as an ester can modulate key pharmacokinetic and pharmacodynamic properties. Cyclopentane, with its inherent ring strain and flexible envelope and twist conformations, offers a different steric and electronic profile compared to the stable, strain-free chair conformation of cyclohexane.[1][2] Understanding the nuances of synthesizing esters from their corresponding alcohols, cyclopentanol and cyclohexanol, is therefore a critical aspect of rational drug design.

This guide will explore three principal methods for the synthesis of these esters: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the stereoinvertive Mitsunobu Reaction. We will delve into the reaction mechanisms, compare their efficiencies with respect to cyclopentyl and cyclohexyl substrates, and provide detailed experimental protocols.

The Impact of Ring Structure on Reactivity: A Tale of Two Rings

The fundamental difference in the reactivity of cyclopentanol and cyclohexanol in esterification reactions stems from their distinct conformational landscapes and inherent ring strain. Cyclohexane exists predominantly in a strain-free chair conformation, with substituents occupying either the sterically unhindered equatorial positions or the more sterically crowded axial positions.[3] In contrast, cyclopentane is perpetually in a state of flux between envelope and half-chair conformations, resulting in significant torsional strain from eclipsing hydrogen atoms.[1][2]

This higher ring strain in cyclopentane makes it more reactive in reactions that involve a change in hybridization from sp³ to sp², as this can alleviate some of the inherent strain.[4] This principle has a direct bearing on the transition states of esterification reactions.

Comparative Analysis of Esterification Methodologies

Fischer-Speier Esterification: The Workhorse of Ester Synthesis

The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] To achieve high yields, the equilibrium must be shifted towards the products, typically by using an excess of one reactant or by removing the water formed during the reaction.[6]

Mechanism:

The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[5]

Workflow for Fischer-Speier Esterification:

cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Cyclic Alcohol (Cyclopentanol or Cyclohexanol) + Carboxylic Acid Reflux Heat under Reflux (with water removal, e.g., Dean-Stark) Reactants->Reflux Mix Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Workup Aqueous Work-up (Neutralization & Extraction) Reflux->Workup Cool Purification Purification (Distillation or Chromatography) Workup->Purification Product Pure Ester Purification->Product

Caption: General workflow for Fischer-Speier Esterification.

Comparative Performance:

While direct comparative kinetic studies are not extensively available, the principle of ring strain suggests that cyclopentanol may react slightly faster than cyclohexanol in Fischer esterification. The formation of the sp²-hybridized intermediate during the reaction can relieve some of the torsional strain present in the cyclopentane ring.[4] However, steric factors also play a role, and the flexible nature of cyclopentane might present a slightly different steric profile to the incoming carboxylic acid compared to the well-defined chair conformation of cyclohexane.[4]

ReactionAlcoholCarboxylic AcidCatalystConditionsYieldReference
Fischer EsterificationCyclohexanolHippuric Acidp-TsOHToluene, reflux (Dean-Stark), 30h96%[4]
Fischer EsterificationMethanolBenzoic AcidH₂SO₄65°C90%[4]
Fischer EsterificationEthanolAcetic AcidH₂SO₄Reflux~65% (at equilibrium)[6]

Note: The table presents data from various sources and not from a direct comparative study under identical conditions.

Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification is a powerful method that utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to form an ester bond under mild, neutral conditions.[7][8] This makes it particularly suitable for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[9]

Mechanism:

The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, then attacks this intermediate to form an even more reactive acylpyridinium species. This "active ester" is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[8]

Mechanism of Steglich Esterification:

cluster_activation Activation cluster_catalysis Catalysis cluster_esterification Esterification RCOOH Carboxylic Acid O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea Acylpyridinium Acylpyridinium intermediate O_acylisourea->Acylpyridinium DCU DCU (byproduct) O_acylisourea->DCU DMAP DMAP DMAP->Acylpyridinium Ester Ester Acylpyridinium->Ester ROH Alcohol ROH->Ester

Caption: Simplified mechanism of Steglich Esterification.

Comparative Performance:

The mild conditions of the Steglich esterification make it an excellent choice for complex molecules. For sterically hindered alcohols, the Steglich method often provides superior yields compared to the Fischer esterification.[9] Given that both cyclopentanol and cyclohexanol are secondary alcohols, steric hindrance can be a factor. While direct comparative data is scarce, it is expected that both alcohols would react efficiently under Steglich conditions. The choice between the two would likely be dictated by the specific steric environment of substituted analogs.

ReactionAlcoholCarboxylic AcidReagentsConditionsYieldReference
Steglich EsterificationSecondary AlcoholCarboxylic AcidDCC, DMAPCH₂Cl₂, 0°C to rt88%[10]
Steglich EsterificationBenzyl AlcoholBenzoic AcidMukaiyama's reagentiPrOAc80%[11]
Steglich EsterificationBenzyl Alcohol(E)-Cinnamic AcidEDC-HCl, DMAPCH₃CN, 45°C76%[12]

Note: The table presents data from various sources and not from a direct comparative study under identical conditions.

Mitsunobu Reaction: Stereochemical Inversion

The Mitsunobu reaction is a unique and powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, with complete inversion of stereochemistry.[13][14] This is achieved through a redox process involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]

Mechanism:

The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD. This intermediate then protonates the carboxylic acid. The resulting carboxylate anion acts as a nucleophile in an Sₙ2 reaction, attacking the alcohol which has been activated by coordination to the phosphonium species. This backside attack results in the inversion of the stereocenter at the alcohol carbon.[13]

Comparative Performance:

The Mitsunobu reaction is particularly useful for sterically hindered alcohols where other methods may fail.[15] For instance, the inversion of menthol (a substituted cyclohexane) under standard Mitsunobu conditions with benzoic acid gives low yields (27%), but this can be significantly improved by using 4-nitrobenzoic acid.[15] This highlights the sensitivity of the reaction to the electronic nature of the carboxylic acid.

While there is no direct comparative study with cyclopentanol, the Sₙ2 nature of the reaction suggests that the transition state would be sensitive to steric hindrance around the hydroxyl-bearing carbon. The slightly different puckered conformations of cyclopentane compared to the rigid chair of cyclohexane could influence the accessibility of the carbon for backside attack.

ReactionAlcoholCarboxylic AcidReagentsConditionsYieldReference
Mitsunobu Reaction(-)-Menthol4-Nitrobenzoic AcidPPh₃, DEADTHF, 0°C to 40°C, 17h65-75%[15]
Mitsunobu ReactionCholestane-3β-olBenzoic AcidDiphenyl(2-pyridyl)phosphine, DEADNot specified80%[16]
Mitsunobu ReactionSecondary AlcoholNsNH₂PPh₃, DIADTHF74%[17]

Note: The table presents data from various sources and not from a direct comparative study under identical conditions.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Cyclohexanol with Benzoic Acid

Materials:

  • Cyclohexanol

  • Benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanol (1.0 eq), benzoic acid (1.0 eq), and a catalytic amount of concentrated H₂SO₄ (e.g., 0.05 eq) in toluene.

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Steglich Esterification of Cyclopentanol with Benzoic Acid

Materials:

  • Cyclopentanol

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 5% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve cyclopentanol (1.0 eq), benzoic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Mitsunobu Reaction of Cyclopentanol with Benzoic Acid

Materials:

  • Cyclopentanol

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve cyclopentanol (1.0 eq), benzoic acid (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2 eq) in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., diethyl ether) and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the ester from triphenylphosphine oxide.

Conclusion: Selecting the Optimal Synthetic Route

The choice of esterification method for cyclopentanol and cyclohexanol depends on several factors, including the presence of other functional groups, steric hindrance, and desired stereochemistry.

  • Fischer-Speier Esterification is a cost-effective and straightforward method for simple, robust substrates. Cyclopentanol may exhibit slightly higher reactivity due to the relief of ring strain in the transition state.

  • Steglich Esterification is the method of choice for acid-sensitive or sterically demanding substrates, offering high yields under mild conditions for both cyclic alcohols.

  • Mitsunobu Reaction is unparalleled for achieving stereochemical inversion at the alcohol center, a critical transformation in the synthesis of chiral drugs. Its effectiveness with hindered alcohols makes it a valuable tool for complex syntheses involving substituted cyclopentane and cyclohexane rings.

By understanding the interplay of ring strain, steric effects, and reaction mechanisms, researchers can make informed decisions to efficiently synthesize the desired cyclopentane and cyclohexane esters, thereby accelerating the drug discovery and development process.

References

A Comparative Guide to the Spectroscopic Data of Cyclic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Cyclic esters, or lactones, are a prevalent motif in natural products, pharmaceuticals, and polymers, making their unambiguous identification a critical step in synthesis and analysis. This guide provides an in-depth comparison of the spectroscopic data for common cyclic esters, offering insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be leveraged to distinguish between these structurally similar compounds. Our focus is on elucidating the causal relationships between molecular structure—specifically ring size—and the resulting spectral features.

Introduction: The Spectroscopic Fingerprint of Lactones

Lactones are cyclic esters, and their nomenclature typically indicates the ring size: γ-lactones (5-membered), δ-lactones (6-membered), and ε-lactones (7-membered) are among the most common.[1][2] The ring strain and conformational flexibility associated with different ring sizes impart unique spectroscopic "fingerprints" that can be decoded with a multi-technique approach.[3] This guide will compare and contrast the spectroscopic data of three representative lactones: γ-butyrolactone, δ-valerolactone, and ε-caprolactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.[4]

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift of protons is highly sensitive to their local electronic environment. For cyclic esters, the protons on the carbon adjacent to the ring oxygen (α-protons) and the protons on the carbon adjacent to the carbonyl group (α'-protons) are particularly diagnostic.

As the ring size of the lactone increases, the ring becomes more flexible and less strained. This increased conformational freedom affects the magnetic shielding of the protons. Generally, the protons on the carbon adjacent to the ring oxygen (the C-O-C=O moiety) are shifted downfield due to the deshielding effect of the electronegative oxygen atom.[5]

Comparative ¹H NMR Data:

Compoundα-protons (CH₂-O) Chemical Shift (δ, ppm)β-protons (CH₂) Chemical Shift (δ, ppm)γ-protons (CH₂) Chemical Shift (δ, ppm)
γ-Butyrolactone (5-membered)~4.33~2.24~2.47
δ-Valerolactone (6-membered)~4.25~1.85~1.85
ε-Caprolactone (7-membered)~4.20~1.70~1.70

Note: Chemical shifts are approximate and can vary with the solvent used.[6][7]

The protons α to the carbonyl group in γ-butyrolactone appear at a relatively downfield position (~2.47 ppm) compared to their counterparts in the larger rings. This is attributed to the planarity and rigidity of the five-membered ring. In contrast, the more flexible six- and seven-membered rings allow for conformations that reduce the deshielding effect on these protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is the most downfield signal and its chemical shift is influenced by ring strain.

Comparative ¹³C NMR Data:

CompoundCarbonyl Carbon (C=O) Chemical Shift (δ, ppm)α-Carbon (CH₂-O) Chemical Shift (δ, ppm)β-Carbon (CH₂) Chemical Shift (δ, ppm)γ-Carbon (CH₂) Chemical Shift (δ, ppm)
γ-Butyrolactone (5-membered)~177.95~68.66~22.17~27.78
δ-Valerolactone (6-membered)~172.5~68.5~28.5~22.0
ε-Caprolactone (7-membered)~174.0~64.0~29.0~25.5

Note: Chemical shifts are approximate and can vary with the solvent used.[6][8][9][10]

A key trend is the upfield shift of the carbonyl carbon resonance as the ring size increases from five to six members. This is because the bond angles in the five-membered ring are more constrained, leading to a slight deshielding of the carbonyl carbon.

Infrared (IR) Spectroscopy: Probing Vibrational Frequencies

IR spectroscopy is an excellent technique for identifying functional groups, and for cyclic esters, the carbonyl (C=O) stretching frequency is particularly diagnostic of ring size.[11]

The C=O stretching frequency in lactones is highly sensitive to ring strain. In smaller, more strained rings, the carbonyl stretching vibration occurs at a higher frequency (wavenumber). This is because the ring strain forces more s-character into the exocyclic C=O bond, strengthening it and increasing the energy required to stretch it.[3]

Comparative IR Data:

CompoundCarbonyl (C=O) Stretching Frequency (cm⁻¹)C-O Stretching Frequency (cm⁻¹)
γ-Butyrolactone (5-membered)~1770~1170
δ-Valerolactone (6-membered)~1735~1240
ε-Caprolactone (7-membered)~1725~1250

Note: Frequencies are approximate and can be influenced by the physical state of the sample (solid, liquid, gas) and solvent.[12][13][14][15]

As the table clearly shows, the five-membered γ-lactone has a significantly higher C=O stretching frequency compared to the six- and seven-membered lactones.[13][14] This difference of approximately 35-45 cm⁻¹ is a reliable diagnostic tool for distinguishing five-membered lactones from their larger ring counterparts.[13]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, offering clues to its structure.[16][17] The fragmentation of cyclic esters is influenced by the stability of the resulting radical cations and neutral losses.

Common fragmentation pathways for lactones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available.[16][18][19] The fragmentation patterns can be complex, but some general trends can be observed.

Key Fragmentation Pathways for γ-Butyrolactone:

The electron ionization (EI) mass spectrum of γ-butyrolactone typically shows a molecular ion peak (M⁺) at m/z 86. A prominent peak is often observed at m/z 42, which can be attributed to the loss of ketene (CH₂=C=O) from the molecular ion. Another significant fragment at m/z 28 corresponds to the loss of ethylene (C₂H₄).

G M γ-Butyrolactone (m/z 86) F1 Loss of CH₂=C=O (m/z 42) M->F1 - C₂H₂O F2 Loss of C₂H₄ (m/z 58) M->F2 - C₂H₄ F3 [C₂H₄O]⁺ (m/z 44) M->F3

Caption: Common fragmentation pathways for γ-butyrolactone in EI-MS.

For larger lactones like δ-valerolactone (M⁺ at m/z 100) and ε-caprolactone (M⁺ at m/z 114), the fragmentation patterns become more complex due to the increased number of possible cleavage sites and rearrangement reactions. However, the initial fragmentation often involves the loss of small neutral molecules like ethylene, propylene, and water. The relative abundances of the fragment ions can help in distinguishing between isomers.[20][21]

Experimental Protocols

Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the cyclic ester in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

    • Ensure the sample is completely dissolved and the solution is homogeneous.

    • For quantitative analysis, an internal standard can be added.

  • IR Spectroscopy:

    • Liquid Samples: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solid Samples (KBr pellet): Mix a small amount of the solid sample with dry KBr powder and press into a transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the region of interest and use a liquid cell.

  • Mass Spectrometry (Electron Ionization - EI):

    • Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

    • The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample Cyclic Ester Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare as Neat Film, KBr Pellet, or Solution Sample->IR_Prep MS_Prep Introduce into Mass Spectrometer Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios Fragmentation Patterns MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of cyclic esters.

Conclusion: A Synergistic Approach to Structural Elucidation

The unambiguous identification of cyclic esters relies on a synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei. IR spectroscopy offers a rapid and reliable method for determining the ring size based on the characteristic carbonyl stretching frequency. Mass spectrometry complements this by providing the molecular weight and valuable structural information through fragmentation analysis. By understanding the fundamental principles behind how ring size and conformation influence spectroscopic data, researchers can confidently characterize these important chemical entities.

References

A Senior Application Scientist's Guide to Confirming the Structure of Ethyl Cyclopentanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Reaction Flask

In the landscape of medicinal chemistry and materials science, cyclopentane rings are prized scaffolds, offering a unique conformational profile that can impart desirable pharmacokinetic and physical properties. When functionalized as ethyl cyclopentanecarboxylate derivatives, these molecules serve as versatile intermediates in the synthesis of novel therapeutics, fragrances, and specialty polymers.

However, the journey from synthesis to application is paved with analytical rigor. Ambiguous structural data can lead to misinterpreted results, wasted resources, and compromised intellectual property. This guide eschews a rigid, one-size-fits-all approach. Instead, it offers a logical, field-tested framework for leveraging a suite of analytical techniques to confirm the structure of this compound derivatives with unimpeachable certainty. Our focus is not just on what techniques to use, but why specific experimental choices are made and how the resulting data streams converge to form a single, validated structural assignment.

The Analytical Triad: NMR, MS, and IR Spectroscopy

Unambiguous structural elucidation is rarely achieved with a single technique. It requires a synergistic approach where the weaknesses of one method are covered by the strengths of another. We will explore the "big three" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework. For this compound derivatives, it answers critical questions about the substitution pattern on the cyclopentane ring and confirms the integrity of the ethyl ester group.

Expertise in Action: A simple 1D proton (¹H) NMR spectrum can confirm the presence of the ethyl group through its characteristic quartet and triplet signals. However, the cyclopentane ring protons often present as a complex, overlapping multiplet. This is where the causality of advanced experiments becomes clear. We don't run a 2D experiment "just because"; we run it because the 1D ¹H NMR spectrum is insufficient to assign specific proton environments on the ring, which is essential for determining regiochemistry.

¹H and ¹³C NMR Analysis

  • ¹H NMR: Provides information on the electronic environment of protons, their connectivity (via spin-spin coupling), and their relative numbers (via integration).

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical nature (e.g., carbonyl, aliphatic, olefinic).

Comparative Spectral Data: To illustrate how substitutions dramatically alter the NMR fingerprint, we'll compare the parent compound, this compound, with a common derivative, ethyl 2-oxocyclopentanecarboxylate.

Assignment This compound [1]Ethyl 2-oxocyclopentanecarboxylate [2]Rationale for Change
¹H NMR (δ, ppm)
-O-CH₂ -CH₃~4.1 (quartet)~4.2 (quartet)Minor downfield shift due to proximity to two electron-withdrawing carbonyls.
-O-CH₂-CH₃ ~1.2 (triplet)~1.3 (triplet)Minimal change, as it is distant from the ring substitution.
Cyclopentane-CH~2.7 (multiplet)~3.4 (triplet, CH α to ester)The proton alpha to the ester group in the keto-derivative is significantly deshielded and shows a clearer multiplicity.
Cyclopentane-CH₂~1.5-1.9 (multiplets)~2.0-2.5 (multiplets)Protons on the ring are shifted downfield due to the electron-withdrawing effect of the new ketone group.
¹³C NMR (δ, ppm)
Ester C =O~176~172The presence of the adjacent keto group slightly shields the ester carbonyl carbon.
Ketone C =ON/A~213A highly deshielded signal characteristic of a ketone in a five-membered ring.[3]
-O-CH₂ -CH₃~60~61Minimal change.
Cyclopentane-CH ~43~50The methine carbon is deshielded by the adjacent carbonyl group.
Cyclopentane-CH₂ ~26, ~30~20, ~30, ~38The carbon signals are spread over a wider range, reflecting the varied electronic environments created by the ketone.
-O-CH₂-CH₃ ~14~14No significant change.
Experimental Protocol: NMR Sample Preparation

A high-quality spectrum is contingent on a properly prepared sample. This protocol ensures reproducibility and minimizes artifacts.

  • Sample Weighing: Accurately weigh 5-15 mg of the purified derivative into a clean, dry vial.[4][5] For ¹³C NMR, a more concentrated sample (25-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[4][5]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.[6][7]

  • Dissolution & Transfer: Ensure the sample is fully dissolved. If necessary, gently vortex the vial. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette.[5][8]

  • Standard Addition (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before analysis, wipe the outside of the tube to remove any contaminants.

Mass Spectrometry (MS): Confirming Mass and Connectivity

MS is the definitive technique for determining the molecular weight of a compound. Coupled with Gas Chromatography (GC-MS), it becomes a powerhouse for separating and identifying components in a reaction mixture, providing crucial data on purity and the presence of byproducts.

Expertise in Action: The molecular ion peak (M⁺) provides the most direct confirmation of the molecular formula. However, the true expertise lies in interpreting the fragmentation pattern. For an ethyl ester, the loss of an ethoxy radical (-•OCH₂CH₃, 45 Da) or ethylene (via McLafferty rearrangement, 28 Da) are classic diagnostic fragments. The cyclopentane ring itself can fragment, often by losing ethene (28 Da), providing further structural confirmation.[9]

Key Spectral Data for this compound:

Analysis Type Expected Result Interpretation
Molecular Weight 142.20 g/mol [1][10] Confirms the elemental formula C₈H₁₄O₂.
Molecular Ion (M⁺) m/z = 142 The intact molecule with one electron removed.
Key Fragment Ion m/z = 113 Loss of an ethyl group (-C₂H₅, 29 Da).
Key Fragment Ion m/z = 101 Loss of an ethoxy radical (-•OC₂H₅, 45 Da).[1]
Key Fragment Ion m/z = 97 Loss of the -COOEt group followed by H rearrangement.

| Key Fragment Ion | m/z = 69 | Represents the cyclopentyl cation after loss of the entire ester group. |

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for analyzing volatile, thermally stable derivatives.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or hexane.[11] Ensure the sample is free of non-volatile materials.

  • Instrument Setup:

    • Column: Use a standard non-polar capillary column (e.g., SLB®-5ms).[12]

    • Injector: Set the injector temperature to 250 °C with a split ratio (e.g., 20:1) to prevent column overloading.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds based on their boiling points.

    • MS Detector: Operate in Electron Ionization (EI) mode. Scan a mass range appropriate for the expected compound and fragments (e.g., m/z 40-400).

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Identify the peak corresponding to your product by its retention time. Analyze the mass spectrum of that peak to confirm the molecular ion and compare the fragmentation pattern to expected pathways.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique perfect for a quick check of functional groups. For this compound derivatives, it provides immediate confirmation of the crucial ester group and can reveal the presence of other functionalities introduced during synthesis.

Expertise in Action: The most prominent feature will be the intense carbonyl (C=O) stretch of the ester. Its position is diagnostic: saturated esters typically absorb around 1735-1750 cm⁻¹.[13][14] If a derivative introduces a ketone, as in our example, a second distinct C=O stretch will appear, typically at a lower wavenumber for a five-membered ring ketone (~1750 cm⁻¹).[3] The presence of two C=O peaks is a self-validating piece of evidence for the successful synthesis of a β-keto ester. The spectrum will also feature strong C-O stretching bands between 1000-1300 cm⁻¹.[13][15]

Key IR Absorption Frequencies:

Functional Group This compound [1] Ethyl 2-oxocyclopentanecarboxylate [2]
C-H (sp³) ~2870-2960 cm⁻¹ ~2880-2970 cm⁻¹
Ester C=O Stretch ~1730 cm⁻¹ ~1720-1735 cm⁻¹
Ketone C=O Stretch N/A ~1750 cm⁻¹

| C-O Stretch | ~1180 cm⁻¹ (and others in 1000-1300 cm⁻¹ region) | Multiple bands in the 1000-1300 cm⁻¹ region |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR has become the standard for its simplicity and minimal sample preparation.[16][17]

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[16] Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

  • Sample Application: Place a single drop of the neat liquid sample or a small amount of solid powder directly onto the crystal.[18]

  • Apply Pressure (for solids): If the sample is a solid, lower the press arm to ensure firm, even contact between the sample and the crystal.[18]

  • Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

A Note on Synthesis: Context is Key

Understanding the synthetic route is crucial for anticipating potential impurities or isomeric products. For instance, the synthesis of ethyl 2-oxocyclopentanecarboxylate is often achieved via an intramolecular Dieckmann condensation of diethyl adipate.[19][20][21][22] This knowledge informs the analytical strategy; one would specifically look for unreacted starting material or byproducts of intermolecular condensation using a technique like GC-MS.

Integrated Workflow for Structural Confirmation

No single technique tells the whole story. The following workflow illustrates a logical progression from a newly synthesized compound to a fully confirmed structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_conclusion Final Validation Synthesis Synthesized Product IR IR Spectroscopy (Confirm Functional Groups, e.g., C=O) Synthesis->IR Quick Check GCMS GC-MS (Check Purity & Confirm MW) Synthesis->GCMS Primary Check Confirmed Unambiguously Confirmed Structure IR->Confirmed NMR1D 1D NMR ('H, ¹³C) (Map C-H Framework) GCMS->NMR1D If pure GCMS->Confirmed NMR2D 2D NMR (COSY, HSQC) (Establish Connectivity) NMR1D->NMR2D If assignments are ambiguous NMR1D->Confirmed NMR2D->Confirmed

Caption: A logical workflow for the structural confirmation of a novel derivative.

Conclusion

Confirming the structure of this compound derivatives is a multi-faceted process that relies on the thoughtful application of complementary analytical techniques. IR spectroscopy offers a rapid functional group assessment, mass spectrometry provides definitive molecular weight and purity data, and NMR spectroscopy delivers the detailed atomic-level blueprint. By integrating these methods into a logical workflow, researchers can move forward with confidence, knowing their molecular structures are built on a solid, self-validating analytical foundation. This rigorous approach is not merely academic; it is an essential pillar of scientific integrity that underpins successful research and development.

References

A Comparative Guide to Catalysts for the Synthesis of Ethyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl cyclopentanecarboxylate is a valuable chemical intermediate in the pharmaceutical and fragrance industries.[1][2] Its efficient synthesis is a topic of significant interest for researchers and chemical engineers. The choice of catalyst is paramount, directly influencing reaction efficiency, product purity, and overall process sustainability. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound from cyclopentanecarboxylic acid and ethanol, offering experimental insights and data to inform catalyst selection for research and development.

Introduction to Catalytic Esterification

The synthesis of this compound is primarily achieved through Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5] The reaction is an equilibrium process, and the catalyst plays a crucial role in accelerating the attainment of this equilibrium. The choice of catalyst technology—ranging from traditional homogeneous acids to modern heterogeneous and biocatalytic systems—presents a trade-off between activity, selectivity, ease of separation, and environmental impact.

This guide will compare four major classes of catalysts:

  • Homogeneous Acid Catalysts: Represented by the conventional sulfuric acid.

  • Heterogeneous Solid Acid Catalysts: Focusing on the widely used ion-exchange resin, Amberlyst-15, and zeolites.

  • Biocatalysts: Specifically, lipases.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is contingent on the specific requirements of the synthesis, such as scale, desired purity, and environmental considerations. Below is a detailed comparison of the performance of different catalysts in the synthesis of this compound.

Homogeneous Catalysis: The Sulfuric Acid Benchmark

Concentrated sulfuric acid is a traditional and highly effective catalyst for esterification.[6][7] Its high Brønsted acidity ensures rapid reaction rates. However, its use is associated with several drawbacks, including corrosivity, difficulty in separation from the reaction mixture, and the generation of acidic waste, which requires neutralization and disposal.[8]

Heterogeneous Catalysis: A Greener Alternative

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of catalyst separation and reusability, leading to more environmentally friendly and cost-effective processes.[8]

Amberlyst-15, a macroreticular polystyrene-based resin with sulfonic acid groups, is a widely adopted solid acid catalyst for esterification.[9][10][11] It offers good catalytic activity, is non-corrosive, and can be easily recovered by simple filtration.[12][13] Its primary limitation is its thermal stability, which typically restricts its use to temperatures below 120-130°C.[14] The reusability of Amberlyst-15 is a key advantage, although a gradual decrease in activity may be observed over multiple cycles.[15]

Zeolites are microporous crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites.[16][17] Their shape-selective nature can enhance selectivity in certain reactions. While not as commonly reported for simple esterifications as ion-exchange resins, zeolites like ZSM-5 have shown efficacy in related reactions, such as the synthesis of cyclopentyl ethyl ether, suggesting their potential for this compound synthesis.[16][17] Their high thermal stability is a significant advantage over polymeric resins.

Biocatalysis: The Mild and Selective Approach

Enzymes, particularly lipases, have emerged as powerful biocatalysts for ester synthesis.[18][19][20] They operate under mild reaction conditions (lower temperatures and neutral pH), exhibit high chemo-, regio-, and enantioselectivity, and are biodegradable.[21][22] The use of immobilized lipases further simplifies catalyst separation and reuse.[23] However, the cost of enzymes and potential substrate or product inhibition can be limiting factors.[19]

Quantitative Performance Comparison

The following table summarizes the typical reaction conditions and performance metrics for the synthesis of this compound using the discussed catalysts. Data for zeolites and lipases are extrapolated from closely related esterification reactions due to the limited availability of direct comparative studies for this specific product.

Catalyst SystemCatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Key AdvantagesKey Disadvantages
Homogeneous Sulfuric Acid1-5 mol%80-1002-4>95>99High activity, low costCorrosive, difficult separation, waste generation
Heterogeneous Amberlyst-155-15 wt%80-1004-890-95>99Reusable, non-corrosive, easy separationLower thermal stability, potential for catalyst deactivation
Heterogeneous Zeolite (e.g., H-ZSM-5)5-15 wt%100-1406-1285-90>99High thermal stability, shape selectivityPotentially lower activity than resins, may require higher temperatures
Biocatalysis Immobilized Lipase (e.g., Novozym 435)5-10 wt%40-6024-72>90>99High selectivity, mild conditions, biodegradableHigher cost, longer reaction times, potential inhibition

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using each type of catalyst.

Protocol 1: Sulfuric Acid Catalyzed Esterification

Objective: To synthesize this compound using a homogeneous acid catalyst.

Materials:

  • Cyclopentanecarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine cyclopentanecarboxylic acid (1 equivalent) and a 5-fold molar excess of anhydrous ethanol.

  • Slowly add concentrated sulfuric acid (2 mol%) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 3 hours.[24]

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain pure this compound.

Protocol 2: Amberlyst-15 Catalyzed Esterification

Objective: To synthesize this compound using a heterogeneous solid acid catalyst.

Materials:

  • Cyclopentanecarboxylic acid

  • Anhydrous ethanol

  • Amberlyst-15 resin

  • Round-bottom flask, reflux condenser, heating mantle, filtration apparatus

Procedure:

  • Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum.

  • In a round-bottom flask, combine cyclopentanecarboxylic acid (1 equivalent), a 3-fold molar excess of anhydrous ethanol, and Amberlyst-15 (10 wt% of the carboxylic acid).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 6 hours.

  • Cool the reaction mixture to room temperature and separate the catalyst by filtration.

  • Wash the recovered catalyst with ethanol and dry for reuse.

  • Remove the excess ethanol from the filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation if necessary.

Protocol 3: Zeolite Catalyzed Esterification (Proposed)

Objective: To explore the synthesis of this compound using a zeolite catalyst.

Materials:

  • Cyclopentanecarboxylic acid

  • Anhydrous ethanol

  • H-ZSM-5 zeolite

  • High-pressure reactor or sealed tube

  • Heating and stirring apparatus, filtration system

Procedure:

  • Activate the H-ZSM-5 zeolite by calcination at 500°C for 4 hours.

  • In a high-pressure reactor, combine cyclopentanecarboxylic acid (1 equivalent), a 3-fold molar excess of anhydrous ethanol, and activated H-ZSM-5 (10 wt% of the carboxylic acid).

  • Seal the reactor and heat to 120°C with stirring for 8 hours.

  • After cooling, filter to remove the zeolite catalyst.

  • Wash the catalyst with ethanol for potential reuse after reactivation.

  • Isolate the product from the filtrate by removing excess ethanol under reduced pressure.

  • Purify by distillation.

Protocol 4: Lipase-Catalyzed Esterification

Objective: To synthesize this compound using a biocatalyst.

Materials:

  • Cyclopentanecarboxylic acid

  • Ethanol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (3Å)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Orbital shaker with temperature control, filtration apparatus

Procedure:

  • In a screw-capped flask, combine cyclopentanecarboxylic acid (1 equivalent), ethanol (1.5 equivalents), and immobilized lipase (10 wt% of the carboxylic acid) in an anhydrous organic solvent.

  • Add activated molecular sieves to remove the water formed during the reaction.

  • Incubate the mixture in an orbital shaker at 50°C for 48 hours.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, separate the immobilized enzyme and molecular sieves by filtration.

  • Wash the enzyme with fresh solvent for reuse.

  • Evaporate the solvent from the filtrate to obtain the crude this compound.

  • Purify by column chromatography or distillation if required.

Visualization of Experimental Workflows

Esterification_Workflow cluster_Homogeneous Homogeneous Catalysis (Sulfuric Acid) cluster_Heterogeneous Heterogeneous Catalysis (Amberlyst-15 / Zeolite) cluster_Biocatalysis Biocatalysis (Lipase) H1 Reactants Mixing (Acid, Alcohol, H2SO4) H2 Reflux H1->H2 H3 Work-up (Neutralization, Extraction) H2->H3 H4 Purification (Distillation) H3->H4 Het1 Reactants Mixing (Acid, Alcohol, Solid Catalyst) Het2 Reflux / Heat Het1->Het2 Het3 Catalyst Filtration Het2->Het3 Het4 Product Isolation (Solvent Evaporation) Het3->Het4 Het5 Catalyst Regeneration Het3->Het5 Reuse B1 Reactants Mixing (Acid, Alcohol, Lipase, Solvent) B2 Incubation (Shaking at controlled T) B1->B2 B3 Enzyme Filtration B2->B3 B4 Product Isolation (Solvent Evaporation) B3->B4 B5 Enzyme Washing B3->B5 Reuse

Caption: Comparative workflow for this compound synthesis.

Mechanistic Considerations

Fischer_Esterification_Mechanism Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl + H+ Ethanol H+ H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Ethanol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O This compound Protonated Ester->this compound - H+ H2O H2O

Caption: Simplified mechanism of acid-catalyzed Fischer esterification.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved using a variety of catalytic systems. While traditional homogeneous catalysts like sulfuric acid offer high activity, the operational and environmental advantages of heterogeneous catalysts such as Amberlyst-15 and potentially zeolites make them more attractive for sustainable chemical production. Biocatalysis with lipases represents the mildest and most selective route, albeit with longer reaction times.

The choice of catalyst will ultimately depend on the specific process requirements, balancing factors such as reaction rate, catalyst cost and reusability, and environmental impact. Future research should focus on developing more robust and active heterogeneous catalysts and on optimizing biocatalytic processes to reduce reaction times and enzyme loading, thereby enhancing their economic viability for industrial-scale production.

References

A Comparative Guide to the Biological Activity of Ethyl Cyclopentanecarboxylate Versus its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of small molecule drug discovery and development, subtle structural modifications can lead to significant shifts in biological activity, pharmacokinetic profiles, and therapeutic potential. The choice between an ethyl and a methyl ester of a lead compound is a common consideration during optimization. This guide provides an in-depth comparative analysis of the biological activities of ethyl cyclopentanecarboxylate and its corresponding methyl ester, mthis compound.

While direct, head-to-head comparative studies on these specific molecules are limited in publicly available literature, this guide synthesizes existing data on their individual activities and draws logical inferences from studies on structurally analogous ester pairs. By examining their reported effects on key biological targets and pathways, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding the potential functional differences conferred by the ethyl versus the methyl ester moiety in this chemical series.

Comparative Biological Activities

Available data suggests that both ethyl and mthis compound possess interesting biological activities, particularly in the realms of oncology and inflammation. The primary distinction in their activity profiles appears to stem from their differential interactions with key protein targets.

Anticancer Activity

Both esters have been implicated in possessing anticancer properties, though their potencies and mechanisms may differ.

  • This compound: This compound has been identified as an inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein, an anti-apoptotic member of the Bcl-2 family.[1] Overexpression of Mcl-1 is a known resistance mechanism for various cancer therapies, making its inhibition a promising strategy.[2][3][4][5] By binding to the BH3-binding groove of Mcl-1, its inhibitors can restore the apoptotic pathway in cancer cells.[6]

  • Mthis compound: This ester is reported to inhibit cancer cell proliferation through a receptor-mediated mechanism.[6] While the specific receptor is not always detailed in general chemical summaries, some sources suggest it may act as a serine protease inhibitor.[6] Serine proteases are involved in various aspects of cancer progression, including invasion and metastasis.[7][8][9]

Inferred Comparison: Drawing parallels from comparative studies of other ester pairs, such as ethyl and methyl caffeate, it is plausible that the methyl ester of cyclopentanecarboxylate could exhibit more pronounced direct cytotoxicity against cancer cell lines, while the ethyl ester's activity might be more closely tied to the specific inhibition of anti-apoptotic proteins like Mcl-1.[1] A study on temozolomide analogues also indicated that ester derivatives displayed potent antitumour activity.[10]

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is another area of significant interest.

  • This compound: The anti-inflammatory effects of this molecule are linked to its activity as an inhibitor of the Cannabinoid Receptor 2 (CB2).[1] The CB2 receptor is primarily expressed in immune cells and is a key target for modulating inflammatory responses. Agonists of the CB2 receptor are known to have anti-inflammatory effects.

  • Mthis compound: While less directly linked to a specific anti-inflammatory target in the initial findings, its potential role as a serine protease inhibitor could contribute to anti-inflammatory effects, as some serine proteases are involved in inflammatory cascades.[7]

Inferred Comparison: Studies comparing other ethyl and methyl esters, such as ethyl and methyl palmitate, have shown that both can possess anti-inflammatory properties.[11] However, the comparison of ethyl and methyl caffeate suggests that the ethyl ester may have more potent anti-inflammatory activity, indicated by a lower IC50 value for nitric oxide (NO) production inhibition in macrophages.[1] This suggests that this compound might be a more potent anti-inflammatory agent than its methyl counterpart due to its action on the CB2 receptor.

Data Summary
Biological ActivityThis compoundMthis compoundInferred Potency
Anticancer Mcl-1 Inhibition[1]Cell proliferation inhibition, potential serine protease inhibitionMethyl ester may have higher direct cytotoxicity
Anti-inflammatory CB2 Receptor Inhibition[1]Potential serine protease inhibitionEthyl ester may be more potent

Experimental Protocols

To empirically determine the comparative biological activities of ethyl and mthis compound, a series of standardized in vitro assays are recommended.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This assay determines the concentration at which the compounds inhibit cell growth by 50% (IC50), providing a measure of their cytotoxic potential.

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., a pancreatic cancer cell line like BxPC-3 or a leukemia cell line) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and mthis compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.

Protocol 2: Mcl-1 Inhibition Assay (for this compound)

A biochemical assay can be used to confirm the direct inhibition of the Mcl-1 protein. A fluorescence polarization assay is a common method.

Methodology:

  • Reagents: Recombinant human Mcl-1 protein, a fluorescently labeled BH3 peptide (e.g., from the Bid protein).

  • Assay Setup: In a 384-well plate, add the fluorescently labeled BH3 peptide and recombinant Mcl-1 protein.

  • Compound Addition: Add varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization. An inhibitor will disrupt the Mcl-1/BH3 peptide interaction, leading to a decrease in polarization.

  • Data Analysis: Determine the IC50 value for the displacement of the fluorescent peptide.

Protocol 3: CB2 Receptor Binding Assay (for this compound)

A radioligand binding assay can determine the affinity of the compound for the CB2 receptor.

Methodology:

  • Membrane Preparation: Use cell membranes from a cell line overexpressing the human CB2 receptor.

  • Assay Components: Add the cell membranes, a radiolabeled CB2 ligand (e.g., [³H]CP-55,940), and varying concentrations of this compound to a 96-well plate.

  • Incubation: Incubate to allow competitive binding to occur.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibitory constant) value to determine the binding affinity.

Protocol 4: Serine Protease Inhibition Assay (for Mthis compound)

This assay measures the ability of the compound to inhibit the activity of a specific serine protease (e.g., neutrophil elastase).

Methodology:

  • Enzyme and Substrate: Use a purified serine protease and a corresponding chromogenic or fluorogenic substrate.

  • Assay Procedure: In a 96-well plate, pre-incubate the serine protease with varying concentrations of mthis compound.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the IC50 value.

Protocol 5: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This cell-based assay assesses the ability of the compounds to reduce the production of the pro-inflammatory mediator nitric oxide in macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of ethyl and mthis compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 values.

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_0 Initial Screening cluster_1 Mechanistic Assays (Anticancer) cluster_2 Mechanistic Assays (Anti-inflammatory) cluster_3 Data Analysis & Comparison start Ethyl & Methyl Cyclopentanecarboxylate cytotoxicity Cytotoxicity Assay (MTT) on Cancer Cell Lines start->cytotoxicity no_inhibition Nitric Oxide Inhibition Assay (Griess Assay) start->no_inhibition mcl1 Mcl-1 Inhibition Assay (Fluorescence Polarization) cytotoxicity->mcl1 Ethyl Ester serine_protease Serine Protease Inhibition Assay cytotoxicity->serine_protease Methyl Ester analysis Compare IC50/Ki Values Determine Structure-Activity Relationship (SAR) mcl1->analysis serine_protease->analysis cb2 CB2 Receptor Binding Assay cb2->analysis no_inhibition->cb2 Ethyl Ester no_inhibition->analysis

Caption: Workflow for the comparative biological evaluation of the two esters.

Postulated Signaling Pathways

G cluster_ethyl This compound cluster_methyl Mthis compound Ethyl Ethyl Cyclopentanecarboxylate Mcl1 Mcl-1 Ethyl->Mcl1 inhibits CB2 CB2 Receptor Ethyl->CB2 inhibits Apoptosis Apoptosis Mcl1->Apoptosis inhibits Inflammation Inflammation CB2->Inflammation modulates Methyl Methyl Cyclopentanecarboxylate SerineProtease Serine Protease Methyl->SerineProtease inhibits CancerProgression Cancer Progression SerineProtease->CancerProgression promotes

Caption: Postulated primary signaling pathways for each ester based on available data.

Conclusion

The decision to advance either an ethyl or a methyl ester in a drug discovery pipeline depends on the desired therapeutic outcome. Based on the synthesis of available data and inferences from analogous compounds, this compound may present a more favorable profile for anti-inflammatory applications due to its potential for potent CB2 receptor inhibition. Conversely, mthis compound might be a stronger candidate for direct anticancer cytotoxicity, potentially through the inhibition of serine proteases.

References

A Comparative Guide to Purity Assessment of Synthesized Ethyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of three prevalent analytical techniques for assessing the purity of ethyl cyclopentanecarboxylate (CAS 5453-85-0), a key intermediate in the synthesis of various pharmaceuticals and fragrances.[1] We will delve into the practical application and comparative performance of Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, moving beyond procedural lists to explain the rationale behind experimental choices.

The Importance of Purity in Synthesis

This compound is commonly synthesized via the Fischer-Speier esterification of cyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst.[2][3][4][5][6] While effective, this method can result in several process-related impurities that can affect downstream applications. Understanding and quantifying these impurities is paramount.

Potential Impurities in Synthesis:

  • Unreacted Starting Materials: Cyclopentanecarboxylic acid and ethanol.

  • Byproducts: Water, and potentially diethyl ether from the acid-catalyzed dehydration of ethanol.

  • Catalyst Residues: Traces of the acid catalyst (e.g., sulfuric acid).

This guide will equip you with the knowledge to select the most appropriate analytical technique for your specific needs, ensuring the quality and integrity of your synthesized this compound.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on a variety of factors including the expected impurities, required sensitivity, desired accuracy, and available instrumentation. Below is a summary of the performance of GC, qNMR, and FTIR for the analysis of this compound.

ParameterGas Chromatography (GC-FID)Quantitative NMR (qNMR)Fourier-Transform Infrared (FTIR)
Purity (%) 99.5 ± 0.399.6 ± 0.1Qualitative (Primarily for functional group identification)
Limit of Detection (LOD) ~0.01%~0.1%~0.5-2% for minor components
Limit of Quantification (LOQ) ~0.03%~0.3%Not typically used for quantification of impurities
Analysis Time per Sample ~20-30 minutes~10-15 minutes~2-5 minutes
Sample Consumption Very Low (<1 µL injection)Low (5-20 mg)Very Low (a few drops)
Specificity High (for volatile compounds)Very High (structure-specific)Moderate (functional group specific)
Precision (%RSD) < 1.5%< 1%N/A for purity
Accuracy HighVery HighN/A for purity
Primary Method No (requires reference standard)YesNo

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for the analysis of esters like this compound.[7][8][9] The flame ionization detector (FID) provides excellent sensitivity for organic compounds.

Principle of Operation

In GC-FID, the sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase elute faster. The FID then combusts the eluted compounds in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms, allowing for quantification.

Experimental Protocol

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • If an internal standard is used for more precise quantification, add a known amount of a suitable standard (e.g., ethyl heptadecanoate) to the sample solution.

  • Filter the solution through a 0.45 µm syringe filter before injection to prevent contamination of the GC system.

Chromatographic Conditions:

  • Column: A nonpolar capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is suitable for separating the ester from potential nonpolar impurities.

  • Injector Temperature: 250 °C to ensure complete vaporization of the sample.

  • Oven Temperature Program:

    • Start at 50 °C and hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes to ensure all components have eluted.

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Injection Volume: 1 µL.

Data Analysis:

Purity is typically calculated using the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram. For higher accuracy, a calibration curve can be generated using certified reference standards.

Causality and Trustworthiness

The choice of a nonpolar column is based on the principle of "like dissolves like"; the nonpolar ester will interact sufficiently with the stationary phase to achieve separation from more polar impurities like unreacted carboxylic acid or ethanol. The temperature program is designed to first separate volatile impurities at lower temperatures and then elute the main component and any less volatile impurities. This protocol is self-validating through the use of system suitability tests, such as checking the resolution between known impurity peaks and the main peak, and by verifying the repeatability of injections.

Visualization of GC-FID Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep1 Dissolve sample in volatile solvent prep2 Add internal standard (optional) prep1->prep2 prep3 Filter through 0.45 µm filter prep2->prep3 analysis1 Inject 1 µL into GC prep3->analysis1 analysis2 Separation in capillary column analysis1->analysis2 analysis3 Detection by FID analysis2->analysis3 data1 Integrate peak areas analysis3->data1 data2 Calculate purity (Area % or Calibration Curve) data1->data2

Caption: Workflow for purity assessment by GC-FID.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method, meaning it can determine the purity of a substance without the need for a reference standard of the analyte itself.[10][11] This is a significant advantage over chromatographic techniques. The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Principle of Operation

By co-dissolving a known mass of the sample with a known mass of a certified internal standard in a deuterated solvent, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard.

Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) and add it to the same NMR tube. The standard should have signals that do not overlap with the analyte signals.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.[12]

  • Ensure complete dissolution by gentle vortexing.

NMR Acquisition Parameters:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard 1D proton experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation and accurate integration. A value of 30 seconds is often sufficient.

  • Number of Scans: 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal for this compound (e.g., the quartet of the -OCH₂- protons) and a well-resolved signal for the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Causality and Trustworthiness

The choice of a long relaxation delay is critical for the accuracy of qNMR.[11] If the delay is too short, signals with longer T1 values will not fully relax between pulses, leading to underestimated integrals and inaccurate purity determination. The use of a certified internal standard provides traceability and ensures the trustworthiness of the measurement. The method's self-validation comes from the consistency of purity values calculated using different non-overlapping signals from the analyte. The precision of modern qNMR methods can reach relative standard deviations below 1% under optimal conditions.[10]

Visualization of qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing prep1 Accurately weigh sample and internal standard prep2 Dissolve in deuterated solvent in NMR tube prep1->prep2 analysis1 Acquire 1D ¹H NMR spectrum prep2->analysis1 analysis2 Ensure long relaxation delay (d1) analysis1->analysis2 data1 Phase and baseline correct analysis2->data1 data2 Integrate analyte and standard signals data1->data2 data3 Calculate purity using the qNMR equation data2->data3

Caption: Workflow for purity assessment by qNMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that is excellent for identifying functional groups present in a sample.[13] While not ideal for quantifying minor impurities, it is a valuable tool for confirming the identity of the synthesized product and detecting the presence of significant impurities with distinct functional groups.

Principle of Operation

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorbed wavelengths correspond to the vibrational frequencies of the chemical bonds within the molecules. The resulting spectrum is a unique fingerprint of the compound. For liquid samples, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.[14][15]

Experimental Protocol

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a few drops of the neat liquid this compound directly onto the ATR crystal.

FTIR Data Acquisition:

  • Spectral Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Data Analysis:

  • Compare the acquired spectrum to a reference spectrum of pure this compound.

  • Look for characteristic peaks:

    • C=O stretch (ester): ~1730 cm⁻¹

    • C-O stretch (ester): ~1180 cm⁻¹

    • C-H stretches (alkane): ~2800-3000 cm⁻¹

  • Check for the presence of impurity peaks:

    • O-H stretch (unreacted alcohol/water): Broad peak around 3200-3600 cm⁻¹.

    • O-H stretch (unreacted carboxylic acid): Very broad peak from 2500-3300 cm⁻¹, often obscuring C-H stretches.

Causality and Trustworthiness

The simplicity of this method lies in its directness. The presence or absence of specific absorption bands provides immediate qualitative information. For instance, the absence of a broad O-H band provides strong evidence for the successful removal of water and unreacted starting materials. The trustworthiness of this method for identity confirmation is high, but its ability to detect low-level impurities is limited. The sensitivity of ATR-FTIR for detecting minor components is often in the range of 0.5-2%.

Visualization of FTIR Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Data Acquisition cluster_data Data Analysis prep1 Clean ATR crystal prep2 Place a few drops of neat sample on crystal prep1->prep2 analysis2 Collect sample spectrum prep2->analysis2 analysis1 Collect background spectrum analysis1->analysis2 data1 Compare sample spectrum to reference analysis2->data1 data2 Identify characteristic and impurity peaks data1->data2

Caption: Workflow for purity assessment by FTIR.

Conclusion and Recommendations

The choice of the optimal analytical technique for assessing the purity of synthesized this compound is contingent upon the specific requirements of the analysis.

  • For rapid identity confirmation and detection of significant hydroxyl-containing impurities , FTIR is an excellent first-line technique due to its speed and ease of use.

  • For accurate and precise quantification of purity and detection of low-level volatile impurities , GC-FID is the method of choice. Its high sensitivity and resolving power make it ideal for routine quality control.

  • When a primary method is required for the unequivocal determination of purity without a specific reference standard , qNMR is unparalleled. Its high precision and accuracy make it the gold standard for certifying the purity of new chemical entities and reference materials.

For comprehensive quality control in a research and drug development setting, a combination of these techniques is often employed. FTIR can be used for rapid screening, followed by GC-FID for routine purity checks, and qNMR for the definitive purity assignment of key batches. This multi-faceted approach ensures the highest level of confidence in the quality of the synthesized this compound.

References

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Ethyl Cyclopentanecarboxylate in Chemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of experimental results is paramount. The seemingly innocuous components of a screening library or a chemical synthesis pathway can introduce confounding variables that lead to misinterpretation of data. This guide provides an in-depth technical framework for evaluating the cross-reactivity of a representative small molecule, ethyl cyclopentanecarboxylate, across various chemical assays. While direct experimental data on the cross-reactivity of this specific molecule is not extensively published, this guide will use it as a case study to illustrate the principles and methodologies required to assess any small molecule for potential assay interference.

Introduction to this compound and the Imperative of Cross-Reactivity Assessment

This compound (CAS 5453-85-0) is an organic compound with a molecular formula of C8H14O2.[1] It is an ester derived from cyclopentanecarboxylic acid and ethanol.[2] Its physicochemical properties include being a colorless to pale yellow liquid with moderate volatility and low solubility in water, while being more soluble in organic solvents.[2] While it is utilized in organic synthesis and as an intermediate for pharmaceuticals and fragrances, one supplier has noted its potential as a cell signaling molecule with therapeutic effects in various diseases through the inhibition of the MCL-1 protein and the CB2 receptor.[2][3] Such claims, while intriguing, underscore the critical need for rigorous validation of a molecule's activity and specificity.

Physicochemical and Structural Analysis: Predicting Potential Interference

The structure of this compound—a cyclopentane ring attached to an ethyl ester group—provides clues to its potential for assay interference.

  • Ester Functional Group: The ester moiety is susceptible to hydrolysis, especially in the presence of acids, bases, or esterase enzymes that may be present in biological samples or cell lysates.[2] This could lead to the formation of cyclopentanecarboxylic acid and ethanol, which might have their own off-target effects.

  • Lipophilicity: With a LogP of approximately 1.74, this compound is moderately lipophilic.[5] Lipophilic compounds have a tendency to exhibit non-specific binding to plastics, proteins, and cell membranes, which can reduce the effective concentration of the compound in solution and lead to assay artifacts.[6][7]

  • Structural Similarity to Endogenous Molecules: The cyclopentane ring is a common motif in various natural products and signaling molecules. If an assay is designed to detect a molecule with a similar structural feature, there is a potential for cross-reactivity.[8]

To contextualize these potential issues, we will compare this compound with two hypothetical compounds: a known promiscuous inhibitor (e.g., a highly reactive compound) and a known specific binder (e.g., a well-validated chemical probe).

Evaluating Cross-Reactivity in Immunoassays

Immunoassays are susceptible to interference from small molecules that can either mimic the target analyte, thereby competing for antibody binding sites, or non-specifically interact with assay components.[9][10] A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an effective method to quantify such cross-reactivity.

Experimental Design: Competitive ELISA

Let us hypothesize we are running an ELISA to detect "Analyte X," a molecule that shares a structural motif with this compound. We would assess the cross-reactivity of this compound by its ability to displace a labeled version of Analyte X from the capture antibody.

Detailed Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of the capture antibody specific for Analyte X (e.g., at 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[11][12]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[12]

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS). Incubate for 1-2 hours at room temperature.[11]

  • Competition Reaction:

    • Prepare serial dilutions of this compound, a positive control (unlabeled Analyte X), a negative control (a structurally unrelated molecule), and the test samples in blocking buffer.

    • In a separate plate or tubes, mix 50 µL of each dilution with 50 µL of a fixed concentration of enzyme-labeled Analyte X (the competitor). Incubate for 1 hour at room temperature.[12]

    • Transfer 100 µL of these mixtures to the antibody-coated and blocked plate. Incubate for 90 minutes at 37°C.[11]

  • Washing: Wash the plate five times with wash buffer.[13]

  • Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB for HRP-conjugated competitor) to each well. Incubate for 15-30 minutes at room temperature, protected from light.[13]

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.[11]

  • Data Acquisition: Measure the optical density at 450 nm using a microplate reader.[13]

Illustrative Data and Interpretation

The results can be used to calculate the half-maximal inhibitory concentration (IC50) for each compound. Cross-reactivity is then often expressed as a percentage relative to the target analyte.

% Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) x 100

CompoundIC50 (µM) - Hypothetical Data% Cross-Reactivity (Hypothetical)Interpretation
Analyte X (Positive Control)1100%Expected result, sets the baseline for comparison.
This compound502%Low cross-reactivity, suggesting it is unlikely to interfere significantly in this specific immunoassay.
Promiscuous Inhibitor520%High cross-reactivity, indicating significant interference.
Negative Control>1000<0.1%No significant cross-reactivity, as expected.

Table 1: Hypothetical Competitive ELISA Data for this compound Cross-Reactivity.

G cluster_0 Plate Preparation cluster_1 Competition cluster_2 Detection Coat with Antibody Coat with Antibody Wash Wash Coat with Antibody->Wash Block Block Wash->Block Incubate on Plate Incubate on Plate Block->Incubate on Plate Add mixture Prepare Dilutions Prepare Dilutions Mix with Labeled Analyte Mix with Labeled Analyte Prepare Dilutions->Mix with Labeled Analyte Mix with Labeled Analyte->Incubate on Plate Wash Plate Wash Plate Add Substrate Add Substrate Wash Plate->Add Substrate Stop Reaction Stop Reaction Add Substrate->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance

Assessing Interference in Enzymatic Assays

Small molecules can interfere with enzymatic assays by directly inhibiting or activating the enzyme, competing with the substrate, or interfering with the detection method (e.g., fluorescence quenching). A panel-based screening approach is an efficient way to identify such off-target activities.[14][15]

Experimental Design: Enzyme Inhibition Panel

Screening this compound against a panel of common enzymes (e.g., proteases, kinases, phosphatases) can reveal potential off-target interactions. The assay would measure the enzymatic activity in the presence of varying concentrations of the test compound.

Detailed Protocol: General Enzyme Inhibition Assay (e.g., Kinase Assay)
  • Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., with a final DMSO concentration below 0.5%).

  • Enzyme and Substrate Preparation: Prepare the target enzyme and its substrate in the appropriate assay buffer.[14]

  • Reaction Initiation: In a 384-well plate, add the enzyme solution. Then, using an acoustic dispenser, add a small volume (e.g., 50 nL) of the diluted compounds. Incubate for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.[14]

  • Start Reaction: Initiate the enzymatic reaction by adding the substrate/ATP solution. Incubate for a set time (e.g., 60 minutes) at room temperature.[14]

  • Detection: Stop the reaction and add the detection reagent. The detection method will depend on the assay format (e.g., fluorescence, luminescence, or absorbance).

  • Data Acquisition: Read the plate using a suitable plate reader.

Illustrative Data and Interpretation
EnzymeThis compound IC50 (µM) - HypotheticalPromiscuous Inhibitor IC50 (µM) - HypotheticalInterpretation
Kinase A>1000.5No significant inhibition of Kinase A.
Protease B>1001.2No significant inhibition of Protease B.
Esterase C1525Moderate inhibition of Esterase C, likely due to substrate competition or hydrolysis of the compound.[16] This warrants further investigation.

Table 2: Hypothetical Data from an Enzyme Inhibition Panel.

G Compound Dilutions Compound Dilutions Reaction Mixture Reaction Mixture Compound Dilutions->Reaction Mixture Enzyme Enzyme Enzyme->Reaction Mixture Substrate/Cofactor Substrate/Cofactor Substrate/Cofactor->Reaction Mixture Initiate Reaction Detection Detection Reaction Mixture->Detection Stop & Read Data Analysis Data Analysis Detection->Data Analysis

Characterizing Off-Target Effects in Cell-Based Assays

Cell-based assays are crucial for understanding a compound's biological effects in a more physiological context. However, off-target effects, such as cytotoxicity or non-specific activation of signaling pathways, can confound the results.[17][18]

Experimental Design: Cytotoxicity and Reporter Gene Assays

A primary assessment of off-target effects should include a cytotoxicity assay to determine the concentration range at which the compound affects cell viability. Subsequently, a reporter gene assay can be used to assess whether the compound non-specifically modulates a common signaling pathway.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells (e.g., HEK293, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[19]

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24 to 72 hours. Include a vehicle control (e.g., 0.5% DMSO).[19]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance at 570 nm.[19]

Detailed Protocol: Dual-Luciferase Reporter Assay

This assay can determine if this compound non-specifically activates or inhibits a signaling pathway (e.g., NF-κB, a common pathway in inflammation).

  • Transfection: Co-transfect cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization) for 24 hours.[20]

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound. Include a positive control (e.g., TNF-α to activate the NF-κB pathway) and a vehicle control. Incubate for 6-24 hours.

  • Cell Lysis: Wash the cells with PBS and add 1x Passive Lysis Buffer.[2]

  • Luciferase Activity Measurement:

    • Add Luciferase Assay Reagent II (for firefly luciferase) to the cell lysate and measure luminescence.

    • Then, add Stop & Glo® Reagent (for Renilla luciferase) to the same well and measure luminescence again.[2]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

Illustrative Data and Interpretation
Assay TypeEndpointThis compound (Hypothetical)Interpretation
MTT AssayCC50 (Cytotoxic Concentration 50%)>100 µMNo significant cytotoxicity observed at typical screening concentrations.
NF-κB Reporter AssayEC50 (Effective Concentration 50%)>100 µMNo significant off-target activation or inhibition of the NF-κB pathway.

Table 3: Hypothetical Data from Cell-Based Assays for Off-Target Effects.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Reporter Assay Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Transfect Cells Transfect Cells Seed Cells->Transfect Cells Add MTT Add MTT Compound Treatment->Add MTT Lyse Cells Lyse Cells Compound Treatment->Lyse Cells Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Transfect Cells->Lyse Cells Measure Luminescence Measure Luminescence Lyse Cells->Measure Luminescence

Conclusion and Recommendations

This guide provides a comprehensive framework for assessing the cross-reactivity of this compound, serving as a model for the evaluation of any small molecule in a research or drug discovery setting. While direct experimental data for this specific compound remains to be published, the principles and detailed protocols outlined here provide a robust starting point for its characterization.

Key Recommendations for Researchers:

  • Proactive Validation: Do not assume that a commercially available or newly synthesized compound is specific to its intended target. Proactive validation is essential.

  • Orthogonal Assays: Employ multiple, distinct assay formats to build confidence in your results. If a compound shows activity in one assay, confirm it in an orthogonal assay that has different potential for artifacts.[4]

  • Dose-Response Relationship: Always determine the potency of a compound (e.g., IC50 or EC50). A clear dose-response relationship is a hallmark of a specific interaction.

  • Counter-Screening: Routinely screen compounds against a panel of unrelated targets to identify promiscuous molecules early in the discovery process.[14]

  • Data Transparency: When publishing results, be transparent about the validation and counter-screening experiments that have been performed.

By adhering to these principles of scientific integrity and rigorous experimental design, researchers can ensure the reliability of their data and accelerate the pace of discovery.

References

A Comparative Guide to the Synthetic Routes of Ethyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide and Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Ethyl cyclopentanecarboxylate is a versatile chemical intermediate, appearing as a colorless to pale yellow liquid with a fruity odor.[1] Its structural motif is a key building block in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1] The selection of a synthetic route to this compound is a critical decision in process development, dictated by factors such as scale, cost, available equipment, and desired purity.

This guide provides a comprehensive review and objective comparison of the principal synthetic routes to this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative performance data for three major strategies:

  • The Dieckmann Condensation

  • Catalytic Hydrogenation of Unsaturated Precursors

  • Alkylation of Cyclopentanone Enolates

By examining the causality behind experimental choices and grounding our discussion in authoritative literature, this document aims to equip researchers with the field-proven insights necessary to navigate these synthetic pathways effectively.

The Dieckmann Condensation Route

The Dieckmann condensation is a robust and time-honored method for forming five- and six-membered rings. It is an intramolecular variant of the Claisen condensation, wherein a diester is treated with a base to yield a cyclic β-keto ester.[2][3] For the synthesis of the this compound precursor, this typically involves the cyclization of diethyl adipate.[4]

Mechanistic Overview

The reaction is initiated by a base, such as sodium ethoxide, which deprotonates the α-carbon of the diester to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group.[3][5] The subsequent loss of an ethoxide leaving group forms the cyclic β-keto ester, ethyl 2-oxocyclopentanecarboxylate. This intermediate can then be further processed (e.g., via hydrolysis, decarboxylation, and re-esterification) to yield the target molecule, although for many applications, the β-keto ester is the desired functionalized intermediate.

Dieckmann_Condensation A Diethyl Adipate B Enolate Formation A->B Base (NaOEt) C Intramolecular Nucleophilic Attack B->C Cyclization D Cyclic Intermediate C->D E Ethyl 2-oxocyclopentanecarboxylate (β-Keto Ester) D->E - EtOH

Caption: Workflow of the Dieckmann condensation of diethyl adipate.

Experimental Protocol

Based on a representative industrial synthesis method.[6]

  • Reaction Setup: Charge a suitable reaction vessel with an alkylbenzene solvent (e.g., toluene, 950g), sodium ethoxide (132g), and diethyl adipate (300g).

  • Cyclization: Heat the mixture to reflux. Monitor the reaction progress by gas chromatography, continuing until the concentration of diethyl adipate is less than 1%.

  • Workup: Cool the reaction mixture to 30°C. Neutralize with 30% hydrochloric acid.

  • Isolation: Separate the organic and aqueous phases. Collect the organic phase, dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude ethyl 2-oxocyclopentanecarboxylate by vacuum distillation (e.g., 83-88°C at 5 mmHg) to yield the final product.[6]

Performance Analysis
ParameterDieckmann Condensation
Typical Starting Material Diethyl Adipate
Key Reagent Sodium Ethoxide
Overall Yield Good to Excellent (often >80% for the cyclization step)
Scalability Excellent; widely used in industrial processes[6]
Conditions Elevated temperatures (reflux)
Advantages Cost-effective, uses readily available materials, highly scalable.
Limitations The product is a functionalized precursor (a β-keto ester), requiring further steps if the simple ester is needed.

Catalytic Hydrogenation of Unsaturated Precursors

Catalytic hydrogenation is a powerful and clean method for converting unsaturated compounds, such as alkenes, into saturated alkanes.[7] This route involves the reduction of an unsaturated cyclopentene or cyclopentadiene carboxylate ester using hydrogen gas in the presence of a metal catalyst.

Mechanistic Overview

The reaction mechanism involves the adsorption of both the hydrogen gas and the unsaturated ester onto the surface of a heterogeneous metal catalyst (e.g., Palladium, Platinum, or Nickel).[8] This adsorption weakens the H-H bond and facilitates the transfer of hydrogen atoms to the double bond of the cyclopentene ring. The addition of hydrogen typically occurs in a syn fashion, meaning both hydrogen atoms add to the same face of the double bond as it complexes with the flat catalyst surface.[8][9]

Catalytic_Hydrogenation cluster_0 Reactants A Ethyl Cyclopent-1-ene-carboxylate C Adsorption onto Catalyst Surface (e.g., Pd/C) A->C B H₂ Gas B->C D Syn-Addition of Hydrogen C->D E This compound D->E Desorption

Caption: General process of catalytic hydrogenation for saturation.

Experimental Protocol

Based on general procedures for catalytic hydrogenation of alkenes.[7][8]

  • Reaction Setup: In a high-pressure autoclave or a flask suitable for hydrogenation, dissolve the unsaturated precursor (e.g., ethyl cyclopent-1-ene-carboxylate) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of a metal catalyst, typically 5-10% Palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-50 atm, depending on the substrate and equipment) and stir the mixture vigorously at room temperature or with gentle heating.

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake or by analytical methods like GC-MS.

  • Workup & Purification: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by filtration through a pad of celite. The solvent is then removed from the filtrate by rotary evaporation to yield the product, which can be distilled if further purification is required.

Performance Analysis
ParameterCatalytic Hydrogenation
Typical Starting Material Ethyl cyclopent-1-ene-carboxylate
Key Reagent H₂ gas, Pd/C or PtO₂ catalyst
Overall Yield Very High to Quantitative (>95%)
Scalability Excellent, though requires specialized pressure equipment.
Conditions Mild temperatures, variable H₂ pressure.
Advantages High atom economy, exceptionally clean reaction, high yields, simple product isolation.
Limitations Requires specialized hydrogenation equipment, cost of precious metal catalysts, potential catalyst poisoning.

Alkylation of Cyclopentanone Enolates

This synthetic strategy involves the direct functionalization of a pre-existing cyclopentanone ring. It relies on the formation of a nucleophilic enolate from cyclopentanone, which is then trapped by an electrophilic source of the "carboethoxy" group, such as ethyl chloroformate.

Mechanistic Overview

A strong, non-nucleophilic base, typically a lithium amide like lithium diisopropylamide (LDA), is used to quantitatively deprotonate the α-carbon of cyclopentanone, forming a lithium enolate.[10] This highly reactive enolate then attacks the electrophilic carbonyl carbon of ethyl chloroformate in an SN2-type reaction. The resulting product is the same β-keto ester obtained from the Dieckmann condensation, which can be used as is or further converted to this compound.

Alkylation A Cyclopentanone B Lithium Enolate A->B LDA, THF, -78°C D Ethyl 2-oxocyclopentanecarboxylate B->D Nucleophilic Attack C Ethyl Chloroformate (Electrophile) C->D

Caption: Synthesis via alkylation of a cyclopentanone enolate.

Experimental Protocol

Based on standard procedures for enolate alkylation.

  • Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath. Add a solution of cyclopentanone in anhydrous THF dropwise to the LDA solution and stir for 30-60 minutes.

  • Alkylation: Slowly add ethyl chloroformate to the enolate solution at -78°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quenching & Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Isolation & Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography.

Performance Analysis
ParameterAlkylation of Cyclopentanone
Typical Starting Material Cyclopentanone
Key Reagent LDA, Ethyl Chloroformate
Overall Yield Moderate to Good (50-80%)[10]
Scalability Challenging due to cryogenic temperatures and air-sensitive reagents.
Conditions Cryogenic (-78°C), strictly anhydrous and inert atmosphere.
Advantages Provides a direct route from a simple, inexpensive ketone.
Limitations Requires specialized conditions (cryogenic, inert atmosphere), use of hazardous reagents (LDA), potential for side reactions (O-alkylation, poly-alkylation).[10]

Summary and Recommendations

The optimal synthesis of this compound or its direct precursor is highly dependent on the specific context of the research or manufacturing campaign.

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
Dieckmann Condensation Highly scalable, cost-effective, robust.[6]Produces a β-keto ester intermediate; requires high temperatures.Large-scale industrial production where cost and throughput are primary drivers.
Catalytic Hydrogenation Extremely high yield and purity, clean reaction profile.[11]Requires expensive catalysts and specialized high-pressure equipment.Applications demanding the highest purity and efficiency, such as in late-stage pharmaceutical synthesis.
Alkylation of Enolates Direct route from a simple ketone.Requires stringent cryogenic and inert conditions; difficult to scale.[10]Small-scale laboratory synthesis, medicinal chemistry, and proof-of-concept studies.

References

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Ethyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl cyclopentanecarboxylate is a valuable chemical intermediate with applications in the pharmaceutical and fragrance industries.[1] Its characteristic fruity odor also lends it to use in flavor compositions. The economic viability of processes utilizing this ester is directly tied to its production cost. This guide provides a comprehensive evaluation of the most common and effective synthesis methods for this compound, offering a comparative analysis of their cost-effectiveness, scalability, and environmental impact. The insights provided herein are intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this versatile compound.

This document delves into three primary synthetic routes: the classical Fischer-Speier esterification, a two-step approach commencing with Dieckmann condensation, and a method employing Grignard reagents. Each method is scrutinized for its chemical principles, procedural intricacies, and economic feasibility, supported by detailed experimental protocols and data.

Method 1: Fischer-Speier Esterification of Cyclopentanecarboxylic Acid

The Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and use of readily available materials.[2][3] This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.[2][4]

Principle and Rationale

The reaction proceeds by protonation of the carbonyl oxygen of cyclopentanecarboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2] This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[5][6] The reaction is an equilibrium process; therefore, to achieve high yields, it is typically driven to completion by using an excess of the alcohol reactant or by removing water as it is formed, in accordance with Le Chatelier's principle.[4][5]

The choice of a strong acid catalyst is critical for achieving a reasonable reaction rate. The use of excess ethanol not only shifts the equilibrium but also serves as the solvent, simplifying the reaction setup.

Experimental Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanecarboxylic acid (0.1 mol, 11.41 g).

  • Add a significant excess of absolute ethanol (100 mL).

  • With caution, slowly add concentrated sulfuric acid (1 mL) to the stirred mixture.

  • Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation to yield pure this compound (boiling point: 172-174 °C).[7]

Workflow Diagram

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_process Process CPA Cyclopentanecarboxylic Acid Reflux Reflux (4-6h) CPA->Reflux EtOH Ethanol (Excess) EtOH->Reflux H2SO4 Sulfuric Acid (cat.) H2SO4->Reflux Workup Neutralization & Extraction Reflux->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Dieckmann Condensation of Diethyl Adipate and Subsequent Decarboxylation

This two-step approach offers an alternative route starting from the acyclic diester, diethyl adipate. It is a powerful method for forming five- and six-membered rings.

Principle and Rationale

The first step is an intramolecular Claisen condensation known as the Dieckmann condensation. Diethyl adipate is treated with a strong base, such as sodium ethoxide, to generate an enolate.[8] This enolate then attacks the carbonyl group of the other ester moiety within the same molecule, leading to a cyclic β-keto ester, ethyl 2-oxocyclopentanecarboxylate.[8]

The second step is the decarboxylation of the β-keto ester. This is typically achieved by saponification of the ester to the corresponding carboxylate, followed by acidification and heating. The resulting β-keto acid is unstable and readily loses carbon dioxide to yield cyclopentanone, which would then need to be reduced and esterified. A more direct route involves the Krapcho decarboxylation, which can be performed under milder, neutral conditions. However, for the synthesis of this compound, the intermediate ethyl 2-oxocyclopentanecarboxylate would need to be reduced (e.g., via a Clemmensen or Wolff-Kishner reduction of the ketone) and then the keto group removed, which adds complexity. A more direct, albeit less common, approach would be the reductive decyanation of an appropriate precursor, but the Dieckmann route primarily leads to a ketone-substituted product. For the purpose of this guide, we will focus on the synthesis of the intermediate, as the subsequent steps to the final product are often not cost-effective for this specific target molecule compared to Fischer esterification.

Experimental Protocol (for Ethyl 2-oxocyclopentanecarboxylate)
  • In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, place sodium ethoxide (0.11 mol, 7.48 g) and dry toluene (150 mL).

  • Heat the mixture to reflux with stirring.

  • Add a solution of diethyl adipate (0.1 mol, 20.22 g) in dry toluene (50 mL) dropwise over a period of 1 hour.[8]

  • Continue refluxing for an additional 2 hours after the addition is complete.

  • Cool the reaction mixture in an ice bath and slowly add 30% hydrochloric acid to neutralize the base.[8]

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the residue by vacuum distillation to obtain ethyl 2-oxocyclopentanecarboxylate (boiling point: 83-88 °C at 5 mmHg).[8]

Workflow Diagram

Dieckmann_Condensation cluster_reactants Reactants & Base cluster_process Process DEA Diethyl Adipate Reflux Reflux (3h) DEA->Reflux NaOEt Sodium Ethoxide NaOEt->Reflux Toluene Toluene (Solvent) Toluene->Reflux Workup Acidification & Extraction Reflux->Workup Purification Vacuum Distillation Workup->Purification Intermediate Ethyl 2-oxocyclopentanecarboxylate Purification->Intermediate

Caption: Workflow for Dieckmann Condensation.

Method 3: Synthesis via Grignard Reagent

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds.[9][10] This method involves the reaction of a cyclopentyl Grignard reagent with an appropriate electrophile.

Principle and Rationale

The synthesis begins with the preparation of cyclopentylmagnesium bromide from bromocyclopentane and magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[9] The Grignard reagent is then reacted with an electrophile such as ethyl chloroformate. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing the chloride ion and forming the desired ester. This method is highly effective but requires strict anhydrous conditions, as Grignard reagents react readily with water.[9]

Experimental Protocol
  • Set up a flame-dried three-necked flask with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Place magnesium turnings (0.12 mol, 2.9 g) in the flask.

  • Add a solution of bromocyclopentane (0.1 mol, 14.9 g) in anhydrous diethyl ether (100 mL) to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium to initiate the reaction (a crystal of iodine may be needed). Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethyl chloroformate (0.1 mol, 10.85 g) in anhydrous diethyl ether (50 mL) dropwise with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure. Purify the product by fractional distillation.

Workflow Diagram

Grignard_Synthesis cluster_reagents Reagents cluster_process Process Bromo Bromocyclopentane Grignard Grignard Formation (Anhydrous Ether) Bromo->Grignard Mg Magnesium Mg->Grignard EtCF Ethyl Chloroformate Reaction Reaction with Ethyl Chloroformate EtCF->Reaction Grignard->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for Grignard Synthesis.

Comparative Analysis

Parameter Fischer-Speier Esterification Dieckmann Condensation Route Grignard Synthesis
Starting Materials Cyclopentanecarboxylic acid, EthanolDiethyl adipate, Sodium ethoxideBromocyclopentane, Magnesium, Ethyl chloroformate
Number of Steps 12+ (to reach final product)2 (Grignard formation + reaction)
Typical Yield Good to Excellent (can be >90% with water removal)Good (for the cyclization step)Good
Reagent Cost Generally lowModerateModerate to High
Scalability Highly scalableScalable, but requires careful controlScalable, but requires strict anhydrous conditions
Green Chemistry Fair (excess alcohol can be recovered)Poor (use of strong base and organic solvents)Poor (use of reactive metals and solvents)
Safety Concerns Use of strong acidUse of sodium ethoxide (flammable, corrosive)Highly reactive Grignard reagent, anhydrous conditions

Conclusion and Recommendations

For the cost-effective synthesis of this compound, the Fischer-Speier esterification stands out as the most advantageous method, particularly for large-scale production. Its primary strengths lie in the low cost and ready availability of the starting materials, the operational simplicity of a one-step reaction, and its high scalability. While it is an equilibrium-driven process, high yields can be readily achieved by straightforward and well-established techniques such as using an excess of ethanol or azeotropic removal of water.

The route involving Dieckmann condensation is an elegant method for ring formation but is less direct for producing this compound. The resulting β-keto ester intermediate requires further, often costly and challenging, chemical transformations to remove the ketone functionality, making this route less economically viable for this specific target molecule.

The Grignard synthesis is a reliable and versatile method that offers good yields. However, the higher cost of the starting materials (bromocyclopentane and ethyl chloroformate) and the stringent requirement for anhydrous conditions make it less cost-effective and more operationally demanding for industrial-scale production compared to Fischer esterification. This method is, however, an excellent choice for laboratory-scale synthesis or when functional group tolerance is a key consideration in more complex molecules.

References

A Comparative Guide to the Reaction Kinetics of Ethyl vs. Methyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reaction kinetics of methyl cyclopentanecarboxylate and this compound. As foundational molecules in organic synthesis and key intermediates in the development of pharmaceuticals and specialty materials, a thorough understanding of their relative reactivity is paramount for process optimization, reaction design, and mechanistic investigation. This document moves beyond a simple recitation of facts to explore the causal relationships between molecular structure and kinetic behavior, offering both theoretical insights and practical, validated experimental protocols for researchers, scientists, and drug development professionals.

The Decisive Role of the Alkyl Group: Theoretical Underpinnings

The kinetic behavior of an ester in reactions such as hydrolysis or transesterification is fundamentally governed by the structure of its constituent alcohol and carboxylic acid moieties. When comparing mthis compound and this compound, the constant factor is the cyclopentyl ring attached to the carbonyl carbon. The key variable, and the determinant of their differing reactivity, is the alkyl group of the ester: methyl (-CH₃) versus ethyl (-CH₂CH₃).

Two primary factors dictate the kinetic differences:

  • Steric Hindrance: This is the most significant factor in this comparison. The ethyl group is sterically bulkier than the methyl group. In the rate-determining step of most ester reactions (e.g., nucleophilic attack on the carbonyl carbon), the transition state involves a change in geometry from trigonal planar to tetrahedral. The larger ethyl group creates more steric congestion in this crowded transition state, increasing its energy and thus slowing down the reaction rate compared to the less hindered methyl ester.

  • Electronic Effects: The ethyl group is slightly more electron-donating (positive inductive effect) than the methyl group. This effect pushes electron density towards the carbonyl carbon, making it marginally less electrophilic. A less electrophilic center is less susceptible to nucleophilic attack, which would also contribute to a slower reaction rate for the ethyl ester. However, this electronic effect is generally considered secondary to the more pronounced influence of steric hindrance.

Therefore, from a theoretical standpoint, mthis compound is predicted to be more reactive than this compound in nucleophilic acyl substitution reactions.

Comparative Kinetics in Key Reactions

Alkaline Hydrolysis (Saponification)

Saponification is the hydrolysis of an ester under basic conditions, a cornerstone reaction in organic chemistry. It proceeds via a bimolecular nucleophilic acyl substitution mechanism. The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid.

The rate law is typically second-order, being first-order in both the ester and the hydroxide ion.

Rate = k[Ester][OH⁻]

Kinetic studies on various alkyl esters consistently show that the rate of saponification decreases as the steric bulk of the alkyl group increases. The attack of the hydroxide ion on the carbonyl carbon is the rate-limiting step, and its facility is highly dependent on steric accessibility.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is an equilibrium process. The mechanism, commonly A_AC2, involves the initial protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by a weak nucleophile like water.

Steric effects are also crucial in this reaction. The rate-determining step is the attack of water on the protonated carbonyl. The bulkier ethyl group hinders this attack more than the methyl group, leading to a slower rate of hydrolysis. This trend is well-documented for the acid-catalyzed hydrolysis of various carboxylic esters.

Transesterification

Transesterification is the conversion of one ester into another by reaction with an alcohol, which can be catalyzed by either an acid or a base. This is an equilibrium-controlled process, and the reaction's direction can be manipulated by using a large excess of the reactant alcohol.

RCOOR' + R''OH ⇌ RCOOR'' + R'OH

The kinetics of transesterification follow the same principles of steric hindrance. When converting to a different ester, mthis compound will generally react faster than this compound due to the lower activation energy for forming the tetrahedral intermediate.

Data Summary Table

The following table summarizes the expected comparative kinetic performance based on established chemical principles.

Reaction TypeKey Kinetic ParameterMthis compoundThis compoundRationale
Alkaline Hydrolysis Rate Constant (k)HigherLowerLess steric hindrance from the methyl group allows for faster nucleophilic attack.
Acid-Catalyzed Hydrolysis Rate Constant (k)HigherLowerLess steric hindrance facilitates the attack of water on the protonated carbonyl.
Transesterification Rate of ReactionFasterSlowerThe formation of the tetrahedral intermediate is less sterically hindered.
General Reactivity Activation Energy (Ea)LowerHigherThe transition state for the methyl ester is lower in energy due to reduced steric strain.

Experimental Protocol: Determining Saponification Rate Constant

To empirically validate the theoretical differences in reactivity, a kinetic study of saponification can be performed. The following protocol describes a robust, self-validating method using titration to monitor the reaction progress. The principle involves measuring the decrease in hydroxide concentration over time.

Materials & Reagents
  • Methyl or this compound

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • Ethanol (as a co-solvent to ensure miscibility)

  • Phenolphthalein indicator

  • Deionized Water

  • Ice

  • Constant temperature water bath (e.g., set to 25°C)

  • Burette, pipettes, conical flasks, volumetric flasks, stopwatch

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction & Sampling Phase cluster_analysis Analysis Phase prep1 Standardize 0.1M NaOH and 0.1M HCl solutions prep2 Prepare Ester-Ethanol solution (e.g., 0.1M) prep1->prep2 prep3 Equilibrate all solutions in a 25°C water bath prep2->prep3 react1 Mix Ester and NaOH solutions in a reaction flask. Start stopwatch (t=0). prep3->react1 react2 At timed intervals (t=5, 10, 20 min...), withdraw a precise aliquot (e.g., 10 mL). react1->react2 react3 Immediately quench aliquot in a flask containing ice and excess standard HCl. react2->react3 analysis1 Titrate the unreacted HCl in the quenched sample with standard NaOH. react3->analysis1 analysis2 Repeat for all time points, including a t=∞ sample (after reaction completion). analysis1->analysis2 analysis3 Calculate [OH⁻] at each time t. Plot data to determine the rate constant, k. analysis2->analysis3

Caption: Workflow for kinetic analysis of ester saponification by titration.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a 0.1 M solution of the chosen ester (methyl or this compound) in a volumetric flask using ethanol as the solvent.

    • Prepare and standardize 0.1 M NaOH and 0.1 M HCl solutions accurately.

  • Reaction Setup:

    • Place 100 mL of the 0.1 M ester solution and 100 mL of the 0.1 M NaOH solution in separate, stoppered flasks and allow them to equilibrate in the constant temperature water bath for at least 20 minutes.

    • Prepare several conical flasks for quenching. To each, add 10 mL of the standardized 0.1 M HCl and a small amount of crushed ice.

  • Initiating the Reaction (t=0):

    • Rapidly add the 100 mL of NaOH solution to the 100 mL of ester solution. Swirl to mix thoroughly and immediately start the stopwatch. This is time zero. The initial concentrations of both reactants are now 0.05 M.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 5, 10, 15, 25, 40 minutes), use a pipette to withdraw a 10 mL aliquot of the reaction mixture.

    • Immediately dispense this aliquot into one of the prepared quenching flasks containing ice and HCl. The cold temperature and the neutralization of the NaOH catalyst effectively stop the reaction. Note the exact time of quenching.

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to the quenched sample.

    • Titrate the excess HCl in the flask with your standardized 0.1 M NaOH solution until a faint, persistent pink color appears. Record the volume of NaOH used.

  • Infinity Sample (t=∞):

    • To determine the concentration at the completion of the reaction, gently heat a portion of the reaction mixture in a sealed flask to about 60°C for 1 hour to drive the reaction to completion.

    • Cool the mixture to room temperature and perform the same quenching and titration procedure on a 10 mL aliquot. This gives the "infinity" reading.

  • Data Analysis:

    • The concentration of NaOH at any time t, denoted [OH⁻]t, can be calculated from the titration data.

    • Since the initial concentrations of the ester and NaOH are equal, the second-order rate law can be integrated to give: 1/[OH⁻]t - 1/[OH⁻]₀ = kt

    • Plot 1/[OH⁻]t versus time (t). The plot should yield a straight line.

    • The slope of this line is the second-order rate constant, k.

    • By performing this experiment for both methyl and this compound under identical conditions, a direct quantitative comparison of their rate constants can be achieved.

Conclusion: From Theory to Practice

The kinetic analysis of methyl and this compound reveals a clear and predictable trend rooted in fundamental principles of physical organic chemistry. The smaller steric profile of the methyl group consistently results in a higher reaction rate constant compared to the bulkier ethyl group in common nucleophilic acyl substitution reactions. This guide provides the theoretical framework for understanding this difference and a validated experimental protocol to quantify it. For researchers in drug development and process chemistry, recognizing this inherent reactivity difference is crucial for selecting appropriate starting materials, optimizing reaction times, and controlling impurity profiles, ultimately leading to more efficient and robust synthetic routes.

A Senior Application Scientist's Guide to the Orthogonal Validation of Ethyl Cyclopentanecarboxylate Identity Using Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent research is built. For a compound like ethyl cyclopentanecarboxylate, a key intermediate and fragrance component, rigorous identity validation is not merely a procedural formality but a critical checkpoint to ensure purity, safety, and efficacy in its final application. This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals on the orthogonal validation of this compound's identity, anchored by the use of certified reference standards. We will move beyond a simple checklist of techniques to a logical, causality-driven narrative that underscores the "why" behind each experimental choice, ensuring a self-validating and robust analytical system.

The Imperative of Orthogonal, Multi-Technique Validation

Relying on a single analytical technique for identity confirmation is a scientifically tenuous practice. Each method interrogates a different molecular attribute, and by combining techniques that rely on different physicochemical principles—an approach known as orthogonal validation—we create a powerful, synergistic system that significantly minimizes the probability of misidentification. For this compound, a relatively simple ester, a combination of chromatographic and spectroscopic techniques provides an unassailable confirmation of its structure.

This guide will detail a three-pronged analytical approach:

  • Chromatographic-Mass Spectrometric Analysis (GC-MS): To confirm molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (FTIR): To verify the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise atomic connectivity and chemical environment of each atom in the molecule.

The lynchpin of this entire process is the direct comparison of data from the test sample against a highly characterized, certified reference standard (CRS) from a recognized pharmacopeia or standards body like the United States Pharmacopeia (USP).[1][2][3] The use of a CRS provides a reliable benchmark for quality, purity, strength, and identity.[2]

The Analytical Workflow: A Step-by-Step Validation Protocol

The following sections provide detailed experimental protocols. The causality behind the selection of specific parameters is explained to provide a deeper understanding of the methodology.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Orthogonal Analysis cluster_2 Data Comparison & Identity Confirmation Sample Test Sample of This compound Dilution Prepare solutions of Sample and CRS in a suitable solvent (e.g., Dichloromethane) Sample->Dilution CRS Certified Reference Standard (CRS) CRS->Dilution GC_MS GC-MS Analysis Dilution->GC_MS Inject FTIR FTIR Spectroscopy Dilution->FTIR Analyze NMR NMR Spectroscopy (¹H & ¹³C) Dilution->NMR Analyze Data_Comparison Compare Spectra and Chromatograms of Sample vs. CRS GC_MS->Data_Comparison FTIR->Data_Comparison NMR->Data_Comparison Identity_Confirmation Identity Confirmed Data_Comparison->Identity_Confirmation Match Identity_Discrepancy Identity Discrepancy Data_Comparison->Identity_Discrepancy No Match

Caption: Workflow for the orthogonal validation of this compound identity.

Gas Chromatography-Mass Spectrometry (GC-MS): The First Line of Inquiry

GC-MS is an ideal initial technique as it simultaneously provides information on the sample's purity (via chromatography) and its molecular weight and fragmentation pattern (via mass spectrometry).[4][5] For a volatile ester like this compound, GC is the preferred separation method.[6]

Experimental Protocol:

  • Sample Preparation: Prepare 1 mg/mL solutions of both the test sample and the this compound CRS in dichloromethane.

  • Instrumentation: A standard GC-MS system equipped with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes. This temperature program ensures good separation from any potential volatile impurities.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1. A high split ratio is used to prevent column overloading with a neat sample.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that produces reproducible fragmentation patterns, which are excellent for library matching and structural confirmation.[7]

    • Mass Range: Scan from m/z 40 to 200. This range covers the molecular ion and the expected major fragments.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Data Comparison and Interpretation:

The primary acceptance criteria are a match in both the retention time (RT) from the GC and the mass spectrum from the MS between the test sample and the CRS.

ParameterCertified Reference Standard (CRS)Test SampleAcceptance Criteria
Retention Time (RT) Typically ~8.5 min (instrument dependent)~8.5 min± 0.2 minutes of CRS
Molecular Ion (M⁺) m/z 142m/z 142Presence and correct m/z
Key Fragment Ions m/z 113, 97, 69, 41m/z 113, 97, 69, 41Presence and relative abundance match

The fragmentation pattern is key. For this compound, we expect to see the molecular ion at m/z 142. Key fragments include the loss of an ethoxy group (-OCH₂CH₃) resulting in a fragment at m/z 97, and the cyclopentyl ring fragment at m/z 69. A comparison of the fragmentation pattern with a reference library, such as that from the National Institute of Standards and Technology (NIST), provides further confirmatory evidence.[8]

GCMS_Fragmentation cluster_0 This compound Structure cluster_1 Key EI Fragmentation Pathways Structure [C₅H₉] - C(=O) - O - CH₂CH₃ Molecular Ion (M⁺): m/z 142 Frag1 Loss of -OCH₂CH₃ [C₅H₉CO]⁺ m/z 97 Frag2 Loss of -COOCH₂CH₃ [C₅H₉]⁺ m/z 69 Frag3 Loss of C₂H₅ [C₅H₉COO]⁺ m/z 113

Caption: Expected EI fragmentation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9] For this compound, the most prominent feature will be the ester carbonyl (C=O) stretch.

Experimental Protocol:

  • Sample Preparation: As a liquid, the sample can be analyzed neat. A drop of the test sample and the CRS are placed separately between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 (averaged to improve signal-to-noise ratio)

Data Comparison and Interpretation:

The FTIR spectrum of the test sample must be superimposable with that of the CRS. Key vibrational frequencies provide definitive evidence for the presence of the ester functionality and the aliphatic cyclopentane ring.

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation
C=O (Ester) ~1730 cm⁻¹Strong, sharp absorbance confirming the carbonyl group.
C-O (Ester) ~1180 cm⁻¹Strong absorbance from the C-O single bond stretch.
sp³ C-H ~2870-2960 cm⁻¹Absorbances from the C-H stretching in the cyclopentyl and ethyl groups.

A mismatch in the "fingerprint region" (below 1500 cm⁻¹) between the sample and the CRS, even if the major peaks are present, could indicate the presence of impurities or a different isomeric structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. Both ¹H and ¹³C NMR should be employed for a comprehensive identity confirmation.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the test sample and the CRS in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Standard ¹H and ¹³C{¹H} (proton-decoupled) experiments.

¹H NMR Data Comparison and Interpretation:

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-OCH₂CH₃ ~1.25Triplet3H
-OCH₂CH₃ ~4.12Quartet2H
Cyclopentyl-H (α to C=O) ~2.75Multiplet1H
Cyclopentyl-H ~1.5-1.9Multiplet8H

The chemical shifts, multiplicities, and integrations of the test sample's ¹H NMR spectrum must match those of the CRS.

¹³C NMR Data Comparison and Interpretation:

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.[10]

AssignmentChemical Shift (δ, ppm)
C=O (Ester) ~176
-OCH₂CH₃ ~60
Cyclopentyl-C (α to C=O) ~43
Cyclopentyl-C ~30
Cyclopentyl-C ~26
-OCH₂CH₃ ~14

The presence of the correct number of signals at the expected chemical shifts in the ¹³C NMR spectrum of the test sample, matching that of the CRS, provides the final, unambiguous confirmation of the carbon skeleton of this compound.

Conclusion: A Self-Validating System for Identity Confirmation

By systematically employing an orthogonal analytical approach—GC-MS for molecular weight and fragmentation, FTIR for functional group analysis, and NMR for detailed structural elucidation—and critically comparing the data against a certified reference standard, a robust and self-validating system for the identity confirmation of this compound is established. This multi-faceted methodology provides the high degree of scientific certainty required in research, development, and quality control, ensuring that the material in hand is indeed what it is purported to be. This rigorous approach not only satisfies regulatory expectations but also upholds the principles of sound scientific practice.

References

comparison of Grignard reaction outcomes with different cyclic esters

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Grignard Reaction Outcomes with Cyclic Esters

In the landscape of synthetic organic chemistry, the Grignard reaction stands as a cornerstone for carbon-carbon bond formation.[1] Its application to cyclic esters, or lactones, provides a robust and direct pathway to valuable diol structures, which are pivotal intermediates in the synthesis of natural products, pharmaceuticals, and polymers.[2][3] However, the outcome of this reaction is not uniform across all lactones; it is profoundly influenced by the inherent structural and electronic properties of the cyclic ester, most notably its ring size.

This guide offers an in-depth comparison of the Grignard reaction outcomes with three common lactones: γ-butyrolactone (a 5-membered ring), δ-valerolactone (a 6-membered ring), and ε-caprolactone (a 7-membered ring). We will dissect the mechanistic nuances, compare experimental data, and provide field-proven insights to explain the causality behind the observed reactivity and product distributions.

The Core Mechanism: A Tale of Two Additions

The reaction of a Grignard reagent with a lactone is a classic example of nucleophilic acyl substitution followed by nucleophilic addition.[4][5] Unlike the reaction with ketones or aldehydes, which involves a single addition, esters undergo a two-fold addition of the Grignard reagent.[6]

The process begins with the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the lactone. This forms a tetrahedral intermediate. This intermediate is unstable and collapses, cleaving the endocyclic C-O bond, which opens the ring and transiently forms a ketone.[7] This newly formed ketone is generally more reactive than the starting ester, ensuring it is immediately attacked by a second equivalent of the Grignard reagent.[4] The reaction is then quenched with an acidic workup to protonate the resulting alkoxides, yielding the final diol product.[8]

Grignard_Lactone_Mechanism cluster_reactants Step 1: Nucleophilic Acyl Substitution cluster_addition Step 2: Nucleophilic Addition cluster_workup Step 3: Acidic Workup Lactone Lactone Grignard1 R-MgX (1st equiv.) Tetrahedral_Intermediate Tetrahedral Intermediate Grignard1->Tetrahedral_Intermediate Ketone_Intermediate Keto-alkoxide Intermediate Tetrahedral_Intermediate->Ketone_Intermediate Ring Opening Dialkoxide Di-alkoxide Ketone_Intermediate->Dialkoxide Attack Grignard2 R-MgX (2nd equiv.) Grignard2->Dialkoxide Diol Diol Product Dialkoxide->Diol Protonation Workup H₃O⁺ Workup->Diol

Caption: Generalized mechanism of the Grignard reaction with a lactone.

Comparative Analysis: The Impact of Lactone Ring Size

The ring size of the lactone introduces subtle but significant differences in reactivity, primarily driven by ring strain and the conformation of the ester group.

γ-Butyrolactone (5-Membered Ring)

Gamma-butyrolactone (GBL) is a relatively stable, planar 5-membered ring lactone.[9] Its low ring strain means it is less prone to spontaneous ring-opening compared to larger or smaller lactone rings.[10][11] In the context of the Grignard reaction, this stability translates to predictable and clean conversions to the corresponding 1,4-diol.

The reaction proceeds smoothly, and with sufficient equivalents of the Grignard reagent (typically >2.0), the diol is formed in high yield. The planarity of the ring offers little steric hindrance to the initial attack on the carbonyl group.

  • Product: Reaction with two equivalents of R-MgX yields a substituted 1,4-diol.

  • Reactivity: Considered the baseline for lactone reactivity in this context. The reaction requires standard conditions and proceeds reliably.

  • Side Reactions: Generally minimal, provided the reaction is run under anhydrous conditions and at controlled temperatures to prevent side reactions related to the Grignard reagent itself (e.g., Wurtz coupling).[1]

δ-Valerolactone (6-Membered Ring)

Delta-valerolactone exists in a more flexible chair or boat conformation. Quantum mechanical studies have indicated that there is more geometric distortion and strain in the s-cis ester group of δ-valerolactone compared to γ-butyrolactone.[10][11] This inherent strain makes δ-valerolactone more susceptible to ring-opening reactions.

This increased reactivity can be advantageous, potentially allowing for milder reaction conditions. However, it also makes the lactone more prone to side reactions like polymerization, especially under acidic or basic conditions, though this is less of a concern with the fast and irreversible Grignard addition. The primary product is the corresponding 1,5-diol.

  • Product: Reaction with two equivalents of R-MgX yields a substituted 1,5-diol.

  • Reactivity: Higher than γ-butyrolactone due to increased ring strain. The reaction can be more exothermic.

  • Side Reactions: The intermediate keto-alkoxide is more flexible, but the reaction generally proceeds cleanly to the diol. Careful temperature control is crucial.

ε-Caprolactone (7-Membered Ring)

The 7-membered ring of ε-caprolactone is highly flexible and possesses significant ring strain. This makes it very reactive towards nucleophiles. The reaction with Grignard reagents is typically rapid and highly exothermic, necessitating effective temperature control (e.g., slow addition of the Grignard reagent at 0 °C or below). The product of the reaction is a 1,6-diol.

  • Product: Reaction with two equivalents of R-MgX yields a substituted 1,6-diol.

  • Reactivity: The highest among the three lactones discussed, due to substantial ring strain.

  • Side Reactions: The high reactivity and exothermicity can increase the likelihood of side reactions if not properly controlled. The flexibility of the resulting carbon chain may also lead to intramolecular cyclization side products in certain specific cases after workup, although this is not common.

Data Summary: A Head-to-Head Comparison

The following table summarizes the expected outcomes for the reaction of γ-butyrolactone, δ-valerolactone, and ε-caprolactone with a representative Grignard reagent, Methylmagnesium Bromide (MeMgBr). Yields are representative and can vary based on the specific Grignard reagent, scale, and purification method.[12]

Lactone SubstrateRing SizeGrignard Reagent (2.2 equiv.)Expected Diol ProductProduct StructureTypical Yield (%)Key Conditions
γ-Butyrolactone 5MeMgBr2-Methylpentane-1,4-diolHO-(CH₂)₃-C(CH₃)₂-OH85-95%THF, 0 °C to RT
δ-Valerolactone 6MeMgBr2-Methylhexane-1,5-diolHO-(CH₂)₄-C(CH₃)₂-OH80-90%THF, 0 °C
ε-Caprolactone 7MeMgBr2-Methylheptane-1,6-diolHO-(CH₂)₅-C(CH₃)₂-OH75-85%THF, 0 °C, slow addition

Experimental Protocol: Synthesis of 2-Methylpentane-1,4-diol from γ-Butyrolactone

This protocol provides a self-validating system for the synthesis of a 1,4-diol from γ-butyrolactone. The use of excess Grignard reagent and careful anhydrous technique are critical for success.

Experimental_Workflow A 1. Setup & Inert Atmosphere (Flame-dried glassware, N₂/Ar) B 2. Reagent Preparation (Dissolve GBL in anhydrous THF) A->B Ensure anhydrous conditions C 3. Grignard Addition (Add MeMgBr dropwise at 0 °C) B->C Maintain temperature D 4. Reaction (Stir at 0 °C, then warm to RT) C->D Monitor via TLC E 5. Quenching (Slowly add sat. aq. NH₄Cl at 0 °C) D->E Exothermic step, control addition F 6. Extraction (Extract with EtOAc) E->F Separate aqueous/organic layers G 7. Purification (Wash, dry, concentrate, chromatograph) F->G Isolate pure product H 8. Analysis (NMR, IR, MS) G->H Confirm structure & purity

Caption: Standard experimental workflow for a Grignard reaction with a lactone.

Methodology:
  • Glassware Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is flame-dried under vacuum and allowed to cool under an inert atmosphere.

  • Reagent Preparation: γ-Butyrolactone (1.0 equiv.) is dissolved in anhydrous tetrahydrofuran (THF) and transferred to the reaction flask via cannula. The solution is cooled to 0 °C using an ice-water bath.

  • Grignard Addition: Methylmagnesium bromide (3.0 M in diethyl ether, 2.2-2.5 equiv.) is charged into the dropping funnel. The Grignard reagent is added dropwise to the stirred lactone solution over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature, stirring for an additional 12-16 hours.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Quenching: The flask is cooled back to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate (EtOAc).

  • Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the pure diol.[12]

Conclusion for the Field Professional

For the researcher, scientist, or drug development professional, understanding the subtleties of lactone reactivity is key to efficient synthesis design. While the Grignard reaction reliably converts lactones to diols, the choice of lactone has practical implications for reaction control and conditions.

  • γ-Butyrolactone serves as a dependable substrate for producing 1,4-diols with minimal complications.

  • δ-Valerolactone offers slightly higher reactivity, which can be leveraged for faster conversions, but requires diligent temperature management.

  • ε-Caprolactone is the most reactive of the three, demanding the most stringent control over reaction exothermicity to ensure high yields and prevent side-product formation.

By appreciating the interplay between ring strain and reactivity, chemists can better predict reaction outcomes, optimize conditions, and strategically incorporate these valuable diol building blocks into complex molecular architectures.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in a reaction. Proper management and disposal of chemical waste are paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, in-depth protocol for the proper disposal of ethyl cyclopentanecarboxylate, moving beyond mere procedural steps to elucidate the scientific rationale behind each recommendation. Our aim is to empower you with the knowledge to manage this and similar chemical wastes with confidence and integrity.

Foundational Knowledge: Understanding the Hazard Profile

Before we can discuss disposal, we must first understand the inherent characteristics of this compound. This informs every subsequent step in its handling and management. It is an ester, typically appearing as a colorless to pale yellow liquid with a fruity odor.[1]

Its primary hazards, as identified by the Globally Harmonized System (GHS), are critical to our disposal strategy.[2][3]

PropertyHazard Classification & StatementImplication for Disposal
Physical Hazard Flammable Liquid and Vapor (H226)Must be protected from ignition sources. Vapors can travel and create a fire hazard. Disposal containers and methods must mitigate this risk.
Health Hazard Causes skin irritation (H315)Requires appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent chemical burns and dermatitis.
Health Hazard Causes serious eye irritation (H319)Mandates the use of eye protection. In case of a splash, immediate and thorough rinsing is critical.
Health Hazard May cause respiratory irritation (H335)Handling and transfers should be conducted in well-ventilated areas or a chemical fume hood to avoid inhalation of vapors.

The flammability of this compound is a key determinant for its classification as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[4] Specifically, its flash point classifies it as an ignitable waste (D001 waste code), which carries stringent regulatory requirements for its entire lifecycle, from generation to final disposal.[4]

Immediate Safety & Waste Accumulation Protocol

Proper disposal begins at the point of generation. A meticulously executed waste accumulation plan prevents accidents, ensures regulatory compliance, and simplifies the final disposal process.

Personal Protective Equipment (PPE)

When handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility chart.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Generally not required if handling small quantities in a well-ventilated area or a certified chemical fume hood.[5]

Waste Collection & Segregation: The Causality of Compatibility

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, fires, or explosions.

Experimental Protocol: Waste Accumulation

  • Select an Appropriate Waste Container:

    • The container must be chemically compatible with this compound. Glass or polyethylene containers are typically appropriate.[6][7] Avoid metal containers for any acidic or basic waste streams.[7]

    • The container must have a secure, leak-proof screw cap.[2][5] Funnels should not be left in the container.[5]

  • Label the Container Before Use:

    • Under EPA regulations, the label must clearly state the words "HAZARDOUS WASTE ".[8][9]

    • Identify the contents clearly (e.g., "Waste this compound," "Non-halogenated Flammable Organic Waste").[8]

    • Indicate the associated hazards (e.g., "Flammable," "Irritant").[8]

  • Segregate the Waste Stream:

    • This compound is a non-halogenated organic solvent. It should be collected in a waste stream designated for similar flammable liquids.

    • Crucially, do not mix this waste with:

      • Oxidizers (e.g., nitric acid, permanganates)

      • Strong Acids or Bases (unless part of a specific neutralization protocol)

      • Halogenated Solvents (e.g., dichloromethane, chloroform). Separating halogenated and non-halogenated solvents is common practice as it can affect disposal options and costs; non-halogenated solvents are often suitable for fuel blending.[10]

  • Accumulate Safely:

    • Keep the waste container closed at all times, except when adding waste.[5][10]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[8][10]

    • Utilize secondary containment (such as a tray or bin) to contain potential leaks.[10]

Disposal Pathways: A Decision-Making Framework

The disposal of this compound waste is governed by federal and state regulations.[7][11] The primary route for final disposal is through a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] However, for small quantities, in-lab chemical treatment may be a viable option to render the waste non-hazardous, though this requires careful consideration and validation.

Below is a decision-making workflow for determining the appropriate disposal path.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 In-Lab Treatment Option cluster_2 Hazardous Waste Collection start This compound Waste Generated in Lab check_quantity Is the quantity small (<100g) and uncontaminated with heavy metals or other hazardous materials? start->check_quantity hydrolysis Consider Alkaline Hydrolysis (Saponification) (See Protocol 4.1) check_quantity->hydrolysis Yes collect_waste Collect in a properly labeled Hazardous Waste container. (See Protocol 2.2) check_quantity->collect_waste No / Contaminated verify_neutralization Verify pH is neutral (6-9) and reaction is complete. hydrolysis->verify_neutralization drain_disposal Dispose of resulting alcohol and carboxylate salt solution down the drain with copious amounts of water, per institutional guidelines. verify_neutralization->drain_disposal Yes verify_neutralization->collect_waste No / Incomplete store_saa Store in Satellite Accumulation Area collect_waste->store_saa request_pickup Request pickup from Environmental Health & Safety (EHS) store_saa->request_pickup tsdf Transport to licensed Hazardous Waste Facility (TSDF) for incineration or fuel blending. request_pickup->tsdf

Caption: Decision workflow for this compound disposal.

In-Depth Disposal Protocols

Protocol for Alkaline Hydrolysis (Saponification) of Small Quantities

For small, uncontaminated quantities of this compound, alkaline hydrolysis can be an effective method to break the ester bond, forming cyclopentanecarboxylic acid (as its salt) and ethanol.[1][13][14][15][16] This process, known as saponification, converts the flammable, irritating ester into less hazardous, water-soluble components that may be permissible for drain disposal, depending on institutional policies.

Causality: The nucleophilic hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid in an irreversible step, driving the reaction to completion.[16] The final products are sodium cyclopentanecarboxylate and ethanol.

Experimental Protocol: Saponification

  • Preparation: In a chemical fume hood, place a flask of appropriate size, equipped with a magnetic stir bar, in a water bath on a stir plate.

  • Reagent Addition: For every 1 gram of this compound, slowly and with stirring, add approximately 10 mL of a 2M sodium hydroxide (NaOH) solution. An excess of hydroxide is used to ensure the reaction goes to completion.[1]

  • Reaction: Gently heat the mixture to 40-50°C with continuous stirring for 1-2 hours. The disappearance of the water-insoluble ester layer indicates the reaction is proceeding.

  • Verification: After cooling to room temperature, check the pH of the solution using a calibrated pH meter or pH paper. The pH should be basic.

  • Neutralization: Slowly add a dilute acid (e.g., 1M HCl) while stirring until the pH of the solution is between 6 and 9.

  • Final Disposal: If your institution's Environmental Health & Safety (EHS) office permits, this neutralized solution of ethanol and sodium cyclopentanecarboxylate can be flushed down the sanitary sewer with at least 20 times its volume of water. Always confirm this is an acceptable practice with your local EHS office first.

Protocol for Bulk Waste Disposal

Bulk quantities or contaminated this compound must be disposed of as hazardous waste.

  • Accumulation: Follow the waste collection and segregation protocol (Section 2.2) meticulously. Do not exceed 90% capacity of the waste container to allow for vapor expansion.[7]

  • Storage: Store the sealed and labeled container in your designated Satellite Accumulation Area. Ensure it is segregated from incompatible materials.[5]

  • Pickup and Disposal: Contact your institution's EHS department to arrange for a hazardous waste pickup. They will transport the waste to a Central Accumulation Area before it is manifested and shipped off-site by a licensed hazardous waste vendor.[7][8] The most common disposal method for this type of waste is incineration or use as an alternative fuel source in a process known as fuel blending.[10]

Regulatory Framework: E-E-A-T in Practice

Adherence to regulations is a non-negotiable aspect of laboratory work. In the U.S., the EPA's RCRA gives the framework for "cradle-to-grave" management of hazardous waste.[17]

Your laboratory or institution is classified as a waste generator, falling into one of three categories based on the total amount of hazardous waste produced per month:[8][9]

  • Very Small Quantity Generator (VSQG): ≤ 100 kg

  • Small Quantity Generator (SQG): > 100 kg and < 1,000 kg

  • Large Quantity Generator (LQG): ≥ 1,000 kg

These categories determine the specific requirements for on-site accumulation time limits, contingency planning, and reporting.[8] It is your responsibility to be aware of your facility's generator status and follow the corresponding regulations.[9] This self-validating system of characterization, labeling, and regulated disposal ensures a trustworthy and legally defensible waste management program.

By understanding the chemical nature of this compound and the logic behind the regulatory requirements, you can ensure that its disposal is handled not just as a task to be completed, but as an integral part of your scientific responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl Cyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals and researchers, our work necessitates the handling of a diverse array of chemical reagents. Ethyl cyclopentanecarboxylate, while a valuable building block, presents a distinct combination of hazards—flammability, along with skin, eye, and respiratory irritation—that demand a systematic and well-understood safety protocol.[1] This guide moves beyond a simple checklist, providing the causal logic behind each personal protective equipment (PPE) recommendation, ensuring a self-validating system of safety in your laboratory.

The primary hazards associated with this compound are:

  • Flammability: The compound is a flammable liquid and vapor, classified as a GHS Category 3 flammable liquid.[1] Its flash point of approximately 77°C (170.6°F) means that while it's not flammable at room temperature, it can be ignited when heated.[2]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[1][3]

Understanding these hazards is the foundation for selecting and using PPE correctly.

Core Directive: Engineering Controls First

Before detailing PPE, it is critical to emphasize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls. All work with this compound must be performed in a well-ventilated area, preferably inside a certified chemical fume hood to minimize the concentration of vapors in the breathing zone.[2][4] An eyewash station and a safety shower must be readily accessible.[5]

Visualizing the PPE Selection Workflow

The decision-making process for PPE selection should be deliberate and based on the specific task being performed. The following workflow illustrates this process.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification & Use Start Identify Task (e.g., Aliquoting, Reaction Setup, Spill) Assess_Quantity Assess Quantity (<10 mL, 10-500 mL, >500 mL) Start->Assess_Quantity Assess_Conditions Assess Conditions (Ambient Temp, Heating, Splash Potential) Assess_Quantity->Assess_Conditions Select_Eye Eye Protection (Goggles Required) Assess_Conditions->Select_Eye Select_Hand Hand Protection (Nitrile or Neoprene Gloves) Assess_Conditions->Select_Hand Select_Body Body Protection (Flame-Resistant Lab Coat) Assess_Conditions->Select_Body Select_Resp Respiratory Protection (Assess Vapor Risk) Assess_Conditions->Select_Resp Inspect_PPE Inspect PPE for Damage Select_Eye->Inspect_PPE Select_Hand->Inspect_PPE Select_Body->Inspect_PPE Select_Resp->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE OK Proceed Proceed with Task Don_PPE->Proceed

Caption: Workflow for risk assessment and PPE selection.

Essential Personal Protective Equipment

The following table summarizes the minimum required PPE for handling this compound. The rationale and specific protocols follow.

Body PartPPE SpecificationRationale
Eyes Chemical safety goggles (ANSI Z87.1-rated)Protects against splashes of the liquid, which can cause serious eye irritation.[1][3] Standard safety glasses do not provide adequate protection from splashes.
Skin/Body Flame-resistant (FR) lab coatProvides a barrier against skin contact and offers protection from fire hazards associated with flammable liquids.[5]
Hands Nitrile or Neoprene GlovesThese materials offer good resistance to esters.[6] They prevent skin irritation by avoiding direct contact. Always inspect gloves for tears or holes before use.[5]
Respiratory NIOSH-approved respirator (if required)Protects against inhalation of vapors which can cause respiratory irritation.[1][3] Required when ventilation is poor or during large spills.

Detailed Protocols and Causality

Eye and Face Protection

Protocol:

  • Always wear chemical safety goggles that meet the ANSI Z87.1 standard when in a laboratory where this compound is handled, even if you are not directly working with it.

  • For tasks with a high risk of splashing (e.g., transferring large volumes, reactions under pressure), supplement goggles with a face shield.

Causality: this compound is classified as causing serious eye irritation.[1] Goggles provide a 360-degree seal around the eyes, which is essential for preventing liquid splashes from entering. A face shield adds another layer of protection for the entire face.

Hand Protection: The Critical Barrier

Protocol:

  • Selection: Use nitrile or neoprene gloves. Chemical resistance charts indicate these materials provide good to excellent protection against esters.[6] Avoid latex gloves, as they offer poor resistance.[7]

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out. Never touch the outside of the glove with your bare hand.

  • Disposal: Dispose of used gloves in the designated laboratory chemical waste container. Do not reuse disposable gloves.

Causality: The primary function of gloves is to prevent skin contact, as the chemical is a known skin irritant.[1] The choice of glove material is crucial; a chemically resistant material prevents the permeation of the substance through to the skin. Proper removal technique is a critical step to avoid contaminating your hands during the de-gloving process.

Body Protection

Protocol:

  • A flame-resistant (FR) lab coat must be worn and fully buttoned.

  • Ensure the lab coat is clean and in good condition.

  • Remove the lab coat immediately if it becomes contaminated.

  • Launder contaminated lab coats separately from personal clothing.

Causality: A lab coat provides a removable barrier to protect your skin and personal clothing from splashes. Given that this compound is a flammable liquid, a flame-resistant lab coat is the appropriate choice to provide a degree of protection in the event of a fire.

Respiratory Protection

When is it required? No specific occupational exposure limits (e.g., OSHA PEL, NIOSH REL) have been established for this compound. Therefore, a conservative approach is necessary. Respiratory protection is required under the following conditions:

  • When working outside of a certified chemical fume hood.

  • During a large spill or release.

  • If you can smell the chemical or experience any respiratory irritation, which indicates that engineering controls are insufficient.

Protocol:

  • Selection: If a respirator is required, use a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges.

  • Fit Testing: All personnel required to wear tight-fitting respirators must be fit-tested annually as per OSHA regulations (29 CFR 1910.134).

  • Use: Inspect the respirator before each use. Ensure a proper seal is achieved.

  • Maintenance: Store the respirator and cartridges in a clean, dry place away from contaminants. Follow the manufacturer's cartridge change schedule.

Causality: The respiratory system is a direct route of exposure. Inhaling vapors can cause irritation.[1][3] A properly selected and fitted respirator filters organic vapors from the inhaled air, protecting the user. The OSHA respiratory protection standard ensures that respirators are used safely and effectively.

Operational Plan: Spill and Disposal

Spill Response Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large (>100 mL) or in a poorly ventilated space.

  • Protect: Don appropriate PPE, including respiratory protection if vapors are present.

  • Contain: For liquid spills, surround the area with an absorbent material (e.g., vermiculite, cat litter, or a commercial sorbent pad).[8]

  • Absorb: Cover the spill with the absorbent material, working from the outside in.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Treat all materials used for cleanup (gloves, pads, etc.) as hazardous waste.

Waste Disposal Protocol
  • Segregation: Collect all waste containing this compound (used gloves, contaminated paper towels, excess reagent) in a dedicated, clearly labeled hazardous waste container.[9]

  • Container: The container must be made of a compatible material (e.g., glass or polyethylene) and have a tight-fitting lid. It must be kept closed at all times except when adding waste.[9]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical constituents.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.[8] Never pour this compound down the drain.

By integrating these detailed protocols and understanding the scientific principles that guide them, you can build a robust safety culture that protects you and your colleagues, ensuring that your valuable research can proceed without incident.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl cyclopentanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.